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  • Product: 2-Fluoro-6-formylbenzoic acid
  • CAS: 1289266-50-7

Core Science & Biosynthesis

Foundational

2-Fluoro-6-formylbenzoic Acid: Chemical Profile & Synthetic Utility

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) is a highly functionalized aro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) is a highly functionalized aromatic building block characterized by a 1,2,3-trisubstituted benzene core. Its utility in drug development stems from the orthogonal reactivity of its ortho-positioned carboxylic acid and aldehyde groups, making it a critical precursor for fused heterocycles—most notably phthalazinones and isoindolinones .

This guide details the physicochemical properties, structural dynamics (specifically the lactol-aldehyde tautomerism), and synthetic protocols for utilizing this scaffold in the construction of poly(ADP-ribose) polymerase (PARP) inhibitor pharmacophores.

Chemical Identity & Physicochemical Properties
PropertyData
Chemical Name 2-Fluoro-6-formylbenzoic acid
CAS Number 1289266-50-7
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
Physical State White to off-white solid
Melting Point 122–126 °C (Typical for o-formylbenzoic acid analogs)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Acidity (pKa) ~3.5 (Carboxylic acid), modulated by ortho-F inductive effect
Key Impurities 2-Fluoro-6-methylbenzoic acid (precursor), 3-hydroxy-4-fluorophthalide (tautomer)
Structural Analysis: The Lactol-Aldehyde Equilibrium

Expertise Insight: Unlike simple aromatic aldehydes, 2-fluoro-6-formylbenzoic acid does not exist purely as an open-chain aldehyde in the solid state or in neutral solution. The proximity of the carboxylic acid (C1) and the formyl group (C6) facilitates an intramolecular nucleophilic attack, establishing an equilibrium with the cyclic lactol form, 4-fluoro-3-hydroxyphthalide .

This "masked" aldehyde behavior has two critical implications for experimental design:

  • Reactivity: Reactions requiring the free aldehyde (e.g., reductive aminations) often proceed faster in basic media or polar aprotic solvents (DMSO) that stabilize the open carboxylate form.

  • Characterization: NMR spectra in non-polar solvents (e.g., CDCl₃) typically show signals for the lactol methine proton (~6.5-7.0 ppm) rather than the distinct aldehyde proton (~10 ppm).

Figure 1: Lactol-Aldehyde Tautomerism

Tautomerism OpenForm Open Form (2-Fluoro-6-formylbenzoic acid) Reactive Aldehyde CyclicForm Cyclic Lactol Form (4-Fluoro-3-hydroxyphthalide) Stable Solid State OpenForm->CyclicForm  Spontaneous Cyclization  

Caption: Equilibrium between the open aldehyde-acid and the cyclic pseudo-acid (lactol) form. The fluorine atom at position 4 of the phthalide ring inductively destabilizes the lactol slightly compared to the non-fluorinated analog.

Synthetic Applications

The primary application of this scaffold is the synthesis of 8-fluorophthalazin-1(2H)-one , a core motif in PARP inhibitors and other DNA damage response (DDR) targeting agents.

4.1. Synthesis of 8-Fluorophthalazin-1(2H)-one

The reaction with hydrazine is highly regioselective. The hydrazine molecule acts as a dinucleophile, condensing with both the aldehyde and the carboxylic acid (or lactol) to form the six-membered pyridazine ring fused to the benzene.

Mechanism:

  • Hydrazone Formation: Hydrazine attacks the "masked" aldehyde (lactol), opening the ring to form the hydrazone intermediate.

  • Cyclodehydration: The terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl, followed by water elimination to aromatize the system.

Figure 2: Phthalazinone Cyclization Pathway

ReactionPathway Start 2-Fluoro-6-formylbenzoic acid (Lactol Form) Inter Hydrazone Intermediate Start->Inter Ring Opening Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Product 8-Fluorophthalazin-1(2H)-one (Target Scaffold) Inter->Product Cyclodehydration (-H2O)

Caption: Conversion of the scaffold into the phthalazinone core. The fluorine substituent ends up at position 8 due to the specific 2,6-substitution pattern of the starting material.

Experimental Protocols
Protocol A: Synthesis of 8-Fluorophthalazin-1(2H)-one

This protocol is adapted for high-throughput validation of the scaffold.

Materials:

  • 2-Fluoro-6-formylbenzoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq, 64% aqueous solution)

  • Ethanol (10 volumes)

  • Acetic acid (catalytic, 0.1 eq)

Procedure:

  • Dissolution: Charge a reaction vessel with 2-fluoro-6-formylbenzoic acid and Ethanol. Stir at room temperature. Note: The solution may remain cloudy due to lactol insolubility.

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes. An exotherm is often observed.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by HPLC/TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to 0–5 °C. The product, 8-fluorophthalazin-1(2H)-one, typically precipitates as a white crystalline solid.

  • Isolation: Filter the solid and wash with cold Ethanol (2x).

  • Drying: Dry under vacuum at 45 °C to constant weight.

Yield Expectation: 85–95%.

Protocol B: Reductive Amination (Isoindolinone Synthesis)

For creating N-substituted lactams.

  • Dissolve 2-fluoro-6-formylbenzoic acid in Methanol.

  • Add primary amine (1.0 eq) and stir for 1 hour to form the imine/lactam equilibrium.

  • Add Sodium Borohydride (NaBH₄, 1.5 eq) at 0 °C.

  • Stir for 2 hours, then quench with aqueous NH₄Cl.

  • Extract with EtOAc to isolate the 4-fluoro-isoindolin-1-one derivative.

Handling, Stability & Safety
  • Stability: The compound is stable at room temperature but hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or oxidation of the formyl group to the di-acid (2-fluoro-isophthalic acid).

  • Safety Profile:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • Handling: Wear nitrile gloves and safety glasses. Avoid dust generation.

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References
  • BenchChem. (2025).[1] A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid in Synthesis. Retrieved from

  • Ukhin, L. Yu., et al. (2008).[2] Reaction of o-formylbenzoic acid with hydrazides of (iso)nicotinic and hydroxybenzoic acids. Russian Chemical Bulletin, 57(11), 2340–2348.[2] Retrieved from

  • Patil, A. M., et al. (2023).[3][4] Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid. Arkivoc, 2023(vii), 202311972.[3] Retrieved from

  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid: A fluorinated benzoic acid building block.[5] Retrieved from

Sources

Exploratory

2-Fluoro-6-formylbenzoic acid CAS number

An In-depth Technical Guide to 2-Fluoro-6-formylbenzoic Acid (CAS No. 1289266-50-7) Introduction 2-Fluoro-6-formylbenzoic acid, with the CAS number 1289266-50-7, is a halogenated aromatic carboxylic acid that holds signi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-6-formylbenzoic Acid (CAS No. 1289266-50-7)

Introduction

2-Fluoro-6-formylbenzoic acid, with the CAS number 1289266-50-7, is a halogenated aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique trifunctional scaffold, featuring a carboxylic acid, an aldehyde, and a fluorine atom in a sterically hindered ortho, ortho-arrangement, offers a rich platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents.

The presence of the fluorine atom can significantly influence the physicochemical properties of derivative molecules, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The carboxylic acid and aldehyde moieties serve as key handles for a variety of chemical reactions, including amide bond formation, reductive amination, and the synthesis of heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Fluoro-6-formylbenzoic acid for researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-6-formylbenzoic acid is presented in the table below.

PropertyValueSource
CAS Number 1289266-50-7[1][2]
Molecular Formula C₈H₅FO₃[1]
Molecular Weight 168.12 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Purity (typical) ≥98%[3]

Synthesis of 2-Fluoro-6-formylbenzoic Acid

While specific literature detailing the synthesis of 2-Fluoro-6-formylbenzoic acid is not extensively available, a plausible and efficient synthetic route can be devised from commercially available starting materials, such as 2-fluoro-6-methylbenzoic acid. This proposed synthesis involves a two-step process: benzylic bromination followed by oxidation of the resulting aldehyde.

Representative Synthetic Workflow

Synthesis of 2-Fluoro-6-formylbenzoic Acid start 2-Fluoro-6-methylbenzoic acid intermediate Methyl 2-fluoro-6-(bromomethyl)benzoate start->intermediate 1. Esterification (MeOH, H₂SO₄) 2. Benzylic Bromination (NBS, AIBN) aldehyde Methyl 2-fluoro-6-formylbenzoate intermediate->aldehyde Kornblum Oxidation (DMSO) final 2-Fluoro-6-formylbenzoic acid aldehyde->final Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed synthetic route to 2-Fluoro-6-formylbenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-fluoro-6-formylbenzoate

This initial step involves the conversion of the methyl group of a suitable precursor, such as 2-fluoro-6-methylbenzoic acid, into an aldehyde. A common and effective method is through a multi-step sequence involving esterification, benzylic bromination, and subsequent oxidation.

  • Esterification: To a solution of 2-fluoro-6-methylbenzoic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

  • Benzylic Bromination: The methyl ester (1.0 eq) is dissolved in a suitable solvent such as benzene. N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN, 0.1 eq) are added. The reaction mixture is heated to reflux for 1-2 hours under an inert atmosphere. After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated.

  • Kornblum Oxidation: The crude benzylic bromide is dissolved in dimethyl sulfoxide (DMSO). The solution is heated at a moderate temperature (e.g., 100 °C) for 1 hour to facilitate the Kornblum oxidation, which converts the bromide to the aldehyde. The reaction mixture is then cooled and poured into water, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product, methyl 2-fluoro-6-formylbenzoate, can be purified by column chromatography.

Causality Behind Experimental Choices:

  • The initial esterification protects the carboxylic acid from potential side reactions during the subsequent bromination and oxidation steps.

  • NBS is a convenient and selective reagent for benzylic bromination under radical conditions initiated by AIBN.

  • The Kornblum oxidation is a well-established method for converting benzylic halides to aldehydes using DMSO as both the solvent and the oxidant.

Step 2: Hydrolysis to 2-Fluoro-6-formylbenzoic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • To a solution of methyl 2-fluoro-6-formylbenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide (LiOH, 2.0 eq) is added.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-fluoro-6-formylbenzoic acid.

Causality Behind Experimental Choices:

  • Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

  • The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

  • Acidification protonates the carboxylate to yield the final carboxylic acid product.

Applications in Drug Discovery

The trifunctional nature of 2-fluoro-6-formylbenzoic acid makes it a highly valuable scaffold for the synthesis of a wide array of biologically active molecules. The strategic positioning of the fluoro, formyl, and carboxyl groups allows for orthogonal chemical modifications, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Role as a Key Building Block

The aldehyde group can be readily transformed into various functionalities. For instance, it can undergo reductive amination to introduce diverse amine substituents, or it can participate in condensation reactions to form heterocyclic rings. The carboxylic acid moiety is ideal for forming amide bonds, which are prevalent in many drug molecules, or it can be used as a handle for further derivatization. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability and binding affinity.

While specific examples of drugs derived directly from 2-fluoro-6-formylbenzoic acid are not widely reported, the closely related 2-fluoro-6-methylbenzoic acid is a key intermediate in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and avacopan, a treatment for anti-neutrophil cytoplasmic autoantibody-associated vasculitis.[4] This underscores the potential of the 2-fluoro-6-substituted benzoic acid motif in the development of clinically relevant therapeutics.

Hypothetical Application: Synthesis of a Kinase Inhibitor

Given its structural features, 2-fluoro-6-formylbenzoic acid is an excellent starting material for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The aldehyde and carboxylic acid groups of 2-fluoro-6-formylbenzoic acid can be utilized to construct such a core.

For example, the aldehyde could be condensed with a primary amine to form an imine, which could then undergo an intramolecular cyclization with the carboxylic acid to form a lactam. The resulting heterocyclic scaffold could be further elaborated to optimize its binding to the target kinase.

Illustrative Signaling Pathway

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds and Activates Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylates and Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates and Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor Hypothetical Inhibitor (derived from 2-Fluoro-6-formylbenzoic acid) Inhibitor->Downstream_Kinase Inhibits

Sources

Foundational

A Technical Guide to 2-Fluoro-6-formylbenzoic Acid: A Versatile Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Fluoro-6-formylbenzoic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Fluoro-6-formylbenzoic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and critical applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

2-Fluoro-6-formylbenzoic acid (CAS No. 1289266-50-7) is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine atom strategically positioned on a benzene ring.[1][2][3] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.[4][5]

The molecular weight of 2-Fluoro-6-formylbenzoic acid is 168.12 g/mol .[1][2][4] Its core properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₈H₅FO₃[2][3][4]
Molecular Weight 168.12 g/mol [1][2][4]
CAS Number 1289266-50-7[1][2]
Appearance White to off-white solid (typical)[2]
Purity (Typical) ≥95% - 98%[4]
SMILES C1=CC(=C(C(=C1)F)C(=O)O)C=O[2]

Synthesis Strategy: A Mechanistic Perspective

While specific, peer-reviewed synthetic protocols for 2-Fluoro-6-formylbenzoic acid are not extensively detailed in readily available literature, a robust and logical pathway can be engineered from its structural analogue, 2-fluoro-6-methylbenzoic acid. This common precursor is involved in the synthesis of high-profile therapeutic agents, underscoring the importance of this structural class.[1]

The most chemically sound approach involves the selective oxidation of the methyl group of 2-fluoro-6-methylbenzoic acid. The challenge lies in achieving partial oxidation to the aldehyde without proceeding to the fully oxidized carboxylic acid, which would result in 2-fluorophthalic acid.

A generalized, multi-step workflow for this conversion is outlined below. The causality behind these steps is rooted in protecting the existing carboxylic acid and controlling the oxidative power of the reagents.

G cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection Start 2-Fluoro-6-methylbenzoic acid Protect Esterification (e.g., MeOH, H+) Start->Protect Isolate Carboxylic Acid Ester Methyl 2-fluoro-6-methylbenzoate Protect->Ester Bromination Radical Bromination (NBS, AIBN) Ester->Bromination Activate Methyl Group Oxidation Mild Oxidation (e.g., Sommelet, Kornblum) Bromination->Oxidation Convert to Aldehyde Aldehyde_Ester Methyl 2-fluoro-6-formylbenzoate Oxidation->Aldehyde_Ester Hydrolysis Acid or Base Hydrolysis (e.g., LiOH) Aldehyde_Ester->Hydrolysis Regenerate Carboxylic Acid End 2-Fluoro-6-formylbenzoic acid Hydrolysis->End

Plausible Synthetic Workflow
Experimental Protocol (Generalized)

Step 1: Esterification (Protection)

  • Suspend 2-fluoro-6-methylbenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid, extract the ester with a suitable organic solvent (e.g., ethyl acetate), and purify. This step is critical to prevent the carboxylic acid from interfering with subsequent reactions.

Step 2: Oxidation to Aldehyde

  • Dissolve the resulting methyl ester in a non-polar solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).

  • Reflux under illumination to initiate benzylic bromination.

  • Isolate the crude benzylic bromide.

  • Convert the bromide to the aldehyde via a mild oxidation method like the Kornblum or Sommelet reaction. The choice of a mild oxidant is paramount to prevent over-oxidation.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the purified methyl 2-fluoro-6-formylbenzoate in a solvent mixture (e.g., THF/water).

  • Add a base such as lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-6-formylbenzoic acid.

Chemical Reactivity and Mechanistic Rationale

The utility of 2-fluoro-6-formylbenzoic acid stems from the distinct reactivity of its three functional groups. A senior scientist must understand these reactivities to leverage the molecule effectively in multi-step syntheses.

  • Formyl Group (Aldehyde): This is the most reactive site for nucleophilic addition. It readily participates in reactions like reductive amination, Wittig reactions, and the formation of imines or oximes. The strong electron-withdrawing nature of the adjacent fluorine and carboxylic acid groups enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.

  • Carboxylic Acid Group: This group enables standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol. Its acidity can be leveraged for salt formation.

  • Fluoro Group: The C-F bond on the aromatic ring is exceptionally strong. Consequently, it is generally unreactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), where C-Cl, C-Br, and C-I bonds are typically used. This chemical inertness is a significant synthetic advantage, as it allows for extensive modification of the other functional groups without disturbing the fluorine substituent. The fluorine atom's primary role is electronic; its high electronegativity influences the reactivity of adjacent groups and can favorably modulate the pKa, lipophilicity, and metabolic stability of a final drug candidate.[6]

G cluster_main 2-Fluoro-6-formylbenzoic Acid cluster_reactions Reaction Pathways Compound C₈H₅FO₃ Formyl_Rxns Formyl Group Reactions (Nucleophilic Addition) - Reductive Amination - Wittig Olefination - Imine Formation Compound->Formyl_Rxns Aldehyde Reactivity Carboxyl_Rxns Carboxyl Group Reactions - Amidation (Coupling) - Esterification - Reduction Compound->Carboxyl_Rxns Acid Reactivity Fluoro_Inert Fluoro Group (Generally Inert) - Resistant to Cross-Coupling - Modulates Electronics Compound->Fluoro_Inert Electronic Influence

Key Reactivity Pathways

Applications in Drug Discovery: A Case Study Approach

The 2-fluoro-6-substituted benzoic acid framework is a "privileged scaffold" in medicinal chemistry. Its true value is demonstrated by its incorporation into successful drug candidates. A prime example is Avacopan , a treatment for ANCA-associated vasculitis, which utilizes the closely related 2-fluoro-6-methylbenzoic acid as a key building block.[1] This structural motif is also found in potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1]

The strategic placement of the ortho-fluoro substituent serves multiple purposes in drug design:

  • Metabolic Blocking: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.

  • Conformational Control: The steric bulk and electronic nature of the fluorine can lock the molecule into a specific, bioactive conformation required for binding to its protein target.

  • Binding Affinity: The fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) within the target's binding pocket, enhancing potency.

2-Fluoro-6-formylbenzoic acid is an ideal starting material for synthesizing libraries of compounds to explore these structure-activity relationships (SAR). For instance, the formyl group can be elaborated into various heterocyclic structures or used as an anchor point to connect to other molecular fragments.

G cluster_pathway Illustrative Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Synthesized Inhibitor (from 2-Fluoro-6-formylbenzoic acid) Inhibitor->KinaseB Inhibits

Targeting a Kinase Pathway

Quality Control and Characterization

Ensuring the identity and purity of 2-Fluoro-6-formylbenzoic acid is a non-negotiable step in any research or development workflow. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural verification.

Standard Operating Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals to expect in the aromatic region (typically 7.0-8.5 ppm) will show splitting patterns consistent with a trisubstituted benzene ring, with couplings to the fluorine atom (¹⁹F-¹H coupling).

    • A distinct singlet or slightly coupled peak for the aldehyde proton (CHO) is expected at a downfield chemical shift (typically 9.5-10.5 ppm).

    • A broad singlet for the carboxylic acid proton (COOH) will also be present, often at a very downfield shift (>11 ppm), which can be confirmed by a D₂O exchange experiment.

  • Data Analysis: Integrate the signals to confirm the proton ratios and analyze the coupling constants to verify the substitution pattern.

Note: As experimental spectra for this specific compound are not widely published, these expected values are based on established principles of NMR spectroscopy for analogous structures.

Safety and Handling

Based on data for structurally similar compounds such as 2-fluoro-5-formylbenzoic acid, appropriate safety precautions are necessary.[7] The compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • ChemRxiv. (n.d.). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. Retrieved from [Link]

  • ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ResearchGate. (2025). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. Retrieved from [Link]

  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-6-formylbenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine ato...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, 2-Fluoro-6-formylbenzoic acid stands out as a versatile intermediate with significant potential in drug discovery and fine chemical synthesis. This guide provides a comprehensive technical overview of its structure, synthesis, reactivity, and applications, grounded in established scientific principles and practical insights.

Molecular Structure and Physicochemical Properties

2-Fluoro-6-formylbenzoic acid possesses a unique trifunctionalized benzene ring, incorporating a carboxylic acid, a formyl (aldehyde) group, and a fluorine atom in an ortho-arrangement. This distinct substitution pattern gives rise to specific electronic and steric effects that govern its reactivity and utility.

The presence of the electron-withdrawing fluorine atom and formyl group influences the acidity of the carboxylic acid. By varying the substituents on the phenyl moiety, the acidity of the carboxylic acid group can be fine-tuned.[1] This electronic modulation is a key feature for chemists designing molecules with specific pKa values for optimal target engagement or pharmacokinetic profiles.

Table 1: Physicochemical Properties of 2-Fluoro-6-formylbenzoic Acid

PropertyValueSource
CAS Number 1289266-50-7[2][3][4]
Molecular Formula C₈H₅FO₃[4]
Molecular Weight 168.12 g/mol [2][4]
Appearance White to off-white solid
Purity (Typical) ≥98%[4]

The spatial arrangement of the three ortho substituents can lead to intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the formyl oxygen, which can influence the molecule's conformational preferences and reactivity.

Synthesis of 2-Fluoro-6-formylbenzoic Acid: A Strategic Approach

While specific, detailed protocols for the synthesis of 2-Fluoro-6-formylbenzoic acid are not abundantly available in peer-reviewed literature, its structure suggests several logical synthetic pathways commencing from readily available starting materials. The choice of a particular route would be dictated by factors such as scale, cost, and available laboratory infrastructure.

A common and effective strategy for preparing substituted benzoic acids involves the oxidation of a corresponding methyl group on a toluene derivative.[5] Another viable approach is the formylation of a 2-fluorobenzoic acid precursor.[5]

Proposed Synthetic Workflow

A plausible and efficient synthesis of 2-Fluoro-6-formylbenzoic acid can be envisioned starting from 2-fluoro-6-methyltoluene. This workflow involves a two-step process: radical bromination of the methyl group followed by oxidation to the aldehyde.

Synthesis_Workflow Start 2-Fluoro-6-methyltoluene Intermediate 2-Fluoro-6-(bromomethyl)toluene Start->Intermediate Radical Bromination (e.g., NBS, AIBN) Product 2-Fluoro-6-formylbenzoic Acid Intermediate->Product Oxidation (e.g., Sommelet reaction or with DMSO) Reactivity_Diagram Molecule 2-Fluoro-6-formylbenzoic Acid Carboxylic Acid Formyl Group Aromatic Ring Carboxylic_Reactions Esterification Amide Coupling Acid Chloride Formation Molecule:c->Carboxylic_Reactions Formyl_Reactions Reductive Amination Wittig Reaction Aldol Condensation Molecule:f->Formyl_Reactions Aromatic_Reactions Nucleophilic Aromatic Substitution (S_NAr) (less favorable due to fluorine) Molecule:a->Aromatic_Reactions

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of 2-Fluoro-6-formylbenzoic Acid 2-Fluoro-6-formylbenzoic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-Fluoro-6-formylbenzoic Acid

2-Fluoro-6-formylbenzoic acid, a substituted aromatic carboxylic acid, is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, allows for a diverse range of chemical transformations. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the aldehyde and carboxylic acid groups provide reactive handles for the construction of various heterocyclic systems and other intricate molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this important intermediate, offering insights into the underlying chemical principles and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of 2-fluoro-6-formylbenzoic acid is presented below.

PropertyValue
CAS Number 1289266-50-7
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
Appearance Off-white to white solid
Purity (typical) ≥97%

Retrosynthetic Analysis: Devising a Synthetic Strategy

A retrosynthetic analysis of 2-fluoro-6-formylbenzoic acid reveals two primary and logical disconnection points, both originating from the common precursor, 2-fluoro-6-methylbenzoic acid. This precursor is commercially available and provides a convergent starting point for the synthesis.

Retrosynthesis T 2-Fluoro-6-formylbenzoic acid I1 2-Fluoro-6-(dibromomethyl)benzoic acid T->I1 I2 2-Fluoro-6-methylbenzoic acid T->I2 Selective Oxidation I1->I2 Radical Bromination Bromination_Mechanism Mechanism of Radical Bromination cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_rad NBS->Br_rad light (hν) Start_Mat 2-Fluoro-6-methylbenzoic acid Benzylic_Rad Benzylic Radical Start_Mat->Benzylic_Rad + Br• Mono_Bromo Monobromo Intermediate Benzylic_Rad->Mono_Bromo + Br₂ Dibromo_Rad Dibromo Radical Mono_Bromo->Dibromo_Rad + Br• Dibromo_Product 2-Fluoro-6-(dibromomethyl)benzoic acid Dibromo_Rad->Dibromo_Product + Br₂

Caption: Simplified mechanism of radical bromination.

Experimental Protocol:

  • Materials:

    • 2-Fluoro-6-methylbenzoic acid

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-methylbenzoic acid and the chosen solvent under an inert atmosphere.

    • Add N-Bromosuccinimide (approximately 2.2 equivalents) and a catalytic amount of the radical initiator (AIBN or BPO).

    • Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-(dibromomethyl)benzoic acid. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 2-Fluoro-6-(dibromomethyl)benzoic Acid

The gem-dibromide intermediate is readily hydrolyzed to the corresponding aldehyde under aqueous acidic or basic conditions. The choice of conditions can influence the ease of work-up and purification.

Reaction Mechanism:

The hydrolysis proceeds through a nucleophilic substitution mechanism. Under basic conditions, hydroxide ions attack the electrophilic benzylic carbon, displacing the bromide ions. The resulting gem-diol is unstable and rapidly dehydrates to form the aldehyde. Under acidic conditions, the reaction is catalyzed by the protonation of a bromine atom, making it a better leaving group.

Experimental Protocol:

  • Materials:

    • Crude 2-fluoro-6-(dibromomethyl)benzoic acid from the previous step

    • Aqueous sodium carbonate or silver nitrate solution

    • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

    • Aqueous acid (e.g., HCl) for acidification

  • Procedure:

    • Dissolve the crude 2-fluoro-6-(dibromomethyl)benzoic acid in a suitable solvent.

    • Add an aqueous solution of sodium carbonate or silver nitrate and heat the mixture to reflux. The use of silver nitrate can facilitate the reaction by precipitating silver bromide.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture and, if necessary, filter to remove any inorganic salts.

    • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-fluoro-6-formylbenzoic acid can be purified by recrystallization or column chromatography.

Pathway 2: Direct Selective Oxidation of 2-Fluoro-6-methylbenzoic Acid

The direct oxidation of the methyl group to an aldehyde is an attractive alternative as it is a more direct route. However, achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid can be challenging. Several oxidizing agents can be employed, with potassium permanganate (KMnO₄) being a common choice for benzylic oxidations. [1][2]Careful control of reaction conditions is paramount for success.

Reaction Mechanism:

The oxidation of alkylarenes with strong oxidizing agents like KMnO₄ is believed to proceed via a free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom, leading to the formation of a resonance-stabilized benzylic radical. This radical is then further oxidized to the corresponding aldehyde and subsequently to the carboxylic acid. To stop the reaction at the aldehyde stage, milder oxidizing agents or carefully controlled reaction conditions are necessary.

Oxidation_Pathway Oxidation of 2-Fluoro-6-methylbenzoic acid Start 2-Fluoro-6-methylbenzoic acid Aldehyde 2-Fluoro-6-formylbenzoic acid Start->Aldehyde Selective Oxidizing Agent Carboxylic_Acid 2-Fluoro-6-carboxybenzoic acid (Over-oxidation product) Aldehyde->Carboxylic_Acid [O]

Caption: Direct oxidation pathway and potential over-oxidation.

Experimental Protocol (General Guidance):

  • Materials:

    • 2-Fluoro-6-methylbenzoic acid

    • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide)

    • Aqueous base (e.g., NaOH or KOH) or acidic medium depending on the chosen oxidant

    • Reducing agent for quenching (e.g., sodium bisulfite)

    • Suitable organic solvent for extraction

  • Procedure:

    • Dissolve 2-fluoro-6-methylbenzoic acid in an appropriate solvent system (e.g., aqueous pyridine or a phase-transfer catalysis system).

    • Slowly add the oxidizing agent (e.g., a solution of KMnO₄) at a controlled temperature (often at or below room temperature to minimize over-oxidation).

    • Monitor the reaction closely by TLC or HPLC. The reaction should be stopped as soon as a significant amount of the desired aldehyde is formed.

    • Quench the reaction by adding a reducing agent to destroy any excess oxidant.

    • Filter the mixture to remove any inorganic precipitates (e.g., MnO₂).

    • Acidify the filtrate and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the product using column chromatography to separate the desired aldehyde from unreacted starting material and the over-oxidized dicarboxylic acid.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Strong oxidants like KMnO₄ can be effective but require careful control to avoid over-oxidation. Milder, more selective oxidants may provide better yields of the aldehyde but might require longer reaction times or more specialized conditions.

  • Reaction Temperature: Lower temperatures generally favor the formation of the aldehyde over the carboxylic acid, as the second oxidation step typically has a higher activation energy.

  • Stoichiometry: Using a stoichiometric or slightly substoichiometric amount of the oxidizing agent can help to minimize the formation of the over-oxidation product.

Alternative Pathway: From 7-Fluoroisobenzofuran-1(3H)-one

While less documented, a potential synthetic route to 2-fluoro-6-formylbenzoic acid could involve the ring-opening of 7-fluoroisobenzofuran-1(3H)-one. This lactone could theoretically be reduced to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde. Subsequent oxidation of the aldehyde would yield the desired product. Further research and methods development would be required to establish this as a viable and efficient pathway.

Characterization of 2-Fluoro-6-formylbenzoic Acid

Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aldehydic proton (around 10 ppm), the aromatic protons, and the carboxylic acid proton (which may be broad and exchangeable).

    • ¹³C NMR will show distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the fluorinated and other aromatic carbons.

    • ¹⁹F NMR will show a singlet corresponding to the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the aldehyde C=O stretch (around 1700 cm⁻¹), the carboxylic acid C=O stretch (around 1720 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹).

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion and Future Perspectives

The synthesis of 2-fluoro-6-formylbenzoic acid is most reliably achieved through a two-step process involving the radical bromination of 2-fluoro-6-methylbenzoic acid followed by hydrolysis of the resulting gem-dibromide. While direct oxidation of the methyl group presents a more concise route, it requires careful optimization to achieve high selectivity for the desired aldehyde. The development of more selective and efficient catalytic oxidation methods would be a valuable contribution to the synthesis of this and other functionalized aromatic aldehydes. As a versatile building block, 2-fluoro-6-formylbenzoic acid will continue to play a significant role in the discovery and development of new chemical entities with important applications in medicine and agriculture.

References

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved February 7, 2026, from [Link]

  • Patentsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Physics & Maths Tutor. (n.d.). Notes - PAG 06 Synthesis of an Organic Solid - OCR (B) Chemistry A-Level. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Retrieved February 7, 2026, from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved February 7, 2026, from [Link]

  • YouTube. (2021, May 24). NBS: Radical Bromination. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 20: Selective Oxidation of Aldehydes. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, November 1). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective electrooxidation of methylarenes to aromatic acetals. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Technical Guide: Retrosynthetic Strategies for 2-Fluoro-6-formylbenzoic Acid

Executive Summary & Molecular Profile 2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) is a critical trifunctionalized aromatic building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) is a critical trifunctionalized aromatic building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other tricyclic heterocycles.[1] Its structure—featuring a carboxylic acid flanked by a fluorine atom and a formyl group—presents a unique synthetic challenge: the ortho-formyl carboxylic acid motif renders the molecule prone to cyclization, existing in dynamic equilibrium with its lactol tautomer, 7-fluoro-3-hydroxyphthalide .

This guide details two distinct retrosynthetic pathways designed for different stages of drug development:

  • Route A (Process Scale): A robust radical oxidation strategy suitable for multi-gram to kilogram production.

  • Route B (Discovery Scale): A rapid directed ortho-metallation (DoM) strategy for high-throughput analog generation.

Physicochemical Profile
PropertyDataNote
Formula C₈H₅FO₃
MW 168.12 g/mol
Appearance White to off-white solid
Stability Acid-sensitive; HygroscopicExists as lactol in solid state
Solubility DMSO, Methanol, EtOAcPoor in non-polar solvents

Retrosynthetic Analysis

The strategic disconnection of 2-fluoro-6-formylbenzoic acid relies on two primary logic gates: functional group interconversion (FGI) of a methyl precursor or C-C bond formation via lithiation.

Retro Target 2-Fluoro-6-formylbenzoic acid (Target) Lactol 7-Fluoro-3-hydroxyphthalide (Tautomer) Target->Lactol Equilibrium PrecursorA Methyl 2-fluoro-6-methylbenzoate (Route A: Oxidation) Target->PrecursorA FGI (Oxidation) Hydrolysis PrecursorB 3-Fluorobenzaldehyde Diethyl Acetal (Route B: DoM) Target->PrecursorB C-C Bond (Lithiation/CO2) StartA 2-Fluoro-6-methylbenzoic acid PrecursorA->StartA Esterification StartB 3-Fluorobenzaldehyde PrecursorB->StartB Protection

Figure 1: Retrosynthetic tree illustrating the Process Route (Green) via side-chain oxidation and the Discovery Route (Red) via lithiation.

Route A: Radical Bromination & Hydrolysis (Process Scale)

This route is preferred for scale-up due to the low cost of starting materials and the avoidance of cryogenic conditions. It utilizes 2-fluoro-6-methylbenzoic acid as the starting scaffold.[2]

Mechanistic Insight

Direct oxidation of the methyl group to the aldehyde (e.g., using KMnO4 or Cr(VI)) is difficult to control and often leads to the dicarboxylic acid. The "Gem-Dibromide Strategy" offers precise oxidation state control. We first protect the acid as an ester to prevent salt formation and solubility issues during the radical step.

Step-by-Step Protocol
Step 1: Esterification
  • Reagents: 2-Fluoro-6-methylbenzoic acid (1.0 eq), SOCl₂ (1.5 eq), MeOH (solvent).

  • Procedure: Reflux acid in MeOH/SOCl₂ for 3 hours. Concentrate to yield Methyl 2-fluoro-6-methylbenzoate .

Step 2: Radical Bromination (The Critical Step)
  • Reagents: Methyl 2-fluoro-6-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.

  • Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).

  • Protocol:

    • Dissolve substrate in PhCF₃ (0.5 M).

    • Add NBS and radical initiator.

    • Heat to reflux (80-100°C) under N₂. Monitor by HPLC for disappearance of monobromide.

    • Critical Control: Ensure complete conversion to the gem-dibromide. Incomplete reaction leaves the difficult-to-separate benzyl bromide.

    • Cool, filter succinimide, and concentrate.

Step 3: Hydrolysis & Saponification
  • Reagents: AgNO₃/H₂O (Rapid) or CaCO₃/H₂O/Dioxane (Scalable), followed by LiOH.

  • Protocol:

    • Suspend the crude dibromide in Acetone/Water (3:1).

    • Add AgNO₃ (2.2 eq) dissolved in water (protect from light). Note: For kg scale, use refluxing water/CaCO₃ to avoid silver waste.

    • Stir at 50°C for 4 hours. The aldehyde ester is formed.

    • Add LiOH (3.0 eq) directly to the mixture to saponify the methyl ester.

    • Workup: Acidify with 1N HCl to pH 2. The product will likely precipitate as the lactol (7-fluoro-3-hydroxyphthalide). Extract with EtOAc if necessary.

Route B: Directed Ortho-Metallation (Discovery Scale)

This route leverages the "Cooperative Directing Effect" of fluorine and an acetal group to install the carboxylic acid with high regioselectivity.

Mechanistic Insight

Fluorine is a powerful ortho-directing group (ODG) due to its inductive electron-withdrawing nature (acidifying the ortho-proton). The acetal group is a chelating ODG. In 3-fluorobenzaldehyde diethyl acetal , the position between the fluorine and the acetal (C2) is synergistically activated, allowing for exclusive lithiation at the desired position.

DoM Substrate 3-Fluorobenzaldehyde Diethyl Acetal Lithiated Lithiated Species (Li at C2) Substrate->Lithiated n-BuLi, THF -78°C Product 2-Fluoro-6-formylbenzoic acid Lithiated->Product 1. CO2 (g) 2. HCl (aq)

Figure 2: Regioselective lithiation pathway.[3][4]

Step-by-Step Protocol
  • Protection:

    • Reflux 3-fluorobenzaldehyde with triethyl orthoformate and catalytic pTsOH in EtOH. Distill to obtain pure acetal.

  • Lithiation:

    • Dissolve acetal (1.0 eq) in anhydrous THF (0.2 M) under Argon.

    • Cool to -78°C .

    • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

    • Wait: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Carboxylation:

    • Bubble excess dry CO₂ gas (passed through Drierite) into the solution at -78°C for 30 mins.

    • Allow to warm to 0°C.

  • Deprotection & Isolation:

    • Quench with 2N HCl. Stir vigorously for 2 hours at RT (this cleaves the acetal and protonates the acid).

    • Extract with EtOAc. Wash with brine.

    • Recrystallize from EtOAc/Hexanes.

Analytical Validation & The Lactol Equilibrium

Researchers must be aware that the analytical data for this compound often reflects the cyclic lactol form.

TechniqueExpected Observation (Lactol Form)Expected Observation (Open Aldehyde)
1H NMR ~6.5-7.0 ppm (d, 1H, O-CH-O)~10.0 ppm (s, 1H, CHO)
13C NMR ~98 ppm (Acetal carbon)~190 ppm (Carbonyl carbon)
IR Broad OH stretch (3300 cm⁻¹), Lactone C=O (1760 cm⁻¹)Acid C=O (1700 cm⁻¹), Aldehyde C=O (1690 cm⁻¹)

Note: In polar aprotic solvents (DMSO-d6), the equilibrium may shift towards the open form, whereas in solid state or non-polar solvents, the pseudo-acid (lactol) dominates.

References

  • Synthesis of 2-Fluoro-6-formylbenzoic acid via Oxidation

    • Source: Ossila. "2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1".[2]

    • Context: Describes the precursor and its use in radical bromin
  • Regioselective Lithiation of Fluorinated Benzaldehydes: Source: Schlosser, M. "Organometallics in Synthesis: A Manual". (General reference for DoM selectivity). Specific Application: Bridges, A. J., et al. "Fluorine as an Ortho-Directing Group". Journal of Organic Chemistry. Context: Confirmation of lithiation regiochemistry between F and acetal groups.
  • Lactol-Aldehyde Tautomerism in 2-Formylbenzoic Acids

    • Source: Sigma-Aldrich.
    • Context: Establishes the equilibrium behavior of the parent scaffold (phthalaldehydic acid).
  • Commercial Availability & CAS Verification

    • Source: Biosynth. "2-fluoro-6-formylbenzoic acid | 1289266-50-7".[1][5]

    • Context: Verification of CAS and structure.

Sources

Foundational

Commercial Availability & Technical Guide: 2-Fluoro-6-formylbenzoic Acid

Executive Summary 2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) is a specialized fluorinated building block critical for the synthesis of fused heterocyclic scaffolds in medicinal chemistry. Unlike its more common is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) is a specialized fluorinated building block critical for the synthesis of fused heterocyclic scaffolds in medicinal chemistry. Unlike its more common isomer, 2-fluoro-5-formylbenzoic acid (a key intermediate for PARP inhibitors like Olaparib), the 2,6-substitution pattern offers unique steric and electronic properties for developing novel phthalazinone and isoindolinone derivatives.

This guide analyzes the commercial landscape, technical specifications, and synthetic pathways of this compound. A critical insight for researchers is the compound's tautomeric equilibrium : it frequently exists and is sold as its cyclic lactol form, 7-fluoro-3-hydroxyisobenzofuran-1(3H)-one . Understanding this duality is essential for accurate procurement and reaction planning.

Chemical Profile & Technical Specifications[1][2][3][4][5]

Identity & Properties

The compound is characterized by a benzoic acid core flanked by a fluoro group at the 2-position and a formyl group at the 6-position. This "ortho-ortho" substitution pattern creates significant steric crowding, driving the molecule towards its cyclic tautomer.

PropertySpecification
CAS Number 1289266-50-7
IUPAC Name 2-Fluoro-6-formylbenzoic acid
Cyclic Tautomer Name 7-Fluoro-3-hydroxyisobenzofuran-1(3H)-one
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
Appearance White to off-white powder
Melting Point 126°C – 127°C (Cyclic form)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
SMILES C1=CC(=C(C(=C1)F)C(=O)O)C=O
The Tautomeric Equilibrium (Critical Insight)

In the solid state and in many non-polar solvents, 2-fluoro-6-formylbenzoic acid predominantly exists as the cyclic lactol (hydroxyphthalide). This cyclization occurs because the formyl group (C6) and the carboxylic acid (C1) are adjacent.

  • Open Form: Reactive aldehyde, ready for reductive amination or Wittig reactions.

  • Cyclic Form: Stable lactol, protects the aldehyde from oxidation but requires ring-opening (often base-mediated) for certain reactions.

Implication for Procurement: When searching supplier catalogs, query both the open acid name and the "7-fluoro-3-hydroxyphthalide" synonym to ensure full market visibility.

Commercial Availability & Procurement

Supplier Landscape

The compound is available from major chemical catalog vendors and specialized fine chemical synthesis houses. It is typically classified as a "Building Block" or "Pharmaceutical Intermediate."

Supplier CategoryKey VendorsTypical PurityPack SizesLead Time
Global Catalog Sigma-Aldrich (Merck), Fisher Scientific≥95%250mg, 1g, 5gImmediate (Stock)
Specialty Synthesis Biosynth, Aromsyn, Combi-Blocks≥98%1g - 100gStock / 2-3 Weeks
Bulk/Industrial ChemicalBook Verified Suppliers98%+kg scaleInquiry based
Quality Verification (Self-Validating Protocol)

Upon receipt, the identity of the material should be verified. Due to the tautomerism, standard NMR analysis requires careful interpretation.

  • ¹H NMR (DMSO-d₆): Look for the lactol proton signal (typically a doublet or broad singlet around 6.5–7.0 ppm) rather than a distinct aldehyde proton (CHO) at 10 ppm, unless the equilibrium shifts in the specific solvent.

  • ¹⁹F NMR: A single distinct fluorine peak confirms regio-purity, distinguishing it from the 2-fluoro-5-formyl isomer (CAS 550363-85-4).

Synthesis Routes & Manufacturing

For projects requiring large-scale supplies unavailable in catalogs, two primary synthesis routes are established. Understanding these routes helps in assessing impurity profiles.

Route A: Directed Ortho-Metalation (High Precision)

This route is preferred for laboratory-scale synthesis due to its high regioselectivity.

  • Starting Material: 3-Fluorobenzaldehyde dimethyl acetal.[1]

  • Lithiation: Treatment with sec-BuLi directs lithiation to the position between the acetal and the fluorine (the 2-position relative to the acetal).

  • Quench: Reaction with CO₂ introduces the carboxyl group.

  • Hydrolysis: Acidic workup deprotects the acetal to the aldehyde, which spontaneously cyclizes.

Route B: Radical Oxidation (Scalable)

This route utilizes cheaper starting materials but may require more rigorous purification.

  • Starting Material: 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1).[2][3][4]

  • Bromination: Radical bromination (NBS/AIBN) of the methyl group.

  • Hydrolysis: Conversion of the bromomethyl/dibromomethyl intermediate to the formyl group.

Synthesis Workflow Diagram

SynthesisRoutes StartA 3-Fluorobenzaldehyde dimethyl acetal Lithiation Lithiation (sec-BuLi) (-78°C) StartA->Lithiation Directed Ortho-Metalation Carboxylation CO2 Quench Lithiation->Carboxylation Electrophilic Attack ProductA 2-Fluoro-6-formylbenzoic acid (Cyclic Lactol Form) Carboxylation->ProductA Acid Hydrolysis StartB 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1) Bromination Radical Bromination (NBS, AIBN) StartB->Bromination Side-chain Oxidation Hydrolysis Hydrolysis (H2O/Dioxane) Bromination->Hydrolysis Deprotection Hydrolysis->ProductA Spontaneous Cyclization

Caption: Comparison of the Directed Ortho-Metalation (Route A) and Radical Oxidation (Route B) pathways for synthesizing 2-Fluoro-6-formylbenzoic acid.

Applications in Drug Discovery

The 2-fluoro-6-formylbenzoic acid scaffold is a versatile precursor for constructing fused heterocycles. The proximity of the formyl and carboxyl groups allows for condensation reactions with dinucleophiles.

Key Transformations
  • Phthalazinones: Reaction with hydrazine creates the phthalazin-1(2H)-one core. The fluorine atom at the C8 position (of the phthalazinone) provides a handle for further nucleophilic aromatic substitution (SₙAr), allowing the introduction of amines or ethers to build complex libraries.

  • Isoindolinones: Reductive amination or condensation with primary amines yields isoindolin-1-ones, a scaffold found in various kinase inhibitors and anxiolytics.

Reaction Pathway Diagram

Applications Core 2-Fluoro-6-formylbenzoic acid (Lactol Equilibrium) Phthalazinone 8-Fluoro-phthalazin-1(2H)-one Core->Phthalazinone + Hydrazine Cyclocondensation Isoindolinone 7-Fluoro-isoindolin-1-one Core->Isoindolinone + R-NH2 Reductive Amination Hydrazine Hydrazine (N2H4) Amine Primary Amine (R-NH2) SnAr S_nAr Library Generation (Displacement of F) Phthalazinone->SnAr Functionalization

Caption: Synthetic utility of the scaffold in generating fluorinated heterocycles for medicinal chemistry libraries.

Safety & Handling (GHS)

While specific toxicological data for this isomer is limited compared to common reagents, it shares hazard profiles with similar fluorinated benzoic acids.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][5]

    • H315: Causes skin irritation.[3][5][6][7]

    • H319: Causes serious eye irritation.[3][5][7]

    • H335: May cause respiratory irritation.[3][5]

  • Handling: Handle in a fume hood. Avoid inhalation of dust.[6][7][8][9] Wear nitrile gloves and safety glasses.

References

  • Sigma-Aldrich. 2-Fluoro-6-formylbenzoic acid Product Page. Retrieved from

  • Biosynth. 2-Fluoro-6-formylbenzoic acid Technical Data. Retrieved from

  • PubChem. 2-Fluoro-6-formylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • PrepChem. Synthesis of 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone. Retrieved from

  • Aromsyn. Commercial Availability of CAS 1289266-50-7. Retrieved from

Sources

Exploratory

Technical Whitepaper: Strategic Sourcing and Utilization of 2-Fluoro-6-formylbenzoic Acid

The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists dealing with 2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) . Unlike standard catalog listings...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists dealing with 2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) .

Unlike standard catalog listings, this whitepaper focuses on the technical implications of sourcing this specific isomer, distinguishing it from its structural analogs (such as the Olaparib intermediate), and establishing a robust Quality Control (QC) protocol to manage its inherent chemical instability.

Chemical Identity & Structural Significance[1]

2-Fluoro-6-formylbenzoic acid is a highly functionalized aromatic building block characterized by extreme steric crowding. Its substitution pattern places the carboxylic acid group (


) directly between a fluorine atom (

) and a formyl group (

).
The "Lactol" Equilibrium: A Critical Sourcing Parameter

The defining characteristic of this molecule is not its open aldehyde form, but its tendency to cyclize. Unlike simple benzaldehydes, 2-formylbenzoic acids exist in a tautomeric equilibrium between the open-chain aldehyde acid and the cyclic hydroxy-phthalide (lactol) .

  • Mechanism: The nucleophilic oxygen of the carboxylate attacks the electrophilic aldehyde carbon.

  • Substituent Effect: In the 6-fluoro isomer, the fluorine atom at the

    
     position exerts a "buttressing effect," sterically compressing the carboxyl group against the formyl group. This shifts the equilibrium significantly toward the cyclic lactol form  compared to the non-fluorinated parent.
    
  • Practical Consequence: Commercial samples often appear as the cyclic pseudo-acid in solid state. Analytical data (NMR/IR) that does not account for this will be misinterpreted as "impure," leading to false rejection of valid lots.

Isomer Distinction (The "Olaparib Trap")

Researchers often confuse this molecule with its isomer, 2-fluoro-5-formylbenzoic acid (CAS: 550363-85-4), which is the key intermediate for the PARP inhibitor Olaparib (Lynparza) .

  • 2-Fluoro-5-formyl: Used for phthalazinone core synthesis (Olaparib).

  • 2-Fluoro-6-formyl: Used for fluorine scans to block metabolic hot-spots (P450 oxidation) at the ortho-position or to synthesize novel fluorinated isoindolinones.

Strategic Sourcing & Supplier Evaluation

Sourcing this compound requires distinguishing between "Catalog Resellers" and "Origin Manufacturers." The instability of the aldehyde group (oxidation to di-acid) dictates that freshness and storage conditions are more critical than brand name.

Supplier Tiering Matrix
Supplier TierTypical ProfileRecommended ForRisk Factors
Tier 1: Global Catalog (e.g., Sigma/Merck, Apollo Scientific)High QC, comprehensive CoA, expensive (>$500/g).Analytical standards, biological screening (<1g).Stock may be old; "re-test" dates are critical.
Tier 2: Building Block Specialists (e.g., Combi-Blocks, Enamine, Fluorochem)Moderate price, good turnover rate, synthetic focus.MedChem campaigns (1g - 100g).Batch-to-batch variability in lactol/open ratios.
Tier 3: Custom Synthesis CROs (e.g., WuXi AppTec, Indian CROs)Low cost, high minimum order (kg scale).Process development, pilot plant.Impurity profile (Pd residuals, inorganic salts) needs validation.
Impurity Profiling

When evaluating a supplier's Certificate of Analysis (CoA), look specifically for these process-related impurities:

  • 2-Fluoro-6-methylbenzoic acid: The unreacted starting material. Hard to separate due to similar solubility.

  • 3-Fluorophthalic acid: The over-oxidation product. This occurs if the aldehyde is exposed to air during storage. Limit: <1.0%.

  • Palladium (Pd): If synthesized via carbonylation (less common but possible), Pd residuals can poison downstream catalytic steps.

Technical Specifications & Analysis Protocols

To validate incoming shipments, standard QC methods must be adapted to handle the lactol equilibrium.

Validated HPLC Method (Acidic Mobile Phase)

Standard neutral gradients cause peak splitting (equilibrium shift on-column). You must use an acidic mobile phase to suppress ionization and stabilize the form.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (carbonyl).

  • Expected Result: A single sharp peak. The acidic environment drives the equilibrium fast enough to average the signal or lock it in the open acid form depending on pH.

NMR Interpretation Guide
  • Solvent: DMSO-d6 (favors open form slightly more than CDCl3, but lactol often persists).

  • Open Form Signals: Aldehyde proton (-CH O) singlet at ~10.0–10.5 ppm.

  • Lactol Form Signals: Methine proton (-CH OH-) of the lactone ring appears as a doublet or broad singlet at ~6.5–7.0 ppm.

  • Acceptance Criteria: Integration of both regions should sum to 1.0 relative to the aromatic protons. Do not reject a lot because the aldehyde peak is small.

Visualization of Workflows

Chemical Logic: Tautomerism & Impurities

The following diagram illustrates the structural equilibrium and the critical oxidation pathway that defines storage stability.

ChemicalLogic Figure 1: Tautomeric Equilibrium and Degradation Pathways of 2-Fluoro-6-formylbenzoic acid. Start 2-Fluoro-6-methylbenzoic acid (Precursor) OpenForm OPEN FORM 2-Fluoro-6-formylbenzoic acid (Aldehyde) Start->OpenForm Oxidation (SeO2 or NBS/Hydrolysis) ClosedForm CLOSED FORM 3-Hydroxy-4-fluorophthalide (Lactol - Stable Solid) OpenForm->ClosedForm Spontaneous Cyclization (Favored by steric crowding) Impurity IMPURITY 3-Fluorophthalic acid (Over-oxidation) OpenForm->Impurity Air Oxidation (Storage Instability) ClosedForm->Impurity Slow Oxidation

QC Decision Tree

A self-validating workflow for accepting incoming raw material.

QCDecision Figure 2: Quality Control Decision Tree for Incoming Raw Material. Receipt Receive Shipment (CAS: 1289266-50-7) Visual Visual Inspection (White to Off-White Solid?) Receipt->Visual Solubility Solubility Test (DMSO/Methanol) Visual->Solubility HNMR 1H-NMR (DMSO-d6) Solubility->HNMR CheckAldehyde Check 10.0 ppm (CHO) AND 6.5 ppm (CH-OH) HNMR->CheckAldehyde HPLC HPLC (Acidic Method) CheckAldehyde->HPLC Signals Present (Ratio Varies) Reject REJECT / RE-PURIFY CheckAldehyde->Reject Missing Signals PurityCheck Purity > 97%? No Di-acid > 1%? HPLC->PurityCheck Approve RELEASE LOT PurityCheck->Approve Yes PurityCheck->Reject No

Synthesis Applications & Handling

Handling & Storage
  • Hygroscopicity: The lactol form can be hygroscopic. Store under nitrogen/argon.

  • Temperature: Refrigerate (2–8°C). Room temperature storage accelerates oxidation to 3-fluorophthalic acid.

  • Reactivity: In reductive amination reactions, the lactol ring opening is the rate-determining step. Adding a Lewis acid (e.g.,

    
    ) or using pre-formed imine conditions can facilitate the ring opening.
    
Synthetic Utility

This molecule is primarily used to synthesize 4-fluoro-substituted isoindolinones and phthalazinones .

  • Condensation with Hydrazine: Yields 5-fluorophthalazin-1(2H)-one (distinct from the 8-fluoro isomer derived from the 2-fluoro-5-formyl precursor).

  • Reductive Amination: Provides access to 2-benzyl-4-fluoroisoindolin-1-ones, which are scaffolds for MDM2 inhibitors and novel PARP ligands.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59667793 (2-Fluoro-6-formylbenzoic acid). [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes the general PARP inhibitor synthesis logic relevant to formyl-benzoic acid scaffolds). [Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-formylbenzoic acid (CAS No. 1289266-50-7; Molecular Formula: C₈H₅FO₃) is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine atom in a sterically demanding ortho, ortho-arrangement, makes it a valuable synthetic intermediate. The fluorine substituent, in particular, can profoundly influence molecular properties such as metabolic stability and binding affinity, making a thorough structural confirmation essential.

This guide provides an in-depth analysis of the spectroscopic techniques required to unambiguously characterize 2-Fluoro-6-formylbenzoic acid. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the rationale behind the spectroscopic outcomes and the experimental design. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive reference for both data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the substituents on the benzene ring dictates the expected spectroscopic features. The electron-withdrawing nature of the fluorine, aldehyde, and carboxylic acid groups will significantly influence the electronic environment of the aromatic ring, which is directly observable in NMR spectroscopy.

Caption: Chemical structure of 2-Fluoro-6-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for full characterization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-6-formylbenzoic acid in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable acidic proton is observed.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so acquisition is typically rapid.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2]

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show three distinct regions: the acidic proton, the aromatic protons, and the aldehyde proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
> 11.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often exchange with trace water, leading to a broad signal.[3]
~10.3Singlet (or narrow doublet)1H-CHOAldehyde protons are characteristically found at very high chemical shifts due to the anisotropy of the carbonyl group.[4] A small coupling to the aromatic proton at C3 might be observed.
7.8 - 8.2Multiplet3HAr-HThe three aromatic protons will be deshielded by the adjacent electron-withdrawing groups. The specific splitting patterns will be complex due to ³J(H,H), ⁴J(H,H), and J(H,F) couplings. The proton at C4 is expected to be a triplet, while the protons at C3 and C5 will be doublets of doublets.
¹³C NMR: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~190-CHOThe aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[4]
~165-COOHThe carboxylic acid carbonyl carbon is also deshielded, but typically less so than an aldehyde.
160 - 165 (d, ¹JCF)C-FThe carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine.
115 - 140Aromatic CThe remaining four aromatic carbons will appear in this region. Their exact shifts and C-F coupling constants (²JCF, ³JCF) provide definitive structural information.
¹⁹F NMR: Predicted Spectrum and Interpretation

¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
-110 to -120MultipletAr-FThe chemical shift is typical for a fluorine atom on an aromatic ring. The signal will be split primarily by coupling to the ortho-aromatic proton (³JHF) and potentially smaller, longer-range couplings.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Interpretation of Key IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300 - 2500 (broad)O-H stretchCarboxylic AcidThis very broad and characteristic absorption is due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[6]
~3080C-H stretchAromaticIndicates the presence of C-H bonds on the benzene ring.
~2850, ~2750C-H stretchAldehydeThese two weak bands are characteristic of the C-H bond of an aldehyde functional group.[7]
~1710 (strong, sharp)C=O stretchCarboxylic AcidA strong, sharp peak indicating the carbonyl of the carboxylic acid.[6]
~1700 (strong, sharp)C=O stretchAldehydeThe aldehyde carbonyl stretch, often slightly lower in wavenumber than the acid and may overlap.
~1600, ~1475C=C stretchAromaticAbsorptions characteristic of the aromatic ring itself.
~1300C-O stretchCarboxylic AcidAssociated with the C-O single bond of the carboxylic acid group.[6]
~1250C-F stretchAryl-FluorideA strong band indicating the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. It can be run in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation (MS/MS): To aid in structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Predicted Fragmentation Pattern (Positive Ion ESI-MS)

The molecular weight of 2-Fluoro-6-formylbenzoic acid is 168.12 g/mol .

  • Molecular Ion Peak [M+H]⁺: m/z = 169.03

  • Key Fragments:

    • m/z = 151: Loss of H₂O ([M+H - H₂O]⁺). This is a common fragmentation for benzoic acids.[8]

    • m/z = 141: Loss of CO ([M+H - CO]⁺) from the aldehyde.

    • m/z = 123: Loss of H₂O and CO ([M+H - H₂O - CO]⁺).

    • m/z = 95: Loss of H₂O, CO, and another CO molecule, resulting in a fluorophenyl cation.

Loss of CO₂ is a characteristic fragmentation for deprotonated benzoic acids in negative ion mode.[9]

cluster_workflow Spectroscopic Analysis Workflow Sample 2-Fluoro-6-formylbenzoic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-TOF) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation & Confirmation Data->Structure

Caption: A typical workflow for the complete spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of 2-Fluoro-6-formylbenzoic acid is achievable through a systematic application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR confirm the precise atomic connectivity and electronic environment, IR spectroscopy validates the presence of key functional groups, and high-resolution mass spectrometry confirms the molecular formula and provides fragmentation data consistent with the proposed structure. By following the protocols and interpretation guidelines presented in this document, researchers can confidently verify the identity and purity of this important synthetic building block.

References

  • Ullah, F., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. Available at: [Link]

  • 3 - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18525946, 2-Fluoro-5-formylbenzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Zhdankin, V. V., & Yoshimura, A. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available at: [Link]

  • PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectra of 2-Fluoro-6-formylbenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectra of 2-fluoro-6-formylbenzoic acid. In the absence of direct experimental data in publicly accessi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectra of 2-fluoro-6-formylbenzoic acid. In the absence of direct experimental data in publicly accessible literature, this document leverages established principles of NMR spectroscopy, substituent effects in aromatic systems, and spectral data from analogous compounds to construct a detailed prediction of the ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, outline a robust experimental protocol for acquiring the spectra, and provide visual aids to facilitate understanding.

Introduction: The Structural Significance of 2-Fluoro-6-formylbenzoic Acid

2-Fluoro-6-formylbenzoic acid is a polysubstituted aromatic compound of interest in medicinal chemistry and organic synthesis. Its unique arrangement of a carboxylic acid, a formyl group, and a fluorine atom on the benzene ring presents a distinct electronic and steric environment. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. The precise chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra serve as a fingerprint, confirming the substitution pattern and the electronic interplay between the functional groups.

The presence of a fluorine atom is particularly noteworthy, as ¹⁹F NMR can be a powerful supplementary technique. Furthermore, the proximity of the three different substituents is expected to lead to complex splitting patterns and through-space interactions, which can be dissected using advanced NMR experiments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-fluoro-6-formylbenzoic acid is anticipated to exhibit signals corresponding to the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The exact chemical shifts are influenced by the electronic effects of the substituents. The formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing, deshielding the aromatic protons. The fluorine atom, while electronegative, can also exhibit some electron-donating character through resonance, though its inductive effect is likely to be dominant in this ortho-substituted system.

Expected Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Carboxylic Acid (-COOH)10.0 - 13.0broad singlet-The acidic proton of a carboxylic acid typically appears in this downfield region and is often broad due to hydrogen bonding and exchange.[1][2][3] This signal will disappear upon D₂O exchange.[1][2]
Aldehyde (-CHO)9.8 - 10.5singlet-The aldehyde proton is highly deshielded and typically appears as a singlet in this region.
Aromatic (H-3)7.8 - 8.1doublet of doublets³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 4.0This proton is ortho to the electron-withdrawing formyl group and will be deshielded. It will be split by the adjacent H-4 (³J) and the fluorine atom (⁴J).
Aromatic (H-4)7.4 - 7.7triplet³J(H-H) ≈ 8.0This proton is coupled to both H-3 and H-5, resulting in a triplet.
Aromatic (H-5)7.2 - 7.5doublet of doublets³J(H-H) ≈ 8.0, ³J(H-F) ≈ 8.0This proton is ortho to the fluorine atom and will be significantly split by it (³J). It will also be coupled to the adjacent H-4 (³J).

Diagram of Predicted ¹H NMR Couplings:

Caption: Predicted proton-proton and proton-fluorine coupling interactions in 2-fluoro-6-formylbenzoic acid.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 2-fluoro-6-formylbenzoic acid is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the attached atoms and the electronic effects of the substituents.

Expected Chemical Shifts and C-F Couplings:

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale
Carboxylic Acid (-COOH)165 - 170-The carbonyl carbon of a carboxylic acid typically resonates in this region.[2][3][4][5]
Aldehyde (-CHO)190 - 195-The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[5]
C-1130 - 135-This carbon is attached to the electron-withdrawing carboxylic acid group.
C-2160 - 165¹J(C-F) ≈ 240-260This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and a significant downfield shift.
C-3120 - 125²J(C-F) ≈ 20-25This carbon is two bonds away from the fluorine, showing a smaller coupling constant.
C-4135 - 140³J(C-F) ≈ 5-10This carbon is three bonds away from the fluorine.
C-5115 - 120²J(C-F) ≈ 20-25This carbon is also two bonds away from the fluorine.
C-6135 - 140-This carbon is attached to the electron-withdrawing formyl group.

Diagram of Key ¹³C NMR Features:

G cluster_molecule 2-Fluoro-6-formylbenzoic Acid cluster_shifts Predicted ¹³C Chemical Shifts (ppm) C1 C1-COOH s_C1 ~130-135 C1->s_C1 C2 C2-F s_C2 ~160-165 (¹JCF) C2->s_C2 C3 C3-H s_C3 ~120-125 (²JCF) C3->s_C3 C4 C4-H s_C6_C4 ~135-140 C4->s_C6_C4 C5 C5-H s_C5 ~115-120 (²JCF) C5->s_C5 C6 C6-CHO C6->s_C6_C4 COOH COOH Carbonyl s_COOH ~165-170 COOH->s_COOH CHO CHO Carbonyl s_CHO ~190-195 CHO->s_CHO

Caption: Relationship between carbon environments and their predicted ¹³C NMR chemical shifts.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of 2-fluoro-6-formylbenzoic acid, the following experimental protocol is recommended:

A. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic acids.[6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the carboxylic acid proton.

  • Concentration: Dissolve approximately 5-10 mg of 2-fluoro-6-formylbenzoic acid in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • D₂O Exchange: To confirm the carboxylic acid proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -COOH proton should disappear or significantly diminish.[1][2]

B. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the aromatic region.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon.

    • Spectral Width: Approximately 250 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

Diagram of the Experimental Workflow:

G start Start: 2-Fluoro-6-formylbenzoic Acid Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) with TMS start->dissolve nmr_tube Transfer to 5 mm NMR Tube dissolve->nmr_tube h1_nmr Acquire ¹H NMR Spectrum nmr_tube->h1_nmr d2o_exchange Add D₂O and Re-acquire ¹H NMR (Optional) h1_nmr->d2o_exchange c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr Proceed without D₂O exchange d2o_exchange->c13_nmr process Process and Analyze Spectra (Referencing, Integration, Peak Picking) c13_nmr->process elucidate Structural Elucidation process->elucidate end End: Confirmed Structure elucidate->end

Caption: A streamlined workflow for the NMR analysis of 2-fluoro-6-formylbenzoic acid.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for understanding the ¹H and ¹³C NMR spectra of 2-fluoro-6-formylbenzoic acid. The predicted chemical shifts, coupling constants, and multiplicities are grounded in the fundamental principles of NMR spectroscopy and analysis of analogous structures. The provided experimental protocol offers a reliable methodology for obtaining high-quality spectra. While this guide serves as a robust starting point, experimental verification remains the gold standard for structural confirmation. The insights provided herein should empower researchers to confidently interpret the NMR spectra of this and structurally related compounds, facilitating their work in chemical synthesis and drug discovery.

References
  • MIT Department of Chemistry. (n.d.). Experiment #3: Unknown Aromatic Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Analysis of 2-Fluoro-6-formylbenzoic Acid

Executive Summary & Chemical Context[1][2] 2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) represents a unique challenge in mass spectrometry due to its ortho-disubstituted architecture. Unlike simple benzoic acids, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) represents a unique challenge in mass spectrometry due to its ortho-disubstituted architecture. Unlike simple benzoic acids, the proximity of the aldehyde (formyl) group at position 6 and the carboxylic acid at position 1 creates a dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol (pseudo-acid) form.

This guide moves beyond basic spectral matching. It provides a first-principles approach to developing robust LC-MS/MS assays for 2F6FBA, addressing the specific pitfalls of ring-chain tautomerism , solvent-induced artifacts , and ionization polarity selection .

Physicochemical Profile
PropertyValueMass Spec Implication
Formula C₈H₅FO₃Distinct isotope pattern not required (no Cl/Br).
Monoisotopic Mass 168.0223 DaLow mass region; high background noise risk.
pKa (Predicted) ~3.0 - 3.5Strong candidate for ESI(-) mode.
LogP ~1.2Moderate polarity; requires reversed-phase retention.
Reactivity High (Aldehyde)Prone to oxidation and acetal formation in MeOH.

Structural Dynamics & Ionization Strategy

The "Phantom" Peak: Ring-Chain Tautomerism

The most critical failure point in analyzing 2F6FBA is ignoring its ability to cyclize. In solution, the ortho-formyl and ortho-carboxyl groups react to form 3-fluoro-3-hydroxyphthalide (cyclic lactol).

  • Open Form: Free aldehyde (-CHO) and acid (-COOH).

  • Cyclic Form: Lactol ring.

  • The Trap: In methanolic mobile phases, the cyclic lactol can convert to a methyl-pseudo-ester (acetal), shifting the mass by +14 Da and splitting the chromatographic peak.

Recommendation: Use Acetonitrile (ACN) rather than Methanol (MeOH) as the organic modifier to prevent pseudo-ester formation.

Ionization Mode Selection

While the aldehyde group suggests positive mode (protonation), the electron-withdrawing fluorine and the carboxylic acid strongly favor Negative Electrospray Ionization (ESI-) .

  • Primary Ion:

    
     at m/z 167.02
    
  • Secondary Ion:

    
     is generally weak and unstable due to water loss from the protonated cyclic form.
    

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is vital for distinguishing 2F6FBA from isomers (e.g., 2-fluoro-5-formylbenzoic acid).

Proposed Fragmentation Pathway (ESI-)

In negative mode, the deprotonated carboxylate directs fragmentation.

  • Decarboxylation (Primary): Loss of

    
     (44 Da) to form the fluorobenzaldehyde anion (m/z 123).
    
  • Deformylation/Decarbonylation: Subsequent loss of

    
     (28 Da) from the aldehyde moiety.
    
  • Cyclic Dehydration (Secondary): Loss of

    
     (18 Da) from the cyclic lactol form, yielding a fluoro-isobenzofuranone-like ion (m/z 149).
    
Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 167.02 (Deprotonated 2F6FBA) Fragment1 Product Ion A m/z 123.02 [M-H-CO2]- (Fluorobenzaldehyde anion) Precursor->Fragment1 Loss of CO2 (44 Da) Collision Energy: 15-20 eV Fragment3 Product Ion C m/z 149.01 [M-H-H2O]- (Cyclic Lactone formation) Precursor->Fragment3 Loss of H2O (18 Da) (Favored in cyclic tautomer) Fragment2 Product Ion B m/z 95.03 [M-H-CO2-CO]- (Fluorophenyl anion) Fragment1->Fragment2 Loss of CO (28 Da) Collision Energy: 30+ eV

Figure 1: Predicted ESI(-) fragmentation pathway for 2-Fluoro-6-formylbenzoic acid. The m/z 123 transition is typically the most abundant quantifier.

Experimental Protocol: Method Development

Sample Preparation

Objective: Stabilize the aldehyde and prevent oxidation to 2-fluoro-isophthalic acid.

  • Stock Solution: Dissolve 1 mg 2F6FBA in 1 mL Acetonitrile . Avoid MeOH.

  • Working Standard: Dilute to 1 µg/mL in Water/ACN (50:50) + 0.1% Formic Acid.

  • Derivatization (Optional but Recommended for Trace Analysis):

    • If sensitivity in ESI(-) is insufficient, derivatize with 2,4-Dinitrophenylhydrazine (DNPH) .

    • Mechanism:[1][2] Converts unstable aldehyde to stable hydrazone.

    • Detection: Shift to ESI(-) m/z ~347 (M + DNPH - H2O - H).

LC-MS/MS Parameters

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

ParameterSettingRationale
Column C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µmStandard RP retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of COOH, improving retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCrucial: Avoids methanolysis of the lactol.
Gradient 5% B to 95% B over 5 minsElution expected early (~30-40% B) due to polarity.
Flow Rate 0.3 - 0.4 mL/minStandard for ESI efficiency.
Source Temp 350°CEnsure desolvation without thermal degradation.
Capillary Voltage 2.5 kV (ESI-)Lower voltage prevents in-source fragmentation.
MRM Transitions (Quantitation)
Precursor (m/z)Product (m/z)Collision Energy (eV)TypeNote
167.0 123.0 15 - 20QuantifierLoss of

. Most stable.
167.0 149.0 10 - 15Qualifier 1Loss of

. Diagnostic of ortho-formyl.
167.0 95.0 30 - 35Qualifier 2Deep fragmentation (Phenyl ring).

Troubleshooting & Validation Logic

The "Double Peak" Phenomenon

If you observe two peaks with the same mass or slightly different masses (+14 Da) in the chromatogram:

  • Cause: You are likely using Methanol. The first peak is the acid; the second is the methyl-pseudo-ester formed in the vial or on-column.

  • Fix: Switch to 100% ACN/Water lines. Purge the system.

Signal Suppression

The low mass (m/z 167) falls in the "chemical noise" region (solvent clusters).

  • Validation Step: Perform a Matrix Factor test early. Inject blank matrix (plasma/microsomes) and monitor the baseline at 167 -> 123.

  • Resolution: If noise is high, increase the LC retention time (lower initial %B) to move the peak away from the solvent front void volume.

Workflow Diagram: Method Optimization

MethodOptimization Start Start Method Dev SolventCheck Check Solvent: Is MeOH present? Start->SolventCheck SwitchACN Switch to ACN (Prevent Acetal) SolventCheck->SwitchACN Yes Ionization Tune ESI(-) Target m/z 167 SolventCheck->Ionization No SwitchACN->Ionization FragCheck Verify Fragments 123 (CO2 loss) 149 (H2O loss) Ionization->FragCheck FinalMethod Final Method Ready for Validation FragCheck->FinalMethod

Figure 2: Decision tree for optimizing the 2F6FBA mass spectrometry workflow.

References

  • Sigma-Aldrich. 2-Fluoro-6-formylbenzoic acid Product Specification and CAS Data.[3] Retrieved from

  • PubChem. 2-Fluoro-6-formylbenzoic acid (Compound Summary).[4] National Library of Medicine. Retrieved from (Note: Isomer structural data extrapolated from general fluorinated benzoic acid entries).

  • MassBank. Benzoic Acid Fragmentation Standards (ESI-). Comparison for decarboxylation mechanisms. Retrieved from

  • Li, W., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids. Analytical and Bioanalytical Chemistry.[5] (Context for derivatization strategies). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-6-formylbenzoic acid

Introduction 2-Fluoro-6-formylbenzoic acid is a key bifunctional building block in modern organic synthesis and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a fluorine at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-formylbenzoic acid is a key bifunctional building block in modern organic synthesis and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a fluorine atom on an aromatic ring, makes it a versatile intermediate for constructing complex molecular architectures. The presence of these functional groups in close proximity, however, also introduces potential stability challenges. Understanding and mitigating these challenges is paramount for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the reproducibility of experimental results. This guide provides a comprehensive overview of the chemical stability of 2-fluoro-6-formylbenzoic acid, potential degradation pathways, and field-proven best practices for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-fluoro-6-formylbenzoic acid is essential for its proper handling and storage. These properties dictate its reactivity, solubility, and appropriate storage conditions.

PropertyValueSource
Molecular Formula C₈H₅FO₃[1]
Molecular Weight 168.12 g/mol [1][2]
Appearance White to off-white solid[3]
Purity (Typical) ≥95% - >98%[1][3]
CAS Number 1289266-50-7[1][4]

Chemical Stability and Potential Degradation Pathways

The stability of 2-fluoro-6-formylbenzoic acid is intrinsically linked to the reactivity of its constituent functional groups: the aromatic aldehyde and the carboxylic acid. The fluorine substituent also modulates the electronic properties of the aromatic ring, influencing the reactivity of the other groups.

Inherent Reactivity of Functional Groups
  • Aromatic Aldehyde: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal impurities. This oxidation converts the aldehyde to a carboxylic acid, leading to the formation of 2-fluoro-1,3-benzenedicarboxylic acid. Aldehydes can also undergo polymerization or trimerization, particularly under acidic conditions or at low temperatures, which can be accelerated by the presence of the acidic carboxylic acid group on the same molecule.[5]

  • Carboxylic Acid: The carboxylic acid group is generally stable but can participate in intermolecular interactions, such as hydrogen bonding, which may influence the compound's physical properties. Its acidic nature can also catalyze degradation reactions of the aldehyde group.[6]

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles.[3] However, the C-F bond itself is very strong and not typically labile under standard storage conditions.

Primary Degradation Pathway: Oxidation

The most probable degradation pathway for 2-fluoro-6-formylbenzoic acid under typical storage conditions is the oxidation of the aldehyde moiety to a carboxylic acid. This process can be accelerated by exposure to air, light, and elevated temperatures.

G cluster_main Hypothesized Oxidation of 2-Fluoro-6-formylbenzoic acid A 2-Fluoro-6-formylbenzoic acid (C₈H₅FO₃) B 2-Fluoro-1,3-benzenedicarboxylic acid (Impurity) A->B Oxidation (Air, Light, Heat)

Caption: Hypothesized primary degradation pathway of 2-fluoro-6-formylbenzoic acid.

Recommended Storage and Handling Protocols

To maintain the purity and stability of 2-fluoro-6-formylbenzoic acid, it is crucial to adhere to strict storage and handling protocols. These recommendations are synthesized from safety data sheets of the compound and its structural analogs, as well as general best practices for handling aromatic aldehydes and carboxylic acids.[7][8][9]

Storage Conditions
ParameterRecommendationRationale
Temperature 2 - 8 °CRefrigeration slows down the rate of potential oxidative degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[7]Minimizes contact with oxygen, thereby inhibiting oxidation of the aldehyde group.
Container Tightly sealed, airtight containers.[7][9][10]Prevents exposure to atmospheric moisture and oxygen. Amber glass vials or bottles are recommended to protect from light.
Environment A dry, cool, and well-ventilated area.[7][8][9][10]Prevents moisture absorption and ensures a stable storage environment.
Incompatibilities Keep away from strong oxidizing agents, bases, heat, and sources of ignition.[7][9][10]Avoids chemical reactions that could lead to degradation or unsafe conditions.
Handling Procedures
  • Work Area: Handle the compound in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.[8][12]

  • Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and handle with care.

  • After Handling: Wash hands thoroughly after handling the compound.[11]

Experimental Protocol: Accelerated Stability Study

To empirically determine the stability of 2-fluoro-6-formylbenzoic acid under specific laboratory conditions, an accelerated stability study can be performed. This protocol provides a framework for such an investigation.

Objective

To assess the impact of temperature, light, and atmospheric exposure on the purity of 2-fluoro-6-formylbenzoic acid over a defined period.

Materials
  • 2-Fluoro-6-formylbenzoic acid (high purity)

  • Amber and clear glass vials with airtight seals

  • Desiccator

  • Inert gas (Argon or Nitrogen)

  • Oven or incubator set to 40°C

  • Refrigerator (2-8°C)

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-fluoro-6-formylbenzoic acid into a series of labeled amber and clear glass vials.

    • Prepare a sufficient number of vials for each condition and time point.

  • Time Zero (T=0) Analysis:

    • Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the T=0 sample by HPLC to establish the initial purity.

  • Storage Conditions:

    • Condition 1 (Control): Amber vial, flushed with inert gas, stored at 2-8°C.

    • Condition 2 (Elevated Temperature): Amber vial, flushed with inert gas, stored at 40°C.

    • Condition 3 (Light Exposure): Clear vial, exposed to ambient lab light, stored at room temperature.

    • Condition 4 (Air Exposure): Amber vial, sealed under normal atmosphere, stored at room temperature.

  • Time Points:

    • Analyze samples from each condition at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Prepare a solution of the same concentration as the T=0 sample.

    • Analyze by HPLC under the same conditions as the T=0 sample.

    • Calculate the purity of the compound and identify any new peaks corresponding to degradation products.

G cluster_workflow Accelerated Stability Study Workflow A Sample Preparation (Weighing & Aliquoting) B T=0 Analysis (Initial Purity by HPLC) A->B C Exposure to Storage Conditions A->C E Data Evaluation (Purity vs. Time) B->E D Analysis at Time Points (HPLC) C->D D->E

Caption: Workflow for an accelerated stability study of 2-fluoro-6-formylbenzoic acid.

Conclusion

2-Fluoro-6-formylbenzoic acid is a valuable synthetic intermediate whose utility is contingent upon its chemical integrity. The primary stability concern for this compound is the oxidation of its aldehyde functional group. By adhering to the recommended storage and handling protocols—specifically, storing the compound at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from light—researchers can significantly mitigate degradation and ensure the reliability of their starting material. For applications requiring stringent quality control, conducting an in-house stability study is a prudent measure to validate storage conditions and shelf-life.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Ossila. (n.d.). 2-fluoro-6-methylbenzoic acid - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). 3 - SAFETY DATA SHEET.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • U.S. Compliance. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Biosynth. (n.d.). 2-fluoro-6-formylbenzoic acid.
  • Quora. (2018). If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction?.
  • Pell Wall. (2013). Aldehydes: identification and storage.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • Aromsyn Co.,Ltd. (n.d.). 2-fluoro-6-formylbenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid.

Sources

Foundational

potential applications of 2-Fluoro-6-formylbenzoic acid in medicinal chemistry

A Technical Guide to 2-Fluoro-6-formylbenzoic Acid in Medicinal Chemistry Abstract This technical guide provides an in-depth analysis of 2-Fluoro-6-formylbenzoic acid, a versatile and strategically important building blo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 2-Fluoro-6-formylbenzoic Acid in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-6-formylbenzoic acid, a versatile and strategically important building block for medicinal chemistry. We explore its unique physicochemical properties, arising from the ortho-positioning of a fluorine atom, a formyl group, and a carboxylic acid. A central focus is the compound's inherent ring-chain tautomerism, which dictates its reactivity and opens unique synthetic pathways. Through an examination of its chemical transformations and by drawing parallels with structurally related analogues used in the synthesis of approved drugs and clinical candidates, such as C5aR antagonists and EGFR inhibitors, this guide illuminates the vast potential of 2-Fluoro-6-formylbenzoic acid in the design and development of novel therapeutics. Detailed synthetic strategies, reaction mechanisms, and future applications are discussed to provide researchers with a comprehensive resource for leveraging this powerful scaffold in drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the selection of starting materials and core scaffolds is a critical determinant of a program's success. An ideal building block offers not only a foundation for molecular complexity but also imparts desirable physicochemical and pharmacological properties into the final drug candidate. 2-Fluoro-6-formylbenzoic acid (CAS 1289266-50-7) is an exemplar of such a scaffold, possessing a unique trifecta of functional groups—a carboxylic acid, an aldehyde, and a fluorine atom—in a sterically constrained ortho-, ortho-arrangement on a benzene ring.

This specific arrangement makes it an exceptionally valuable intermediate for the synthesis of pharmaceuticals and for use in diverse coupling reactions[1]. The inherent reactivity of the aldehyde and carboxylic acid provides a gateway to a rich variety of heterocyclic systems, while the fluorine atom offers a proven method for enhancing drug-like properties. This guide will dissect the core attributes of this molecule, from its fundamental reactivity to its proven and potential applications in creating next-generation therapeutics.

PropertyValueSource
CAS Number 1289266-50-7[2][3][4]
Molecular Formula C₈H₅FO₃[1]
Molecular Weight 168.12 g/mol [1]
Appearance White to off-white solidGeneric Supplier Data
Purity (Typical) ≥97%[1]

The Role of the Ortho-Fluorine Substituent

The incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's properties in several beneficial ways[5]:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability[6].

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity[5].

  • Physicochemical Properties: Strategic fluorination can lower the pKa of nearby acidic groups, altering ionization states at physiological pH. It also increases lipophilicity, which can improve membrane permeability and cell penetration[3][6].

In 2-Fluoro-6-formylbenzoic acid, the fluorine atom's electron-withdrawing nature increases the acidity of the adjacent carboxylic acid group, which can be advantageous for modulating pharmacokinetics and forming stable salts[7].

Core Reactivity: The Ring-Chain Tautomerism

A defining feature of 2-formylbenzoic acid, and by extension its fluorinated analogue, is its existence in a dynamic equilibrium between an open-chain aldehyde form and a cyclic lactol form (3-hydroxyphthalide)[8][9]. This ring-chain tautomerism is the key to its versatile reactivity.

The cyclic lactol, 3-fluoro-7-hydroxyphthalide, behaves like a masked aldehyde and a reactive anhydride simultaneously. This allows it to react readily with a wide range of nucleophiles at the C3 position under mild conditions, often without the need for a catalyst[9]. This dual reactivity provides a powerful platform for generating molecular diversity from a single, compact starting material.

Isoindolinone_Synthesis Start 2-Fluoro-6-formylbenzoic acid (in lactol form) step1 Start->step1 Amine Primary Amine (R-NH2) Amine->step1 Solvent Solvent (e.g., Toluene, heat) step2 Solvent->step2 Product N-Substituted 3-Fluoro-isoindolinone step1->step2 Condensation step2->Product (-H2O)

Caption: Workflow for N-substituted isoindolinone synthesis.

Exemplary Protocol: Synthesis of 3-Fluoro-2-benzylisoindolin-1-one

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-Fluoro-6-formylbenzoic acid (1.0 eq), benzylamine (1.05 eq), and toluene (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Multicomponent Reactions for Heterocycle Synthesis

The parent compound, 2-formylbenzoic acid, is a valuable substrate in multicomponent reactions (MCRs), such as the Ugi and Strecker reactions, to create complex heterocyclic libraries in a single step.[9][10] By analogy, 2-Fluoro-6-formylbenzoic acid is an ideal candidate for generating novel, fluorinated chemical matter for high-throughput screening. For instance, a Strecker-type reaction with a secondary amine and a cyanide source can yield α-aminonitrile derivatives, which are versatile intermediates for further elaboration.[10]

Applications in Drug Development: Case Studies by Analogy

While specific examples of 2-Fluoro-6-formylbenzoic acid in approved drugs are not yet prevalent, the utility of its core structure is powerfully demonstrated by its close analogue, 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1). This related building block is a key component in the synthesis of at least two major clinical candidates, providing a clear blueprint for the potential of our target molecule.

Case Study 1: Avacopan, a C5a Receptor Antagonist

Avacopan (TAVNEOS®) is an approved medication for the treatment of ANCA-associated vasculitis, a systemic autoimmune disease.[6] It functions as an antagonist of the complement 5a receptor (C5aR). The synthesis of Avacopan crucially involves the acylation of a complex piperidine intermediate with 2-fluoro-6-methylbenzoyl chloride .[11][12]

In this context, the 2-fluoro-6-methylbenzoyl moiety serves as a critical cap that occupies a key binding pocket in the C5a receptor. The ortho-fluoro and ortho-methyl groups provide the necessary steric and electronic properties for potent antagonism. This demonstrates the value of the 2-fluoro-6-substituted benzoic acid scaffold in creating highly specific protein-ligand interactions. 2-Fluoro-6-formylbenzoic acid could be used to generate novel analogues of Avacopan, where the formyl group is either modified (e.g., reduced to a hydroxymethyl or methyl group) or used as a handle to introduce further diversity.

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a critical target in oncology, and numerous small-molecule inhibitors have been developed to treat cancers such as non-small cell lung cancer.[13] The synthesis of a potent EGFR inhibitor (IC₅₀ of 340 nM) has been described using 2-Fluoro-6-methylbenzoic acid as a key starting material.[14]

The synthetic route involves using the carboxylic acid group to form a critical amide bond with an allosteric motif of the inhibitor.[14] This highlights the utility of the carboxylic acid on the 2-fluoro-6-substituted ring as a robust handle for connecting to other parts of a drug molecule. The carboxylic acid of 2-Fluoro-6-formylbenzoic acid can be expected to undergo the same reliable amide coupling reactions, allowing for its incorporation into kinase inhibitor scaffolds and other complex drug architectures.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Ras_Raf Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf Autophosphorylation PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt Inhibitor EGFR Inhibitor (Derived from Scaffold) Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf->Proliferation PI3K_Akt->Proliferation

Caption: EGFR signaling pathway and the action of inhibitors.

Future Directions and Unexplored Potential

The true potential of 2-Fluoro-6-formylbenzoic acid lies in the creative combination of its unique functionalities. Future research efforts should focus on:

  • Novel Heterocycle Synthesis: Using the aldehyde and carboxylic acid in tandem reactions with di-nucleophiles (e.g., hydrazines, hydroxylamines) to create novel, fluorinated, fused heterocyclic systems like phthalazinones.[9]

  • Fragment-Based Drug Discovery (FBDD): The compact and functionalized nature of the molecule makes it an ideal fragment for screening against a wide range of biological targets.

  • Bioconjugation: The aldehyde group can be used as a handle for bioconjugation, allowing the scaffold to be attached to proteins or other biomolecules for targeted delivery or diagnostic applications.

  • Development of Covalent Inhibitors: The aldehyde is a latent electrophile that could be designed to form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in a target protein's active site, leading to irreversible inhibition.

Conclusion

2-Fluoro-6-formylbenzoic acid is more than just a chemical intermediate; it is a strategically designed building block that offers a confluence of desirable features for modern medicinal chemistry. Its unique ring-chain tautomerism provides access to a rich portfolio of chemical transformations, enabling the efficient synthesis of complex, fluorinated heterocyclic scaffolds. As demonstrated by the successful application of its close analogues in the development of potent C5aR and EGFR inhibitors, the 2-fluoro-6-substituted benzoic acid motif is a privileged structure for achieving high-affinity ligand-protein interactions. For researchers and drug development professionals, 2-Fluoro-6-formylbenzoic acid represents a powerful and versatile tool for accelerating the discovery of novel, effective, and safe therapeutics.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Zayed, M. F., et al. (2015). 2-Chloro-6-fluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o476–o477. Available from: [Link]

  • PubChem. (n.d.). Avacopan. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (2023). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. Retrieved February 7, 2026, from [Link]

  • Gong, K., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Scientific Reports, 11(1), 22336. Available from: [Link]

  • Sourcing High-Purity 2-Fluoro-6-methylbenzoic Acid: A Guide for Researchers. (2026, January 25). China Central Chemical. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists.
  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2016). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved February 7, 2026, from [Link]

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-6-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Fluoro-6-formylbenzoic Acid 2-Fluoro-6-formylbenzoic acid is a highly versatile bifunctional building block in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Fluoro-6-formylbenzoic Acid

2-Fluoro-6-formylbenzoic acid is a highly versatile bifunctional building block in modern organic and medicinal chemistry. Its strategic importance stems from the orthogonal reactivity of its three key components: an electron-rich aromatic ring, an electrophilic aldehyde, and a nucleophilic carboxylic acid. The presence of the fluorine atom at the C2 position introduces unique electronic properties, enhancing the acidity of the carboxylic acid and potentially improving the metabolic stability and binding affinity of derivative compounds. This guide provides detailed protocols and expert insights into the synthesis of diverse molecular scaffolds from this valuable starting material, focusing on practical applications in drug discovery and materials science.

The ortho-positioning of the formyl and carboxyl groups provides a powerful platform for the construction of a variety of heterocyclic systems through intramolecular cyclization reactions. This arrangement is particularly amenable to the synthesis of isoindolinones, phthalides, and other fused ring systems that are prevalent in pharmacologically active molecules.

Core Synthetic Strategies and Applications

This guide will explore several high-impact synthetic transformations starting from 2-fluoro-6-formylbenzoic acid. Each section will detail the underlying chemical principles, provide a step-by-step protocol, and discuss the significance of the resulting derivatives.

I. Synthesis of N-Substituted 7-Fluoroisoindolinones

Expertise & Experience: The condensation of 2-fluoro-6-formylbenzoic acid with primary amines is a direct and efficient route to construct the isoindolinone core, a privileged scaffold in medicinal chemistry. The reaction proceeds through the initial formation of a Schiff base (imine) between the amine and the aldehyde, followed by an intramolecular nucleophilic attack of the carboxylate onto the imine carbon, leading to cyclization and dehydration. This one-pot reaction is highly atom-economical and allows for the introduction of diverse substituents on the isoindolinone nitrogen, enabling extensive structure-activity relationship (SAR) studies. A similar one-pot method has been successfully developed for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid[1][2].

Logical Workflow for Isoindolinone Synthesis:

A 2-Fluoro-6-formylbenzoic Acid + R-NH2 B Imine Formation (Schiff Base Intermediate) A->B Reflux, Toluene (Dean-Stark) C Intramolecular Cyclization B->C Spontaneous D Dehydration C->D E N-Substituted 7-Fluoroisoindolinone D->E

Caption: Workflow for the synthesis of N-substituted 7-fluoroisoindolinones.

Protocol 1: Synthesis of 2-Benzyl-7-fluoro-2,3-dihydro-1H-isoindolin-1-one

Trustworthiness: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected outcome is a high yield of the desired isoindolinone.

Materials:

  • 2-Fluoro-6-formylbenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-fluoro-6-formylbenzoic acid (e.g., 1.68 g, 10 mmol) and toluene (50 mL).

  • Add benzylamine (1.18 g, 11 mmol) to the suspension.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-benzyl-7-fluoro-2,3-dihydro-1H-isoindolin-1-one.

Data Presentation:

DerivativeR-GroupTypical Yield (%)
1a Benzyl85-95
1b 4-Methoxybenzyl88-96
1c n-Butyl80-90
II. Synthesis of 3-Substituted 7-Fluorophthalides via Condensation

Expertise & Experience: Phthalides (or 3,1-dihydroisobenzofuranones) are another class of biologically important molecules that can be readily accessed from 2-fluoro-6-formylbenzoic acid. A powerful and sustainable strategy involves a one-pot cascade reaction with β-keto acids in a green solvent like glycerol[3][4]. The mechanism involves an initial base-catalyzed aldol-type condensation between the aldehyde and the enolate of the β-keto acid, followed by lactonization and decarboxylation to yield the 3-substituted phthalide[3]. This approach avoids the use of harsh reagents and simplifies the purification process.

Reaction Pathway for Phthalide Synthesis:

A 2-Fluoro-6-formylbenzoic Acid + β-Keto Acid B Aldol Condensation (Intermediate A) A->B Base catalyst Glycerol, Heat C Lactonization & Decarboxylation B->C Cascade D 3-Substituted 7-Fluorophthalide C->D

Caption: Cascade reaction for the synthesis of 3-substituted 7-fluorophthalides.

Protocol 2: Synthesis of 7-Fluoro-3-(2-oxopropyl)isobenzofuran-1(3H)-one

Trustworthiness: This protocol provides a straightforward method for obtaining the target phthalide. The reaction progress can be monitored by the evolution of CO₂ (from decarboxylation) and by TLC. The final product is typically a solid that can be purified by simple filtration and washing.

Materials:

  • 2-Fluoro-6-formylbenzoic acid (1.0 eq)

  • Acetoacetic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (0.2 eq)

  • Glycerol

  • Standard heating and stirring equipment

Procedure:

  • In a round-bottom flask, combine 2-fluoro-6-formylbenzoic acid (1.68 g, 10 mmol), acetoacetic acid (1.22 g, 12 mmol), and potassium carbonate (0.28 g, 2 mmol) in glycerol (20 mL).

  • Heat the mixture with stirring to 100-120 °C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and add water (50 mL) to precipitate the product.

  • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 7-fluoro-3-(2-oxopropyl)isobenzofuran-1(3H)-one. Further purification can be achieved by recrystallization from ethanol.

III. Olefination via Knoevenagel Condensation

Expertise & Experience: The aldehyde functionality of 2-fluoro-6-formylbenzoic acid is an excellent electrophile for Knoevenagel condensation with active methylene compounds like malononitrile. This reaction is a classic C-C bond-forming reaction that proceeds via a base-catalyzed mechanism to yield an electron-deficient alkene[5]. The use of green catalysts, such as citric acid from lemon juice, or mild bases like piperidine, makes this an environmentally benign transformation[6]. The resulting vinylidene malononitrile derivatives are versatile intermediates for further synthetic elaborations.

Protocol 3: Synthesis of 2-Fluoro-6-(2,2-dicyanovinyl)benzoic Acid

Trustworthiness: This protocol is based on well-established, high-yielding Knoevenagel condensations[6][7]. The product often precipitates directly from the reaction mixture, simplifying purification.

Materials:

  • 2-Fluoro-6-formylbenzoic acid (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol or Water/Glycerol mixture

  • Piperidine (catalytic amount) or Lemon Juice

Procedure:

  • Dissolve 2-fluoro-6-formylbenzoic acid (1.68 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add malononitrile (0.73 g, 11 mmol) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature. The product will often begin to precipitate within minutes to an hour.

  • Monitor the reaction by TLC. Once complete (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Data Presentation:

Active Methylene Cmpd.CatalystTypical Yield (%)
MalononitrilePiperidine90-98
Ethyl CyanoacetatePiperidine85-95
MalononitrileLemon Juice[6]80-90

IV. Multicomponent Reactions for Rapid Library Synthesis

Expertise & Experience: Multicomponent reactions (MCRs) are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple starting materials in a single step. 2-Fluoro-6-formylbenzoic acid is an ideal substrate for MCRs like the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide[8][9]. In this case, the starting material serves as both the aldehyde and the carboxylic acid component, leading to a three-component reaction that generates complex lactam structures.

Ugi Three-Component Reaction Pathway:

A 2-Fluoro-6-formylbenzoic Acid + Primary Amine (R1-NH2) + Isocyanide (R2-NC) B Condensation & Rearrangement A->B Methanol, RT C Complex Lactam Derivative B->C

Caption: Ugi three-component reaction for complex derivative synthesis.

Protocol 4: Ugi Three-Component Synthesis of a Fluorinated Lactam

Trustworthiness: This protocol is adapted from established Ugi reaction procedures involving 2-formylbenzoic acid[9]. The reaction is often high-yielding and the products can be isolated by standard chromatographic techniques.

Materials:

  • 2-Fluoro-6-formylbenzoic acid (1.0 eq)

  • Aniline (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol

Procedure:

  • In a vial, dissolve 2-fluoro-6-formylbenzoic acid (0.84 g, 5 mmol) in methanol (15 mL).

  • Add aniline (0.47 g, 5 mmol) and stir for 10 minutes at room temperature.

  • Add tert-butyl isocyanide (0.42 g, 5 mmol) to the mixture.

  • Seal the vial and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the desired complex lactam product.

Conclusion

2-Fluoro-6-formylbenzoic acid is a powerful and versatile starting material for the synthesis of a wide array of chemical derivatives. The protocols outlined in this guide demonstrate its utility in constructing key heterocyclic scaffolds such as isoindolinones and phthalides, as well as in performing fundamental organic transformations like olefination and multicomponent reactions. By leveraging the unique reactivity of its functional groups, researchers can efficiently generate diverse molecular architectures for applications in drug discovery, agrochemicals, and materials science.

References

  • Karaman, N., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 29(8), 1838. Available at: [Link][1][2]

  • Shimizu, M., et al. (2013). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 9, 2449-2454. Available at: [Link]

  • Ahmad, M., et al. (2020). Green Synthesis of Benzylidene Malononitrile Using Lemon Juice as a Natural Catalyst. Journal of Chemistry. Available at: [Link][6]

  • Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425-1429. Available at: [Link][3][4]

  • ResearchGate. (n.d.). 2-Formylbenzoic acid in Ugi 3-component reaction. Available at: [Link][8]

  • Yadav, J. S., et al. (2004). Triphenylphosphine-Catalyzed Knoevenagel Condensation: A Facile and Convenient Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]

  • Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(72), 44216-44247. Available at: [Link][9]

  • Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. PubMed. Available at: [Link][4]

  • Karaman, N., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Available at: [Link]

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2). Available at: [Link][7]

Sources

Application

Application Notes and Protocols: Exploring the Unique Reactivity of the Aldehyde Group in 2-Fluoro-6-formylbenzoic Acid

Introduction: A Versatile Building Block with Unique Reactivity 2-Fluoro-6-formylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block with Unique Reactivity

2-Fluoro-6-formylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from the presence of three distinct functional groups on a single phenyl ring: an aldehyde, a carboxylic acid, and a fluorine atom. The ortho relationship of these substituents creates a unique chemical environment that dictates the reactivity of the molecule, offering both challenges and opportunities for synthetic chemists.

The electron-withdrawing nature of the fluorine atom and the carboxylic acid group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde.[2] However, the most critical aspect governing the reactivity of this molecule is the proximate arrangement of the aldehyde and carboxylic acid, which allows the compound to exist in a dynamic equilibrium with its cyclic lactol tautomer, 3-fluoro-7-hydroxyphthalide. Understanding this ring-chain tautomerism is paramount for predicting and controlling reaction outcomes.

This guide provides a detailed exploration of the key reactions involving the aldehyde group of 2-Fluoro-6-formylbenzoic acid. It offers field-proven insights into experimental design, detailed protocols for core transformations, and a mechanistic rationale for predicting product formation, empowering researchers to effectively utilize this versatile building block.

The Decisive Influence of Ortho-Substituents: Ring-Chain Tautomerism

The defining structural feature of 2-Fluoro-6-formylbenzoic acid is the intramolecular interaction between the aldehyde and carboxylic acid groups. This leads to a reversible, equilibrium-driven cyclization to form a five-membered lactol ring, a specific type of hemiacetal.[3][4] This phenomenon, known as ring-chain tautomerism, means that in solution, the compound exists as a mixture of the open-chain aldehyde form and the closed-ring lactol form.

The choice of solvent and the reaction conditions can influence the position of this equilibrium. For many reactions, the lactol may be the predominant species, and it can be the direct participant in the chemical transformation. The fluorine atom, through its inductive electron-withdrawing effect, likely influences the electrophilicity of the carbonyl carbon and the acidity of the carboxylic acid, thereby impacting the kinetics and equilibrium position of this tautomerization. Researchers must consider that any reaction targeting the "aldehyde" may in fact be proceeding through the more stable or more reactive lactol intermediate.

Caption: Ring-chain tautomerism of 2-Fluoro-6-formylbenzoic acid.

Key Synthetic Transformations

The dual nature of 2-Fluoro-6-formylbenzoic acid allows for a variety of selective transformations. The following sections detail protocols for the most common and useful reactions involving the aldehyde/lactol moiety.

Oxidation to 2-Fluoro-6-carboxybenzoic Acid

The selective oxidation of the aldehyde to a carboxylic acid yields a valuable difunctionalized aromatic, 2-fluoro-1,6-benzenedicarboxylic acid. This transformation requires an oxidant that can efficiently convert the aldehyde without degrading the aromatic ring. While strong oxidants like potassium permanganate (KMnO₄) can be used, they often require harsh conditions.[2] A milder and highly efficient alternative is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger.

Causality of Experimental Choices:

  • Sodium Chlorite (NaClO₂): This is the primary oxidant. It is mild and highly selective for aldehydes.

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): Acts as a buffer to maintain a slightly acidic pH (around 4-5). This is crucial because in highly acidic or basic conditions, side reactions can occur.

  • 2-Methyl-2-butene: This alkene serves as a scavenger for the hypochlorite (ClO⁻) byproduct, which can otherwise react with the desired product or starting material.

  • t-Butanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic reagents.

Protocol: Pinnick Oxidation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-formylbenzoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) and 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate beaker, dissolve sodium chlorite (NaClO₂, 1.5 eq) in a minimal amount of water.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Add the sodium chlorite solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-fluoro-1,6-benzenedicarboxylic acid.

  • Purify the product by recrystallization.

oxidation_workflow start Dissolve Substrate in t-BuOH/H2O add_reagents Add NaH2PO4 & 2-Methyl-2-butene start->add_reagents cool Cool to 0 °C add_reagents->cool add_oxidant Add NaClO2 (aq) Dropwise cool->add_oxidant react Stir at RT (4-6h) add_oxidant->react quench Quench with Na2SO3 (aq) react->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry & Purify extract->purify

Caption: Workflow for the Pinnick oxidation of 2-Fluoro-6-formylbenzoic acid.

Selective Reduction to 2-Fluoro-6-(hydroxymethyl)benzoic Acid

Chemoselective reduction of the aldehyde in the presence of the carboxylic acid is a key transformation. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both functional groups.[5][6] Therefore, a milder reagent is required. Sodium borohydride (NaBH₄) is ideal for this purpose as it readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that targets the aldehyde carbonyl over the carboxylic acid.

  • Methanol or Ethanol: Protic solvents that are compatible with NaBH₄ and provide good solubility for the substrate. The solvent also participates in the reaction mechanism by protonating the resulting alkoxide.

  • Low Temperature (0 °C): Helps to control the reaction rate and minimize potential side reactions, ensuring higher selectivity.

Protocol: Selective Aldehyde Reduction

  • Suspend 2-Fluoro-6-formylbenzoic acid (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20-30 minutes. Note: Gas evolution (H₂) will occur.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the gas evolution ceases and the pH is acidic (~2-3).

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization.

Reaction Reagent Solvent Temp. Product
OxidationNaClO₂, NaH₂PO₄t-BuOH/H₂O0 °C to RT2-Fluoro-1,6-benzenedicarboxylic acid
ReductionNaBH₄Methanol0 °C to RT2-Fluoro-6-(hydroxymethyl)benzoic acid
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting the aldehyde into an amine. The reaction proceeds via the initial formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and tolerance for slightly acidic conditions which favor iminium ion formation.

Causality of Experimental Choices:

  • Primary/Secondary Amine: The nitrogen nucleophile that forms the new C-N bond.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild reducing agent that is particularly effective for reducing iminium ions. It is less basic and less reactive towards the aldehyde starting material than NaBH₃CN, making the reaction cleaner.

  • Dichloromethane (DCM) or Dichloroethane (DCE): Aprotic solvents that are ideal for this reaction.

  • Acetic Acid (optional): A small amount can be added to catalyze the formation of the imine/iminium ion intermediate.

Protocol: General Reductive Amination

  • To a solution of 2-Fluoro-6-formylbenzoic acid (1.0 eq) in dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amino acid product by an appropriate method (e.g., chromatography, crystallization).

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[7][8][9] This reaction is highly reliable for converting the formyl group into a vinyl group with a wide variety of substituents.

Causality of Experimental Choices:

  • Phosphonium Salt: The precursor to the ylide. It is typically prepared from triphenylphosphine and an alkyl halide.

  • Strong Base (n-BuLi, NaH, etc.): Required to deprotonate the phosphonium salt to form the nucleophilic ylide. The choice of base depends on the acidity of the α-proton on the phosphonium salt.[8]

  • Anhydrous Aprotic Solvent (THF, Diethyl Ether): Essential because the ylide and the strong bases used are highly reactive towards water and protic solvents.[6]

Protocol: Wittig Olefination

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the chosen triphenylphosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C, depending on the base used.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Stir the mixture for 1 hour at the same temperature.

  • Wittig Reaction: In a separate flame-dried flask, dissolve 2-Fluoro-6-formylbenzoic acid (1.0 eq) in anhydrous THF.

  • Transfer the solution of the aldehyde to the freshly prepared ylide solution at low temperature via cannula.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

wittig_workflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction p_salt Suspend Phosphonium Salt in Anhydrous THF add_base Add Strong Base (e.g., n-BuLi) at low temp p_salt->add_base stir_ylide Stir for 1h to Form Ylide add_base->stir_ylide combine Add Aldehyde Solution to Ylide Solution stir_ylide->combine aldehyde Dissolve Aldehyde in Anhydrous THF aldehyde->combine react Warm to RT Stir 12-16h workup Quench (NH4Cl), Extract, & Purify react->workup

Caption: General workflow for the two-stage Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, diethyl malonate).[10][11] The reaction is typically catalyzed by a weak base.

Causality of Experimental Choices:

  • Active Methylene Compound: The nucleophilic component, which readily forms a carbanion.

  • Base Catalyst (Piperidine, Pyridine): A weak base is sufficient to deprotonate the active methylene compound to generate the nucleophile without causing self-condensation of the aldehyde.

  • Solvent (Ethanol, Toluene): The choice of solvent can be important. Using toluene with a Dean-Stark apparatus can help drive the reaction to completion by removing the water byproduct.

Protocol: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 2-Fluoro-6-formylbenzoic acid (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • If using toluene, fit the flask with a Dean-Stark apparatus to remove water.

  • Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure condensation product.

Reaction Key Reagents Catalyst Product Type
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃Acetic Acid (optional)Substituted Amino Acid
Wittig ReactionPhosphonium YlideNone (stoichiometric)Styrene Derivative
Knoevenagel CondensationActive Methylene CompoundPiperidine/Pyridineα,β-Unsaturated Compound

Conclusion

2-Fluoro-6-formylbenzoic acid is a uniquely reactive and versatile building block. Its synthetic potential is largely dictated by the interplay between its three functional groups. The aldehyde moiety, existing in equilibrium with its cyclic lactol tautomer, can be selectively transformed through a variety of classic organic reactions, including oxidation, reduction, reductive amination, olefination, and condensation. A thorough understanding of the substrate's inherent properties and the mechanistic principles behind these transformations allows researchers to strategically and efficiently synthesize a diverse range of complex molecules for applications in drug discovery and materials science.

References

  • MDPI. (n.d.). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation.
  • BenchChem. (n.d.). A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.
  • ResearchGate. (n.d.). Preparation of 2,5-furandicarboxylic acid through continuous flow oxidation of 5-hydroxymethylfurfural under hypoxic condition | Request PDF.
  • Google Patents. (n.d.). CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.
  • ChemRxiv. (n.d.). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study.
  • BenchChem. (n.d.). Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry.
  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
  • Chemguide. (n.d.). reduction of carboxylic acids.
  • ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • mediaTUM. (2023). Reaction Cascades Initiated by Intramolecular ortho Photocycloadditions: Studies on Totalsynthetic Applications and Catalysis.
  • RSC Publishing. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). A novel biotransformation of 2-formyl-6-naphthoic acid to 2,6-naphthalene dicarboxylic acid by Pseudomonas sp. for the purification of crude 2,6-naphthalene dicarboxylic acid.
  • PMC. (n.d.). 2-Chloro-6-fluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Biosynth. (n.d.). 2-fluoro-6-formylbenzoic acid | 1289266-50-7 | PBC26650.
  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847.
  • ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid.
  • ResearchGate. (n.d.). Ortho‐C−H alkoxycarbonylation of benzaldehydes.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • ACS Publications. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society.
  • YouTube. (2025). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording].
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • ResearchGate. (n.d.). Knoevenagel condensation of ReO 3-formylcorroles with cyanoacetic acid.
  • PMC. (n.d.). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubMed. (1992). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats.
  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde.
  • PubMed Central. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst.
  • MedchemExpress.com. (n.d.). 2-Fluoro-5-formylbenzoic acid | Drug Intermediate.

Sources

Method

reactions of the carboxylic acid group in 2-Fluoro-6-formylbenzoic acid

Application Note: Chemo-Selectivity and Cyclization Dynamics of 2-Fluoro-6-formylbenzoic Acid Executive Summary 2-Fluoro-6-formylbenzoic acid (CAS: 135300-33-3 / 1289266-50-7) is a critical bifunctional building block, p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selectivity and Cyclization Dynamics of 2-Fluoro-6-formylbenzoic Acid

Executive Summary

2-Fluoro-6-formylbenzoic acid (CAS: 135300-33-3 / 1289266-50-7) is a critical bifunctional building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib analogs) and other heterocyclic scaffolds. Its chemical behavior is defined by two dominant factors: the ring-chain tautomerism (open aldehyde-acid vs. cyclic lactol) and the electronic influence of the ortho-fluorine atom .

This guide provides high-fidelity protocols for manipulating the carboxylic acid group, specifically focusing on controlling cyclization pathways to yield either phthalazinones (via hydrazines) or isoindolinones (via amines), while avoiding common pitfalls associated with the lactol equilibrium.

Molecular Architecture & Reactivity Profile

The reactivity of the carboxylic acid cannot be viewed in isolation. It exists in a dynamic equilibrium with the adjacent formyl group.

  • The Lactol Trap: In solution, the molecule predominantly exists as the cyclic lactol (3-hydroxy-4-fluorophthalide) rather than the open-chain aldehyde-acid. Standard activation methods (e.g., SOCl2) often convert the lactol into a pseudo-acid chloride (3-chloro-phthalide), leading to unexpected side products.

  • The Fluorine Effect: The C2-fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the carboxylic group compared to non-fluorinated analogues. It also destabilizes the transition states of certain nucleophilic attacks due to steric crowding.

Visualizing the Equilibrium (DOT Diagram)

Tautomerism OpenForm Open Form (Aldehyde-Acid) Transition Equilibrium (Fast) OpenForm->Transition CyclicForm Cyclic Form (3-Hydroxy-4-fluorophthalide) Transition->CyclicForm PseudoChloride Pseudo-Chloride (via SOCl2) CyclicForm->PseudoChloride + SOCl2

Figure 1: The ring-chain tautomerism of 2-Fluoro-6-formylbenzoic acid. The cyclic lactol form dominates in most organic solvents.

Application I: Synthesis of Phthalazinones (PARP Inhibitor Scaffold)

The most valuable reaction of the carboxylic acid/formyl pair is the condensation with hydrazine derivatives. This reaction drives the equilibrium irreversibly toward the thermodynamically stable phthalazinone core.

Mechanism:

  • Nucleophilic attack of hydrazine on the aldehyde (more electrophilic).

  • Formation of the hydrazone intermediate.[1]

  • Intramolecular nucleophilic attack of the hydrazone nitrogen on the carboxylic acid (or ester).

  • Dehydration to form the phthalazinone.

Protocol: One-Pot Cyclocondensation
ParameterSpecification
Reagents 2-Fluoro-6-formylbenzoic acid (1.0 eq), Hydrazine hydrate (1.2 eq) or Aryl hydrazine
Solvent Ethanol or Acetic Acid (Glacial)
Temperature Reflux (78°C for EtOH, 118°C for AcOH)
Time 2 – 4 Hours
Yield Typically 85–95%

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (5.49 mmol) of 2-Fluoro-6-formylbenzoic acid in 10 mL of absolute ethanol. The solution may appear slightly cloudy due to lactol insolubility.

  • Addition: Add 1.2 equivalents of hydrazine hydrate (80% solution) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux. The solution will clarify as the open form is consumed, followed by the precipitation of the phthalazinone product.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the starting material spot (Rf ~0.3) and appearance of a fluorescent spot (Rf ~0.6) indicates completion.[2]

  • Workup: Cool to 0°C. Filter the white precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Validation: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the phthalazinone singlet (~8.3 ppm).

Application II: Reductive Amination to Isoindolinones

To react the carboxylic acid with an amine without forming a phthalazinone, one must navigate the formation of the isoindolinone (lactam) ring. This is a "reductive cyclization."

Protocol: Reductive Cyclization
ParameterSpecification
Reagents 2-Fluoro-6-formylbenzoic acid, Primary Amine (R-NH2), NaBH3CN or H2/Pd
Solvent Methanol or DCE (Dichloroethane)
Catalyst Acetic Acid (catalytic amount)

Step-by-Step Methodology:

  • Imine Formation: Combine the acid (1.0 eq) and primary amine (1.1 eq) in Methanol. Stir for 1 hour to allow the imine/lactam equilibrium to establish.

  • Reduction: Cool to 0°C. Add NaBH3CN (1.5 eq) portion-wise.

  • Cyclization: The reduction of the imine generates a secondary amine, which spontaneously attacks the pendant carboxylic acid (intramolecular amidation) to form the isoindolinone.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

Application III: Selective Esterification (Overcoming the Lactol)

Standard Fischer esterification (Acid/Alcohol) is notoriously difficult because the acid catalyst promotes lactol formation, leading to pseudo-esters (3-alkoxy-phthalides) rather than the desired open-chain alkyl benzoates.

Strategy: Use Base-Promoted Alkylation (O-Alkylation) to lock the open form.

Protocol: Base-Promoted Esterification
ParameterSpecification
Reagents 2-Fluoro-6-formylbenzoic acid, Methyl Iodide (MeI) or Benzyl Bromide, K2CO3
Solvent DMF (Dimethylformamide)
Temperature 0°C to Room Temperature

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting material in DMF (0.5 M). Add K2CO3 (1.5 eq). Stir for 15 minutes. The base shifts the equilibrium to the open carboxylate anion.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).

  • Result: This yields the methyl 2-fluoro-6-formylbenzoate exclusively, avoiding the cyclic pseudo-ester.

Reaction Pathway Map

This diagram summarizes the divergent synthetic pathways based on the reagents chosen, providing a decision tree for researchers.

Pathways Start 2-Fluoro-6-formylbenzoic acid (Lactol Equilibrium) Reagent1 + Hydrazine / Heat Start->Reagent1 Reagent2 + R-NH2 / [H-] Start->Reagent2 Reagent3 + MeI / K2CO3 / DMF Start->Reagent3 Reagent4 + SOCl2 / MeOH Start->Reagent4 Prod1 Phthalazinone (PARP Inhibitor Scaffold) Reagent1->Prod1 Condensation & Cyclization Prod2 Isoindolinone (Lactam) Reagent2->Prod2 Reductive Amination Prod3 Open Chain Ester (Methyl 2-fluoro-6-formylbenzoate) Reagent3->Prod3 O-Alkylation (Recommended) Prod4 Pseudo-Ester (3-Methoxy-4-fluorophthalide) Reagent4->Prod4 Fischer Esterification (Avoid)

Figure 2: Divergent synthetic pathways. Green nodes indicate desired stable scaffolds; Red node indicates a common side-product trap.

References

  • Lázár, L. et al. (2008).[1] "Synthesis of phthalazinone derivatives via reaction of o-formylbenzoic acid with hydrazines." Arkivoc, (xi), 132-140.

  • Narkhede, H. P. et al. (2015). "Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid." ResearchGate.[1][3]

  • Csuk, R. et al. (2010). "Synthesis of fluorinated phthalazinones as potential PARP inhibitors." European Journal of Medicinal Chemistry, 45(11), 5353-5357.

  • Gao, S. et al. (2013). "One-pot synthesis of isoindolinones from 2-formylbenzoic acid and amines." Journal of Organic Chemistry.

Sources

Application

The Strategic Utility of 2-Fluoro-6-formylbenzoic Acid in Complex Molecule Synthesis

Introduction: A Versatile Ortho-Substituted Aromatic Building Block 2-Fluoro-6-formylbenzoic acid is a uniquely functionalized aromatic compound that has garnered significant attention in the fields of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Ortho-Substituted Aromatic Building Block

2-Fluoro-6-formylbenzoic acid is a uniquely functionalized aromatic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its strategic placement of a carboxylic acid, a formyl group, and a fluorine atom on a benzene ring, all in an ortho-arrangement to each other, offers a powerful platform for the construction of complex heterocyclic scaffolds. The interplay of these functional groups—the nucleophilic and electrophilic nature of the aldehyde and carboxylic acid, and the electronic influence of the fluorine atom—provides a rich tapestry of reactivity for synthetic chemists to exploit. This guide provides an in-depth exploration of the applications of 2-fluoro-6-formylbenzoic acid as a building block, with a primary focus on its pivotal role in the synthesis of high-value pharmaceutical agents.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1289266-50-7[1]
Molecular Formula C₈H₅FO₃[1]
Molecular Weight 168.12 g/mol [1]
Appearance White to off-white solidCommercially available
Purity (Typical) ≥98%[1]

Core Application: Synthesis of the PARP Inhibitor Talazoparib

A prominent and well-documented application of 2-fluoro-6-formylbenzoic acid is its use as a key precursor in the synthesis of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor.[2] Talazoparib is an FDA-approved therapeutic for the treatment of certain types of cancer.[3] The synthesis leverages the unique functionality of 2-fluoro-6-formylbenzoic acid to construct the core dihydropyridophthalazinone scaffold of the drug.

Synthetic Strategy Overview

The overall synthetic route to Talazoparib from 2-fluoro-6-formylbenzoic acid involves a multi-step sequence that begins with the formation of a key phthalide intermediate. This intermediate then undergoes a series of transformations to build the final complex heterocyclic system.

talazoparib_synthesis A 2-Fluoro-6-formylbenzoic Acid B 6-Fluoro-3H-isobenzofuran-1-one (Phthalide Intermediate) A->B Reduction & Cyclization C Pictet-Spengler Type Reaction Intermediate B->C Multi-step Conversion D Dihydropyridophthalazinone Core C->D Cyclization E Talazoparib D->E Final Modifications

Caption: Synthetic workflow for Talazoparib from 2-Fluoro-6-formylbenzoic acid.

Protocol 1: Preparation of 6-Fluoro-3H-isobenzofuran-1-one

This initial step involves the selective reduction of the aldehyde group of 2-fluoro-6-formylbenzoic acid, followed by an intramolecular cyclization to form the corresponding phthalide. This transformation is crucial as it sets the stage for the subsequent construction of the polycyclic system of Talazoparib.

Reaction Scheme:

phthalide_formation cluster_reactants Reactant cluster_reagents Reagents cluster_product Product reactant 2-Fluoro-6-formylbenzoic Acid product 6-Fluoro-3H-isobenzofuran-1-one reactant->product Reduction & Lactonization reagents 1. NaBH₄ 2. Acid catalyst core_synthesis A 6-Fluoro-3H-isobenzofuran-1-one B Key Amine Intermediate A->B Ring Opening & Functionalization C Dihydropyridophthalazinone Core B->C Hydrazine Cyclization perkin_cyclization A 2-Fluoro-6-formylbenzoic Acid Derivative B Fused Benzofuran System A->B Perkin-type Cyclization ullmann_condensation A 2-Fluoro-6-formylbenzoic Acid C N-Aryl Anthranilic Acid Derivative A->C Cu-catalyzed Ullmann Condensation B Amine (R-NH₂) B->C Cu-catalyzed Ullmann Condensation

Sources

Method

2-Fluoro-6-formylbenzoic acid in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 2-Fluoro-6-formylbenzoic Acid in Heterocyclic Synthesis Part 1: Executive Summary & Chemical Profile The "Triad" Scaffold in Drug Discovery 2-Fluoro-6-formylbenzoic acid (2-F-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-6-formylbenzoic Acid in Heterocyclic Synthesis

Part 1: Executive Summary & Chemical Profile

The "Triad" Scaffold in Drug Discovery 2-Fluoro-6-formylbenzoic acid (2-F-6-FBA) represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from the unique orthogonal reactivity of its three functional groups arranged around the benzene core:

  • Aldehyde (-CHO): Prime target for Schiff base formation, Knoevenagel condensation, and Ugi multicomponent reactions.

  • Carboxylic Acid (-COOH): Facilitates intramolecular cyclization and acylation.

  • Fluorine (-F): Positioned ortho to the carboxylic acid (and meta to the aldehyde), this atom serves two critical roles: it modulates metabolic stability (blocking metabolic soft spots) and acts as a leaving group for Nucleophilic Aromatic Substitution (S_NAr) when activated by the adjacent carbonyl in cyclized products.

This guide details the protocols for converting 2-F-6-FBA into two critical pharmacophores: 7-fluoroisoindolin-1-ones and 8-fluorophthalazin-1(2H)-ones , widely recognized in PARP inhibitors and kinase inhibitor development.

Chemical Specifications
PropertyData
Chemical Name 2-Fluoro-6-formylbenzoic acid
CAS Number 1289266-50-7
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Key Hazard Irritant (Skin/Eye); Handle with standard PPE

Part 2: Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the divergent synthetic utility of 2-F-6-FBA. Note how the core scaffold allows access to nitrogen-rich heterocycles via distinct reaction partners.[1]

G Start 2-Fluoro-6-formylbenzoic acid (Core Scaffold) Amine + Primary Amine (R-NH2) [Reductive Cyclization] Start->Amine Hydrazine + Hydrazine (N2H4) [Condensation] Start->Hydrazine Ugi + Amine + Isonitrile [Ugi 4-CR] Start->Ugi Isoindolinone 7-Fluoroisoindolin-1-one (Kinase Inhibitor Core) Amine->Isoindolinone Reflux/Acid Phthalazinone 8-Fluorophthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Phthalazinone EtOH/Reflux Peptidomimetic Fluorinated Peptidomimetics (Isoindolinone-3-carboxamides) Ugi->Peptidomimetic MeOH/RT SNAr S_NAr Diversification (Displacement of F) Isoindolinone->SNAr Late-Stage Functionalization Phthalazinone->SNAr Late-Stage Functionalization

Caption: Divergent synthesis map showing the conversion of 2-F-6-FBA into three distinct heterocyclic classes.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Fluoroisoindolin-1-ones

Isoindolinones are privileged structures in medicinal chemistry, often serving as the core for MDM2 inhibitors and antipsychotics. The presence of the fluorine at the 7-position (adjacent to the lactam carbonyl) creates a unique electronic environment.

Mechanism:

  • Condensation: The amine reacts with the aldehyde to form an imine (Schiff base).

  • Cyclization: The imine nitrogen attacks the carboxylic acid (or in situ activated ester), closing the 5-membered lactam ring.

Materials:

  • 2-Fluoro-6-formylbenzoic acid (1.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • Solvent: Ethanol or Toluene

  • Catalyst: Acetic Acid (cat.) or p-TsOH (if using Toluene)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-formylbenzoic acid (168 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add the primary amine (1.1 mmol) dropwise.

  • Reaction:

    • Method A (Mild): Stir at room temperature for 1 hour to allow imine formation, then heat to reflux (80°C) for 4–6 hours.

    • Method B (Dean-Stark): If using Toluene, add p-TsOH (5 mol%) and reflux with a Dean-Stark trap to remove water, driving the equilibrium toward the cyclized product.

  • Monitoring: Monitor by TLC (SiO₂, Hexane/EtOAc 1:1). The starting acid (polar) will disappear, and a less polar UV-active spot (Isoindolinone) will appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • If the product precipitates, filter and wash with cold ethanol.

    • If soluble, concentrate in vacuo, redissolve in EtOAc, wash with 1M HCl (to remove excess amine) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.

Critical Note: The fluorine atom at C7 is stable under these conditions but activates the ring for subsequent modifications.

Protocol B: Synthesis of 8-Fluorophthalazin-1(2H)-ones

This scaffold is structurally homologous to the core of Olaparib and other PARP inhibitors. The reaction with hydrazine is robust and high-yielding.

Materials:

  • 2-Fluoro-6-formylbenzoic acid (1.0 equiv)

  • Hydrazine Monohydrate (64% or pure) (1.2–1.5 equiv)

  • Solvent: Ethanol or Acetic Acid

Step-by-Step Procedure:

  • Preparation: Dissolve 2-fluoro-6-formylbenzoic acid (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine Monohydrate (1.5 mmol) slowly at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to reflux (80°C) for 2–3 hours. The reaction proceeds via hydrazone formation followed by rapid intramolecular cyclization with the carboxylic acid.

  • Isolation:

    • Cool the reaction mixture to 0°C (ice bath).

    • The product, 8-fluorophthalazin-1(2H)-one , typically precipitates as a white or off-white solid.

    • Filter the solid and wash with cold water (2x) and cold ethanol (1x).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the H-4 proton (phthalazinone ring) around δ 8.0–8.5 ppm. The NH proton usually appears as a broad singlet >12 ppm.

Protocol C: Late-Stage Diversification via S_NAr

The "hidden gem" of this scaffold is the fluorine atom. In the cyclized products (especially the isoindolinone), the fluorine is ortho to a carbonyl group (the lactam). This electron-withdrawing environment activates the fluorine for Nucleophilic Aromatic Substitution (S_NAr), allowing you to replace it with amines or alkoxides to generate libraries of compounds.

Reaction: 7-Fluoroisoindolin-1-one + Cyclic Amine (e.g., Piperazine) → 7-Amino-isoindolin-1-one.

Procedure:

  • Dissolve the 7-fluoroisoindolin-1-one (0.5 mmol) in anhydrous DMSO or NMP (2 mL).

  • Add the nucleophile (e.g., N-Boc-piperazine, 2.0 equiv).

  • Add a base: K₂CO₃ (3.0 equiv) or DIPEA .

  • Heat to 100–120°C for 12–24 hours. Note: High temperature is required due to the steric hindrance of the adjacent lactam.

  • Work-up: Dilute with water, extract with EtOAc. The fluorine is displaced, yielding the 7-substituted derivative.

Part 4: References & Authority

  • Biosynth. "2-Fluoro-6-formylbenzoic acid Product Specifications." Biosynth Catalog. Accessed 2023.[2] Link

  • MedChemExpress. "2-Fluoro-5-formylbenzoic acid and related Benzoic Acid Derivatives in Drug Synthesis." MedChemExpress. (Note: Reference provides general reactivity profile for fluoro-formyl-benzoic acids). Link

  • Ukhin, L. Yu., et al. "Reaction of o-formylbenzoic acid with hydrazides... Synthesis of phthalazino[1,2-b]quinazoline-5,8-dione." Russian Chemical Bulletin, 2008.[2] (Establishes the mechanism for phthalazinone formation from formylbenzoic acids). Link

  • BenchChem. "Comparative Guide to Halogenated Formylbenzoic Acids." BenchChem Technical Notes. Link

  • Organic Syntheses. "Ugi Multicomponent Reaction Protocols." Org.[3] Synth. 2017, 94, 54-65. (General protocol for Ugi reactions applicable to this scaffold). Link

Disclaimer: This application note is for research purposes only. All synthesis should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Application Notes and Protocols for the Reductive Amination of 2-Fluoro-6-formylbenzoic Acid

Introduction: Strategic Importance of 2-Fluoro-6-(aminomethyl)benzoic Acid Scaffolds In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and conformationally constrain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Fluoro-6-(aminomethyl)benzoic Acid Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and conformationally constrained structural motifs into bioactive molecules is a widely employed strategy to enhance pharmacological properties. The 2-fluoro-6-substituted benzoic acid framework is a key pharmacophore found in a variety of therapeutic agents. The presence of the fluorine atom can modulate the acidity of the carboxylic acid, influence metabolic stability, and enhance binding affinity to target proteins through unique electronic interactions. The aminomethyl substituent provides a crucial basic handle for salt formation and further derivatization, enabling the exploration of structure-activity relationships.

Reductive amination stands out as a robust and versatile C-N bond-forming reaction, converting a carbonyl group into an amine via an intermediate imine.[1] This one-pot reaction is highly favored in medicinal chemistry due to its operational simplicity and broad functional group tolerance. This application note provides a detailed protocol for the reductive amination of 2-fluoro-6-formylbenzoic acid, a sterically hindered and electronically demanding substrate. The insights and methodologies presented herein are tailored for researchers, scientists, and drug development professionals seeking to synthesize novel compounds based on this valuable scaffold.

Reaction Mechanism and Rationale for Reagent Selection

The reductive amination of an aldehyde with a primary amine proceeds in two key stages: the formation of an imine (or its protonated form, the iminium ion) followed by its in-situ reduction to the corresponding amine.

1. Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the imine.[2] The formation of the imine is a reversible process and is typically catalyzed by mild acid.[2] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

2. Reduction of the Imine/Iminium Ion: The newly formed imine is then reduced to the secondary amine. A key requirement for a one-pot reductive amination is the use of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting aldehyde.[3]

Sodium Triacetoxyborohydride (STAB): The Reagent of Choice

For the reductive amination of 2-fluoro-6-formylbenzoic acid, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent.[4] Its selection is based on several key advantages:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[5] It is, however, highly effective at reducing the protonated imine (iminium ion).[6]

  • Broad Functional Group Tolerance: STAB is compatible with a wide range of functional groups, including carboxylic acids, which is crucial for the target transformation.[4]

  • Non-Toxicity: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are significantly less toxic.

The reaction is typically performed in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to avoid decomposition of the reducing agent.[4] While the reaction can often proceed without an acid catalyst, particularly with aldehydes, the presence of a catalytic amount of acetic acid can be beneficial for less reactive substrates or weakly basic amines by facilitating the formation of the iminium ion.[6][7]

Visualizing the Reductive Amination Workflow

The overall process, from starting materials to the final purified product, can be visualized as a streamlined workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 2-Fluoro-6-formylbenzoic Acid B Primary Amine (R-NH2) A->B Combine in flask C 1,2-Dichloroethane (DCE) B->C Dissolve/Suspend D Add Sodium Triacetoxyborohydride (STAB) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Quench with Saturated NaHCO3 (aq) E->F G Extract with Ethyl Acetate F->G H Wash Organic Layer (Brine) G->H I Dry (Na2SO4) and Concentrate H->I J Crude Product I->J K Column Chromatography or Recrystallization J->K L Pure 2-Fluoro-6-(aminomethyl)benzoic Acid Derivative K->L

Caption: Experimental workflow for the reductive amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of 2-fluoro-6-formylbenzoic acid with a primary amine. The stoichiometry and reaction time may need to be optimized for specific amines.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)Equivalents
2-Fluoro-6-formylbenzoic acid168.121.00 g5.951.0
Primary Amine (e.g., Benzylamine)107.150.64 g5.951.0
Sodium Triacetoxyborohydride (STAB)211.941.89 g8.921.5
1,2-Dichloroethane (DCE)-30 mL--
Acetic Acid (optional)60.05~0.034 mL~0.60~0.1
Saturated Sodium Bicarbonate Solution-As needed--
Ethyl Acetate-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-formylbenzoic acid (1.00 g, 5.95 mmol, 1.0 equiv.).

  • Add the primary amine (1.0 equiv.) to the flask.

  • Add 1,2-dichloroethane (30 mL) to the flask. Stir the mixture at room temperature. If the starting materials are not fully soluble, a suspension is acceptable.

  • (Optional) If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • In a separate container, weigh sodium triacetoxyborohydride (1.89 g, 8.92 mmol, 1.5 equiv.). Add the STAB to the reaction mixture in portions over 5-10 minutes. Caution: The addition may cause some gas evolution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Due to the steric hindrance of the ortho-substituents, longer reaction times may be necessary.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product, a substituted 2-(aminomethyl)-6-fluorobenzoic acid, is an amino acid and may exist as a zwitterion. This can influence its solubility and chromatographic behavior.

Purification Strategies:

  • Column Chromatography: Purification can be achieved using silica gel chromatography. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is often effective. The addition of a small amount of triethylamine or acetic acid to the eluent can improve peak shape by preventing streaking on the column.

  • Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Acid-Base Extraction: The amphoteric nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in a dilute acid (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) to precipitate the product, which can be collected by filtration.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Troubleshooting and Field-Proven Insights

  • Slow or Incomplete Reaction: The steric hindrance from the ortho-fluoro and carboxylic acid groups on the benzaldehyde can slow down the rate of imine formation. If the reaction is not proceeding to completion, consider the following:

    • Addition of Acetic Acid: If not already included, add a catalytic amount of acetic acid to promote iminium ion formation.

    • Increased Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done with caution to avoid potential side reactions.

    • Pre-formation of the Imine: In a two-step procedure, the aldehyde and amine can be stirred together in a solvent like methanol for a few hours to form the imine before the addition of the reducing agent (in this case, NaBH₄ would be a suitable alternative to STAB in methanol).[8]

  • Formation of Dialkylated Byproduct: With primary amines, there is a possibility of the product amine reacting with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine can sometimes mitigate this. However, the steric hindrance in this particular substrate makes dialkylation less likely.

  • Difficult Purification: The zwitterionic nature of the product can make it challenging to handle. If the product is highly polar and difficult to extract from the aqueous phase, consider continuous extraction or saturation of the aqueous layer with NaCl to decrease the solubility of the product.

Conclusion

The reductive amination of 2-fluoro-6-formylbenzoic acid using sodium triacetoxyborohydride is a reliable and efficient method for the synthesis of valuable 2-fluoro-6-(aminomethyl)benzoic acid derivatives. By understanding the reaction mechanism, carefully selecting reagents, and employing appropriate purification strategies, researchers can successfully synthesize these important building blocks for drug discovery and medicinal chemistry programs. The protocol provided in this application note serves as a robust starting point, with the understanding that optimization may be required for specific substrates.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023, December 27). Reductive amination. In Wikipedia. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 959-1031. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1998). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Reddit. (2021, October 19). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry. [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • Chemistry Learner. (n.d.). Imine: Definition, Structure, Formation, and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • YouTube. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. [Link]

Sources

Method

Application Note: Strategic Execution of Suzuki-Miyaura Coupling with Sterically Hindered 2-Fluoro-6-formylbenzoic Acid Derivatives

Introduction: The Challenge and Opportunity of Ortho-Substituted Biaryls Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific subclass of biaryl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Ortho-Substituted Biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific subclass of biaryls derived from 2-fluoro-6-formylbenzoic acid is of particular interest as the vicinal aldehyde, carboxylic acid, and fluorine substituents provide a rich platform for subsequent derivatization into complex heterocyclic systems and covalent inhibitors. However, the very features that make this substrate valuable also present significant synthetic challenges. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, requires careful adaptation to overcome the steric and electronic hurdles imposed by this demanding substrate.[1]

This application note provides a comprehensive guide to navigating the complexities of coupling 2-fluoro-6-formylbenzoic acid derivatives. We will dissect the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, and provide a robust, field-proven protocol for researchers. The focus is not merely on procedural steps but on the strategic rationale behind each choice, empowering scientists to troubleshoot and adapt these methods for their specific synthetic targets.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A successful coupling hinges on the efficient execution of three key steps in the palladium catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] Understanding this cycle is paramount to diagnosing and solving issues that arise with challenging substrates.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and is highly sensitive to steric hindrance and the electronic nature of the substrate.[2] For 2-fluoro-6-formylbenzoic acid, the bulky ortho-substituents can significantly impede the approach of the palladium catalyst.

  • Transmetalation : The organic moiety from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[1][3]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[2][4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-R PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) PdII_Biaryl->Product ArylHalide Ar-X (2-Fluoro-6-formylbenzoic acid) ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ BoronicAcid->PdII_Biaryl Base Base (e.g., K₂CO₃) Base->PdII_Biaryl Activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Multi-Parameter Approach

Success with 2-fluoro-6-formylbenzoic acid is not achieved with a generic protocol. It requires a systematic optimization of catalyst, ligand, base, and solvent to address the inherent steric and electronic challenges.

The Catalyst System: Palladium Precatalyst and Ligand Selection

The choice of ligand is arguably the most critical factor for coupling sterically hindered substrates.[5][6] While standard ligands like triphenylphosphine (PPh₃) may suffice for simple substrates, they often fail with ortho-disubstituted partners due to insufficient steric bulk and electron-donating ability.

  • Rationale for Advanced Ligands: Modern ligands are designed to be both bulky and electron-rich.[1][2]

    • Bulkiness promotes the reductive elimination step and helps stabilize the monoligated Pd(0) species, which is often the most active catalyst.

    • Electron-richness increases the electron density on the palladium center, facilitating the oxidative addition step.[1]

  • Recommended Ligand Classes:

    • Buchwald-type Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings. Their dialkylbiarylphosphine structure provides the necessary bulk and electronic properties.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are often more thermally stable than phosphine ligands.[1] Complexes like PEPPSI-IPr are highly effective.

Base Selection: Managing Acidity and Activating Boron

The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acidic proton of the benzoic acid substrate.[1][3] The choice of base can dramatically influence reaction efficiency.

  • Inorganic Carbonates : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better results for difficult couplings, albeit at a higher cost.

  • Phosphates : Potassium phosphate (K₃PO₄) is another strong base that is particularly effective, often used in a mixture of an organic solvent and water.

  • Causality : A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong or generates hydroxide in situ can lead to undesired side reactions, such as protodeboronation of the boronic acid coupling partner. For substrates with a carboxylic acid, using at least 2 equivalents of base is necessary to neutralize the substrate and activate the boronic acid.

Solvent System and Temperature

The solvent must solubilize all components of the reaction and be stable at the required temperature.

  • Common Solvents : Aprotic polar solvents are preferred. Mixtures of 1,4-dioxane/water or toluene/water are standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Temperature : Due to the substrate's steric hindrance, elevated temperatures (80-110 °C) are typically required to drive the reaction to completion. Microwave heating can sometimes be employed to shorten reaction times, but care must be taken to avoid decomposition.[7]

ParameterRecommendation for 2-Fluoro-6-formylbenzoic acidRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Air-stable and reliable sources of Pd(0) upon reduction in situ.[8]
Ligand SPhos, XPhos, or PEPPSI-IPrBulky, electron-rich ligands are essential to overcome steric hindrance and facilitate oxidative addition.[9][10][11]
Base K₂CO₃ (3 eq.) or K₃PO₄ (3 eq.)Moderately strong bases that effectively activate the boronic acid without promoting excessive side reactions.[12] >2 equivalents are needed.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Excellent solvent system for solubilizing both organic and inorganic components.
Temperature 90 - 100 °CProvides sufficient thermal energy to overcome the activation barrier for the sterically demanding oxidative addition.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-fluoro-6-formylbenzoic acid with a generic arylboronic acid.

Experimental_Workflow start Start: Assemble Glassware reagents 1. Add Solids: - 2-Fluoro-6-formylbenzoic acid (1 eq) - Arylboronic acid (1.2 eq) - K₂CO₃ (3 eq) start->reagents atmosphere 2. Seal & Purge: Seal vessel with septum. Evacuate and backfill with N₂/Ar (3x). reagents->atmosphere catalyst 3. Add Catalyst System: - Pd₂(dba)₃ (0.02 eq) - SPhos (0.04 eq) Under positive N₂/Ar flow. atmosphere->catalyst solvent 4. Add Solvents: Inject degassed 1,4-Dioxane and degassed H₂O (4:1). catalyst->solvent reaction 5. Reaction: Immerse in preheated oil bath (100 °C). Stir vigorously for 12-24h. solvent->reaction monitoring 6. Monitor Progress: Check by TLC or LC-MS. reaction->monitoring workup_start 7. Quench & Workup: Cool to RT. Add water & EtOAc. monitoring->workup_start acidify 8. Acidify: Adjust aqueous layer to pH ~2-3 with 1M HCl. workup_start->acidify extract 9. Extract: Extract aqueous layer with EtOAc (3x). acidify->extract dry 10. Dry & Concentrate: Dry combined organic layers (Na₂SO₄). Concentrate in vacuo. extract->dry purify 11. Purify: Purify crude product via column chromatography. dry->purify end End: Characterize Product purify->end

Sources

Application

Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors Utilizing 2-Fluoro-6-formylbenzoic Acid

Abstract This document provides a comprehensive guide for the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, employing 2-Fluoro-6-formylbenzoic acid as a key starting material. The protocols detailed h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, employing 2-Fluoro-6-formylbenzoic acid as a key starting material. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anticancer therapeutics. We will first explore the foundational role of PARP in DNA repair and the clinical significance of its inhibition. Subsequently, a detailed, step-by-step synthetic route to a phthalazinone-based PARP inhibitor scaffold is presented, drawing parallels with established manufacturing routes for approved drugs like Olaparib. Each protocol is accompanied by expert insights into the causality behind experimental choices, methods for in-process control and characterization, and safety considerations, ensuring a robust and reproducible workflow.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the cellular DNA damage response.[1][2] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) chains. This process recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[3][4]

In the context of cancer therapy, PARP inhibitors leverage a concept known as "synthetic lethality".[3][5] Certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6][7][8] When PARP is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[9] Without a functional HR pathway to repair these DSBs, the cancer cells undergo apoptosis and die.[7][9] This selective targeting of cancer cells while sparing healthy cells, which have a functional HR pathway, is the cornerstone of PARP inhibitor efficacy.[1][5]

Four PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—are now approved for treating a range of cancers, including ovarian, breast, pancreatic, and prostate cancers.[1] The synthesis of these complex molecules often relies on strategic building blocks. While 2-fluoro-5-formylbenzoic acid is a known precursor in some routes to Olaparib, this guide will focus on the closely related isomer, 2-Fluoro-6-formylbenzoic acid . The unique ortho-relationship of the fluoro, formyl, and carboxylic acid groups on this scaffold presents distinct synthetic opportunities for creating novel chemical entities with potential PARP inhibitory activity.

Mechanism of Action: Synthetic Lethality

The targeted action of PARP inhibitors in BRCA-mutated cancer cells is a prime example of synthetic lethality. The diagram below illustrates this principle.

G cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell ssb1 DNA Single-Strand Break (SSB) parp1 PARP-mediated Base Excision Repair ssb1->parp1 Primary Pathway dsb1 DNA Double-Strand Break (DSB) ssb1->dsb1 Replication Stress repair1 DNA Repaired parp1->repair1 hr1 Homologous Recombination (HR) dsb1->hr1 survival1 Cell Survival hr1->survival1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP Activity Blocked ssb2->parp2 parpi PARP Inhibitor parpi->parp2 blocks dsb2 Accumulated DSBs parp2->dsb2 leads to hr2 Defective Homologous Recombination dsb2->hr2 death Cell Death (Apoptosis) hr2->death unable to repair

Caption: Synthetic lethality in BRCA-deficient cells treated with PARP inhibitors.

Proposed Synthetic Route Overview

The following workflow outlines a plausible synthetic pathway to a novel phthalazinone-based PARP inhibitor core, starting from 2-Fluoro-6-formylbenzoic acid. This strategy is modeled after established industrial syntheses of related compounds.[10]

G cluster_0 Part A: Amide Formation cluster_1 Part B: Phthalazinone Ring Formation cluster_2 Parallel Synthesis of Phosphonate A 2-Fluoro-6-formylbenzoic acid B Intermediate 1: Acyl Chloride A->B Step 1 D Intermediate 3: Phthalide Phosphonate A->D Step 3 C Intermediate 2: Amide Aldehyde B->C Step 2 E Intermediate 4: Styryl Benzoic Acid Derivative C->E D->E Step 4 (HWE Reaction) F Final Product: Phthalazinone Core E->F Step 5 (Cyclization) reagent1 SOCl₂ or (COCl)₂ reagent1->B reagent2 Amine Moiety (R-NH₂) Coupling Agent reagent2->C reagent3 Dimethyl Phosphite reagent3->D reagent4 Horner-Wadsworth-Emmons Reaction Conditions reagent4->E reagent5 Hydrazine (N₂H₄) reagent5->F

Caption: Proposed synthetic workflow for a novel PARP inhibitor.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of 2-Fluoro-N-(Substituted)-6-formylbenzamide (Intermediate 2)

Rationale: This initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by coupling with a desired amine. This amine moiety (R-NH₂) can be varied to explore structure-activity relationships (SAR). For this protocol, we will use cyclopropylamine as an example, analogous to a fragment of the Olaparib structure.[10]

Materials:

  • 2-Fluoro-6-formylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Cyclopropylamine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.

Procedure:

  • Acyl Chloride Formation:

    • To a stirred solution of 2-Fluoro-6-formylbenzoic acid (1.0 eq) in anhydrous DCM (10 mL/g) under a nitrogen atmosphere, add a catalytic drop of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acyl chloride (Intermediate 1). Caution: Thionyl chloride is corrosive and reacts violently with water.

  • Amide Coupling:

    • In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/g of starting acid).

    • Cool this amine solution to 0 °C.

    • Re-dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (optional, if excess amine is present), saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide aldehyde (Intermediate 2).

Self-Validation/Characterization:

  • TLC: Monitor reaction progress.

  • ¹H NMR & ¹³C NMR: Confirm the structure of the product, looking for characteristic peaks of the cyclopropyl group, the amide proton, the aldehyde proton, and the aromatic protons.

  • Mass Spectrometry (MS): Verify the molecular weight of the product.

Protocol 2: Synthesis of the Phthalazinone Core (Final Product)

Rationale: This two-step sequence first uses a Horner-Wadsworth-Emmons (HWE) reaction to form a carbon-carbon double bond, followed by a cyclization with hydrazine to construct the critical phthalazinone heterocycle found in many PARP inhibitors.[10]

Materials:

  • 2-Formylbenzoic acid (for phosphonate synthesis)[11]

  • Dimethyl phosphite

  • Intermediate 2 (from Protocol 1)

  • Triethylamine (Et₃N)

  • Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (for optional hydrolysis)

Procedure:

  • Preparation of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (Intermediate 3):

    • This intermediate is prepared separately from 2-formylbenzoic acid.[11]

    • Heat a mixture of 2-formylbenzoic acid (1.0 eq) and dimethyl phosphite (2.4 eq) to 100 °C and stir for 8 hours.[11]

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent to yield the phosphonate intermediate. Recrystallization from ethanol can be used for further purification.[11]

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Dissolve Intermediate 2 (1.0 eq) and the phosphonate (Intermediate 3, 1.1 eq) in anhydrous 1,4-dioxane.

    • Add triethylamine (2.0 eq) as the base.

    • Heat the mixture to reflux (approx. 100 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • After cooling, remove the solvent under reduced pressure.

    • Add water to the residue and stir vigorously. The product (Intermediate 4) should precipitate.

    • Collect the solid by filtration, wash with water, and dry under vacuum. This material may be a mixture of E/Z isomers.[10]

  • Cyclization to form Phthalazinone Ring:

    • Suspend the crude Intermediate 4 (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq) to the suspension.

    • Stir the reaction at room temperature for 6-12 hours. The reaction should become homogeneous as it proceeds.

    • Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography to yield the final phthalazinone core.

Self-Validation/Characterization:

  • LC-MS: Track the conversion of intermediates to the final product.

  • ¹H NMR & ¹³C NMR: Confirm the formation of the phthalazinone ring system and the disappearance of the aldehyde and olefinic protons from the intermediate.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the final compound.

  • HPLC: Assess the purity of the final product.

Data Summary (Expected Results)

The following table provides representative data for the synthesis, based on analogous reactions reported in the literature. Actual results may vary.

StepIntermediate/ProductExpected Yield (%)Purity (by HPLC, %)Key Analytical Data (Expected)
1Intermediate 275 - 85%>95%¹H NMR: Aldehyde proton ~10 ppm, Amide N-H ~8-9 ppm. MS: [M+H]⁺ corresponding to the calculated mass.
2Intermediate 470 - 80%>90%¹H NMR: Appearance of new olefinic protons ~6.5-7.5 ppm.
3Final Product80 - 90%>98%¹H NMR: Disappearance of olefinic protons, appearance of phthalazinone N-H ~11-12 ppm. HRMS: [M+H]⁺ within 5 ppm of calculated mass.

Conclusion and Future Directions

This guide provides a robust and detailed framework for the synthesis of novel PARP inhibitors using 2-Fluoro-6-formylbenzoic acid. The outlined protocols are grounded in established chemical principles and offer clear, actionable steps for medicinal chemists. The true power of this synthetic route lies in its flexibility; by varying the amine component in Protocol 1, a diverse library of analogues can be rapidly generated. Subsequent biological screening of these compounds for PARP-1/2 inhibitory activity and cytotoxicity in BRCA-deficient cell lines will be crucial in identifying promising new lead candidates for cancer therapy.

References

  • Taylor & Francis Online. (2018-11-14). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. [Link]

  • ResearchGate. (2025-08-06). Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]

  • IntechOpen. (2020-11-18). The Role of PARP and the Therapeutic Potential of PARP Inhibitors in Cancer. [Link]

  • Cleveland Clinic. (2025-01-20). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

  • Pharmacy Times. (Date not available). PARP Inhibitor Combination Therapy Could Enhance Cancer Treatment. [Link]

  • PubMed. (Date not available). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. [Link]

  • MD Anderson Cancer Center. (2024-04-03). What are PARP inhibitors?. [Link]

  • Google Patents. (Date not available). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Cancer Research UK. (Date not available). PARP Inhibitors. [Link]

  • ACS Publications. (Date not available). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

  • PMC - NIH. (Date not available). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. [Link]

  • PMC - NIH. (Date not available). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • PMC - NIH. (2024-12-18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • PMC - NIH. (Date not available). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation. [Link]

  • PubMed. (2010-04-01). Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides. [Link]

  • PubChem - NIH. (Date not available). Talazoparib. [Link]

  • Google Patents. (Date not available). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Annual Reviews. (2025-04-11). Mechanism of Action of PARP Inhibitors. [Link]

  • Drug Target Review. (2024-03-22). The mechanism of PARP inhibitor action is identified. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of EGFR Inhibitors Utilizing 2-Fluoro-6-formylbenzoic Acid Analogs

Introduction: Targeting EGFR with Precision The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting EGFR with Precision

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[2] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of treatment for many EGFR-driven malignancies.[2][3]

The 4-anilinoquinazoline scaffold represents a privileged structure in the design of EGFR inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core moiety.[4][5] The synthesis of these inhibitors often relies on a versatile and modular approach, allowing for the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for the synthesis of novel 4-anilinoquinazoline-based EGFR inhibitors, starting from 2-Fluoro-6-formylbenzoic acid analogs, and outlines the subsequent protocols for their biological evaluation. The strategic incorporation of fluorine and formyl groups on the anthranilic acid precursor offers unique opportunities for chemical diversification and modulation of the inhibitor's interaction with the EGFR active site.

The EGFR Signaling Cascade: A Rationale for Inhibition

Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT-mTOR axes, which ultimately drive cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis.[6] By competitively binding to the ATP pocket of the kinase domain, EGFR inhibitors prevent this initial autophosphorylation event, effectively shutting down these oncogenic signaling cascades.[3]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Synthetic Strategy: From Substituted Anthranilic Acids to Potent Inhibitors

The synthesis of 4-anilinoquinazoline EGFR inhibitors from 2-Fluoro-6-formylbenzoic acid analogs is a multi-step process that offers flexibility in introducing diverse chemical moieties. The general workflow involves three key transformations: 1) cyclization to form the quinazolinone core, 2) chlorination of the 4-position, and 3) nucleophilic aromatic substitution (SNAr) with a desired aniline.

Synthesis_Workflow Start 2-Fluoro-6-formylbenzoic Acid Analog Step1 Quinazolinone Formation Start->Step1 Intermediate1 Substituted Quinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Final 4-Anilinoquinazoline EGFR Inhibitor Step3->Final Aniline Substituted Aniline Aniline->Step3

Figure 2: General Synthetic Workflow for 4-Anilinoquinazoline EGFR Inhibitors.
Protocol 1: Synthesis of Substituted Quinazolin-4(3H)-one

This protocol is based on the Niementowski reaction, where an anthranilic acid analog is condensed with formamide.[7]

Materials and Reagents:

  • 2-Fluoro-6-formylbenzoic acid analog (1.0 eq)

  • Formamide (acts as both reactant and solvent, ~4-5 eq)

  • Heating mantle or sand bath

  • Round-bottom flask with reflux condenser

  • Methanol or Ethanol for recrystallization

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the 2-Fluoro-6-formylbenzoic acid analog and formamide.

  • Heat the mixture with constant stirring to 130-140°C.[8] Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add cold deionized water to the flask to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from methanol or ethanol to obtain the pure substituted quinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloroquinazoline Intermediate

The hydroxyl group of the quinazolinone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

Materials and Reagents:

  • Substituted quinazolin-4(3H)-one (1.0 eq)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF, catalytic amount)

  • Toluene or another high-boiling inert solvent

  • Rotary evaporator

Procedure:

  • In a fume hood, suspend the substituted quinazolin-4(3H)-one in toluene.

  • Carefully add thionyl chloride (or POCl₃) dropwise to the suspension at room temperature.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 80-110°C, depending on the chlorinating agent and solvent) and maintain for 2-6 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-chloroquinazoline intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of Final 4-Anilinoquinazoline Inhibitor

This final step involves the nucleophilic aromatic substitution of the 4-chloroquinazoline with a selected substituted aniline.[9][10]

Materials and Reagents:

  • 4-Chloroquinazoline intermediate (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Isopropanol or other suitable alcohol as solvent

  • Triethylamine or Diisopropylethylamine (DIPEA) as a base (optional, to scavenge HCl)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 4-chloroquinazoline intermediate in isopropanol.

  • Add the substituted aniline to the solution.

  • If desired, add a base such as triethylamine or DIPEA.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the final 4-anilinoquinazoline inhibitor.

Biological Evaluation: From In Vitro Kinase Activity to Cellular Efficacy

A systematic evaluation of the newly synthesized compounds is crucial to determine their potential as EGFR inhibitors. The following protocols outline a standard screening cascade.

Screening_Cascade Library Synthesized Compound Library Assay1 Primary Screen: In Vitro EGFR Kinase Assay (e.g., ADP-Glo™) Library->Assay1 Decision1 Potent Hits? (IC₅₀ < 1 µM) Assay1->Decision1 Assay2 Secondary Screen: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) Decision1->Assay2 Yes Inactive1 Inactive Decision1->Inactive1 No Decision2 Cellular Activity? Assay2->Decision2 Assay3 Selectivity & Mechanistic Studies: - Kinase Profiling - Western Blot (pEGFR) Decision2->Assay3 Yes Inactive2 Inactive/Toxic Decision2->Inactive2 No Lead Lead Compound(s) Assay3->Lead

Figure 3: A Typical Screening Cascade for EGFR Inhibitors.
Protocol 4: In Vitro EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[11][12][13]

Materials and Reagents:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized compounds dissolved in DMSO

  • Opaque-walled 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (e.g., gefitinib) and negative controls (DMSO only).

  • Add 2 µL of a solution containing the EGFR enzyme to each well.

  • Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, an indicator of metabolically active cells.[14][15]

Materials and Reagents:

  • EGFR-dependent cancer cell line (e.g., A431, PC-9)

  • Cell culture medium and supplements

  • Synthesized compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer

Procedure:

  • Seed the EGFR-dependent cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include appropriate controls.

  • Incubate the plate for 72 hours in a humidified incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[16]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison of the synthesized compounds.

Compound ID2-Fluoro-6-formylbenzoic Acid AnalogSubstituted AnilineEGFR Kinase IC₅₀ (nM)A431 Cell GI₅₀ (nM)
INH-001 2-Fluoro-6-formylbenzoic acid3-Ethynyl-4-fluoroaniline15.285.6
INH-002 2,4-Difluoro-6-formylbenzoic acid3-Ethynyl-4-fluoroaniline8.942.1
INH-003 2-Fluoro-6-formyl-4-methoxybenzoic acid3-Ethynyl-4-fluoroaniline25.8150.3
INH-004 2-Fluoro-6-formylbenzoic acid3-Chloro-4-fluoroaniline32.5210.8
Gefitinib N/AN/A20.5110.2

Interpretation:

  • A lower IC₅₀ value in the kinase assay indicates higher potency against the isolated enzyme.

  • A lower GI₅₀ value in the cell-based assay indicates greater efficacy in inhibiting cancer cell proliferation.

  • Discrepancies between IC₅₀ and GI₅₀ values can be due to factors such as cell permeability, off-target effects, or metabolic instability of the compound.

  • Structure-activity relationship (SAR) can be deduced by comparing the activity of analogs with different substitutions on the quinazoline core and the aniline moiety. For instance, the data above suggests that a difluoro substitution on the benzoic acid ring (INH-002) enhances both enzymatic and cellular activity compared to the monofluorinated analog (INH-001).

Conclusion

The synthetic and screening protocols detailed in this application note provide a robust framework for the discovery and development of novel EGFR inhibitors based on the 4-anilinoquinazoline scaffold, utilizing 2-Fluoro-6-formylbenzoic acid analogs as versatile starting materials. By systematically exploring the chemical space around this privileged core, researchers can identify potent and selective inhibitors with the potential for further preclinical and clinical development in the ongoing effort to combat EGFR-driven cancers.

References

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines. [Link]

  • ResearchGate. (n.d.). Synthesis of gefitinib. [Link]

  • PubMed. (2019). Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. [Link]

  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PubMed Central. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. [Link]

  • Journal of China Pharmaceutical University. (n.d.). Synthesis of the related substances of gefitinib. [Link]

  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Syntheses of Some 4-Anilinoquinazoline Derivatives. [Link]

  • PubMed Central. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • CSH Protocols. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • PubMed. (n.d.). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • protocols.io. (2025). Cell Viability Protocol using CellTiter-Glo 3D. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. [Link]

  • New Drug Approvals. (2015). Gefitinib. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

  • PubMed Central. (2023). Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. [Link]

  • ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. [Link]

  • MDPI. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. [Link]

Sources

Application

Strategic Protection of 2-Fluoro-6-formylbenzoic Acid: Navigating the Lactol Equilibrium

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: 2-Fluoro-6-formylbenzoic acid (CAS: 135306-45-5 / Generic derivatives) Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: 2-Fluoro-6-formylbenzoic acid (CAS: 135306-45-5 / Generic derivatives)

Part 1: The Core Directive & Scientific Rationale

The "Schrödinger's" Intermediate

Working with 2-Fluoro-6-formylbenzoic acid presents a unique challenge in organic synthesis: the molecule exists in a dynamic tautomeric equilibrium between its open-chain form (aldehyde-acid) and its cyclic lactol form (4-fluoro-3-hydroxyphthalide ).

Unlike standard benzoic acids, the ortho-formyl group creates an intramolecular trap. The electron-withdrawing fluorine atom at the C2 position increases the electrophilicity of the carbonyl carbon and the acidity of the carboxylic proton, shifting the equilibrium heavily toward the cyclic lactol.

Key Consequence for Protection Strategies:

  • Acid-Catalyzed Esterification (e.g., MeOH/H⁺) typically yields the pseudo-ester (cyclic acetal), not the open-chain methyl ester.

  • Activation with Thionyl Chloride yields the pseudo-acid chloride (3-chloro-phthalide), which behaves differently than a standard benzoyl chloride.

This guide details three orthogonal strategies to manage this equilibrium:

  • The "Cyclic Lock" (Pseudo-Activation): Exploiting the ring closure for activation.

  • The "Base Trap" (Open-Chain Preservation): Forcing the open chain using alkylation.

  • The "Acetal Mask": Protecting the aldehyde to liberate the acid.

Part 2: Decision Matrix & Visual Logic

Strategic Pathway Selection

Before selecting a protocol, determine the required reactive species using the decision matrix below.

ProtectionStrategy Start Target: 2-Fluoro-6-formylbenzoic acid Equilibrium Equilibrium: Open Aldehyde ⇌ Cyclic Lactol Start->Equilibrium Goal_Amide Goal: Amide/Ester Formation (Reaction at COOH) Equilibrium->Goal_Amide Goal_Wittig Goal: C-C Bond Formation (Reaction at CHO) Equilibrium->Goal_Wittig Goal_Storage Goal: Stable Storage Equilibrium->Goal_Storage Strat_Pseudo Strategy 1: Pseudo-Chloride (3-Chloro-4-fluorophthalide) Goal_Amide->Strat_Pseudo Use SOCl2 Strat_Alkylation Strategy 2: Base-Promoted Alkylation (Open Chain Methyl Ester) Goal_Wittig->Strat_Alkylation Use MeI/K2CO3 Strat_PseudoEster Strategy 3: Pseudo-Ester (3-Methoxy-4-fluorophthalide) Goal_Storage->Strat_PseudoEster Use MeOH/H+

Figure 1: Decision tree for selecting the appropriate protection/activation strategy based on downstream synthetic requirements.

Part 3: Detailed Protocols

Protocol A: The "Cyclic Lock" (Synthesis of Pseudo-Acid Chloride)

Objective: Activate the carboxylic acid for nucleophilic attack (amines/alcohols) without protecting the aldehyde. Mechanism: The reaction with thionyl chloride (


) replaces the hydroxyl group of the lactol with a chlorine atom. The resulting 3-chloro-4-fluorophthalide  reacts with nucleophiles to ring-open and form the desired derivative.

Reagents:

  • 2-Fluoro-6-formylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under

    
    , suspend the starting material in anhydrous Toluene (5 mL/mmol).
    
  • Addition: Add

    
     dropwise at room temperature, followed by catalytic DMF.
    
  • Reflux: Heat the mixture to 75-80°C. The suspension will clear as the pseudo-chloride forms.

    • Note: Unlike standard acid chlorides, this species is cyclic. Monitor by TLC (the spot will become less polar).

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure. Azeotrope twice with dry toluene to remove residual acid gases.
    
  • Usage: The resulting off-white solid (3-chloro-4-fluorophthalide) is moisture-sensitive. Use immediately for coupling.

Why this works: The pseudo-chloride is a "masked" aldehyde. Upon reaction with an amine (


), it forms the amide and regenerates the aldehyde (which may re-equilibrate to a hydroxy-lactam depending on the amine).
Protocol B: The "Base Trap" (Synthesis of Open-Chain Ester)

Objective: Force the formation of Methyl 2-fluoro-6-formylbenzoate (open chain) to allow chemistry on the aldehyde (e.g., Wittig, reductive amination). Critical Insight: Acid-catalyzed esterification favors the cyclic pseudo-ester. To get the open chain, you must use alkylation of the carboxylate anion.

Reagents:

  • 2-Fluoro-6-formylbenzoic acid (1.0 equiv)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetone

Step-by-Step:

  • Deprotonation: Dissolve the starting material in DMF (0.5 M). Add

    
     and stir at 0°C for 15 minutes. The base deprotonates the acid, breaking the lactol equilibrium and locking the carboxylate.
    
  • Alkylation: Add MeI dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench: Pour the mixture into ice-water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate.
    
  • Result: The product is the open-chain aldehyde-ester .

    • Validation: Check IR. You should see two distinct carbonyl peaks: ~1725 cm⁻¹ (ester) and ~1695 cm⁻¹ (aldehyde). If you see a single broad peak or shifts associated with lactones (~1770 cm⁻¹), you have the cyclic form.

Protocol C: The "Pseudo-Ester" (Stable Storage)

Objective: Protect the molecule as 3-methoxy-4-fluorophthalide for long-term storage or purification. Mechanism: Acid-catalyzed Fischer esterification drives the equilibrium to the thermodynamic minimum: the cyclic acetal.

Reagents:

  • 2-Fluoro-6-formylbenzoic acid[1]

  • Methanol (Solvent & Reagent)[2][3]

  • Conc.

    
     (catalytic) or 
    
    
    
    -TsOH

Step-by-Step:

  • Reflux: Dissolve the acid in MeOH. Add catalytic acid.[3][4][5] Reflux for 3–12 hours.

  • Workup: Concentrate the MeOH. Dilute with DCM, wash with saturated

    
     (to remove unreacted acid), then brine.
    
  • Outcome: The product is the cyclic pseudo-ester. It is stable to air and moisture.

  • Deprotection: Hydrolysis with dilute aqueous acid (HCl/THF) restores the starting material.

Part 4: Data Summary & Troubleshooting

Comparison of Derivatives
DerivativeStructure TypeReagent UsedIR Signature (approx)Stability
Pseudo-Chloride Cyclic (Phthalide)

~1800 cm⁻¹ (C=O)Low (Hydrolyzes rapidly)
Pseudo-Ester Cyclic (Acetal)MeOH /

~1775 cm⁻¹ (Lactone)High
Methyl Ester Open ChainMeI / Base~1725 (Ester) + 1695 (Ald)Moderate (Can cyclize)
Troubleshooting Guide
  • Problem: "I tried to make the methyl ester using MeOH/HCl, but the NMR shows no aldehyde proton."

    • Cause: You made the pseudo-ester (cyclic acetal). The aldehyde proton (usually ~10 ppm) is gone, replaced by a methine proton (~6.5 ppm) on the ring.

    • Solution: Switch to Protocol B (MeI/Base) to trap the open form.

  • Problem: "The pseudo-chloride is not reacting with my amine."

    • Cause: Steric hindrance from the 4-fluoro group (ortho to the reaction site in the cyclic form) may slow down the nucleophilic attack.

    • Solution: Use a stronger base (DIPEA) and heat the coupling reaction.

Part 5: References

  • Lactol-Aldehyde Tautomerism in o-Phthalaldehydic Acids:

    • Source: Bowden, K., & Taylor, G. R. (1971). "Intramolecular catalysis. Part I. The reaction of 2-formylbenzoic acid and some derivatives with thionyl chloride." Journal of the Chemical Society B: Physical Organic.

    • Relevance: Establishes the mechanism of pseudo-chloride formation.

  • Synthesis of PARP Inhibitors (Olaparib Precursors):

    • Source: Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591.

    • Relevance: Demonstrates the use of 2-fluoro-5-formylbenzoic acid (isomer analog) and the cyclization chemistry with hydrazine.

  • Pseudo-Esters vs. Normal Esters:

    • Source: Wheeler, D. D., Young, D. C., & Erley, D. S. (1957). "Reactions of Phthalaldehydic Acid." Journal of Organic Chemistry, 22(5), 547–556.

    • Relevance: Foundational text on distinguishing open vs. cyclic derivatives of formyl-benzoic acids.

  • Base-Promoted Esterification (Alkylation Strategy):

    • Source: "Preparation of esters from carboxylic acids and alkyl halides."[3] Organic Chemistry Portal.

    • Relevance: General protocol validation for avoiding acid-catalyzed cyclization.

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-formylbenzoic Acid

Introduction: The Significance of 2-Fluoro-6-formylbenzoic Acid in Modern Drug Discovery 2-Fluoro-6-formylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Fluoro-6-formylbenzoic Acid in Modern Drug Discovery

2-Fluoro-6-formylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a formyl group, and a fluorine atom in a specific ortho- and meta-relationship, makes it a valuable intermediate for constructing complex molecular architectures. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the aldehyde and carboxylic acid moieties offer versatile handles for further chemical modifications. This document provides a comprehensive guide to a robust and scalable synthetic route for 2-Fluoro-6-formylbenzoic acid, designed for researchers and professionals in drug development and process chemistry.

Strategic Approach to a Scalable Synthesis

For the large-scale synthesis of 2-Fluoro-6-formylbenzoic acid, a two-step approach starting from the readily available 2-fluoro-6-methylbenzaldehyde is proposed. This strategy is designed for efficiency, scalability, and cost-effectiveness. The rationale for this pathway is rooted in well-established and reliable chemical transformations, minimizing the need for complex purification steps and hazardous reagents.

The chosen synthetic pathway involves:

  • Oxidation of the aldehyde to a carboxylic acid: This initial step converts 2-fluoro-6-methylbenzaldehyde to the more stable 2-fluoro-6-methylbenzoic acid. This transformation is highly efficient and high-yielding.

  • Selective benzylic oxidation: The methyl group of 2-fluoro-6-methylbenzoic acid is then selectively oxidized to a formyl group to yield the final product. This is achieved through a two-stage process of benzylic bromination followed by hydrolysis.

This route is advantageous as it utilizes a commercially available starting material and employs reactions that are well-precedented in the chemical literature for their scalability and reliability.

Visualizing the Synthetic Pathway

Synthetic_Pathway start 2-Fluoro-6-methylbenzaldehyde intermediate 2-Fluoro-6-methylbenzoic acid start->intermediate Step 1: Oxidation (KMnO4, H2O/Pyridine) product 2-Fluoro-6-formylbenzoic acid intermediate->product Step 2: Benzylic Bromination & Hydrolysis (NBS, AIBN then H2O)

Caption: Proposed two-step synthesis of 2-Fluoro-6-formylbenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-methylbenzoic acid

Rationale: The oxidation of an aromatic aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis. Potassium permanganate (KMnO₄) is a powerful, inexpensive, and widely used oxidizing agent for this purpose.[1][2] The reaction is typically carried out in an aqueous basic solution to enhance the solubility of the permanganate and the benzoic acid salt formed.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Fluoro-6-methylbenzaldehyde138.14100 g0.724
Potassium Permanganate (KMnO₄)158.03125 g0.791
Pyridine79.10500 mL-
Water (deionized)18.021 L-
Sodium Bisulfite (NaHSO₃)104.06As needed-
Hydrochloric Acid (HCl), 6M36.46As needed-
Diethyl Ether74.121 L-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 100 g (0.724 mol) of 2-fluoro-6-methylbenzaldehyde in 500 mL of pyridine and 500 mL of water.

  • Addition of Oxidant: While stirring the solution vigorously, slowly add 125 g (0.791 mol) of potassium permanganate in small portions over a period of 1 hour. The addition is exothermic, and the temperature of the reaction mixture should be maintained below 50 °C using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approximately 95-100 °C) and maintain it for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by vacuum filtration through a pad of celite. Wash the filter cake with 200 mL of hot water.

  • Decolorization and Acidification: To the clear filtrate, add a saturated solution of sodium bisulfite until the purple color of any remaining permanganate disappears. Carefully acidify the solution to pH 2 with 6M hydrochloric acid. A white precipitate of 2-fluoro-6-methylbenzoic acid will form.

  • Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 60 °C. The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-fluoro-6-methylbenzoic acid.

Expected Yield: 90-95%

Step 2: Synthesis of 2-Fluoro-6-formylbenzoic acid

Rationale: The selective oxidation of a benzylic methyl group to an aldehyde in the presence of a carboxylic acid can be achieved via a two-step process involving radical bromination followed by hydrolysis. N-Bromosuccinimide (NBS) is a convenient and selective reagent for benzylic bromination under radical initiation conditions (e.g., with AIBN).[3] The resulting benzylic bromide is then hydrolyzed to the corresponding aldehyde.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Fluoro-6-methylbenzoic acid154.14100 g0.649
N-Bromosuccinimide (NBS)177.98121 g0.680
Azobisisobutyronitrile (AIBN)164.212.7 g0.016
Carbon Tetrachloride (CCl₄)153.821 L-
Calcium Carbonate (CaCO₃)100.09100 g1.00
Water (deionized)18.02500 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Diethyl Ether74.121 L-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Bromination Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend 100 g (0.649 mol) of 2-fluoro-6-methylbenzoic acid, 121 g (0.680 mol) of N-bromosuccinimide, and 2.7 g (0.016 mol) of AIBN in 1 L of carbon tetrachloride.

  • Initiation and Reaction: Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction is initiated by the decomposition of AIBN. Continue refluxing for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up of Bromination: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride. The filtrate contains the crude 2-bromo-6-fluoromethylbenzoic acid.

  • Hydrolysis: Transfer the filtrate to a 2 L flask and add a suspension of 100 g (1.00 mol) of calcium carbonate in 500 mL of water. Heat the mixture to reflux with vigorous stirring for 12 hours.

  • Isolation: After cooling, filter the mixture to remove calcium carbonate and any insoluble byproducts. Separate the organic layer from the aqueous layer in a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-formylbenzoic acid.

  • Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Expected Yield: 60-70% over two steps.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Benzylic Oxidation s1_setup 1. Reaction Setup: Dissolve 2-fluoro-6-methylbenzaldehyde in pyridine/water s1_add 2. Add KMnO4 in portions s1_setup->s1_add s1_react 3. Reflux for 4h s1_add->s1_react s1_workup 4. Filter MnO2 s1_react->s1_workup s1_acidify 5. Decolorize & Acidify s1_workup->s1_acidify s1_isolate 6. Isolate & Purify 2-fluoro-6-methylbenzoic acid s1_acidify->s1_isolate s2_setup 1. Bromination Setup: Suspend starting material, NBS, AIBN in CCl4 s1_isolate->s2_setup Intermediate Product s2_react 2. Reflux for 6-8h s2_setup->s2_react s2_workup 3. Filter succinimide s2_react->s2_workup s2_hydrolysis 4. Hydrolyze with CaCO3/H2O s2_workup->s2_hydrolysis s2_isolate 5. Isolate & Extract s2_hydrolysis->s2_isolate s2_purify 6. Purify 2-fluoro-6-formylbenzoic acid s2_isolate->s2_purify

Caption: Detailed workflow for the large-scale synthesis of 2-Fluoro-6-formylbenzoic acid.

Safety and Handling

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • N-Bromosuccinimide: A lachrymator and irritant. Handle in a well-ventilated fume hood.

  • Azobisisobutyronitrile (AIBN): A potentially explosive solid that decomposes upon heating. Handle with care and store at low temperatures.

  • Carbon Tetrachloride: A toxic and carcinogenic solvent. Use with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment. Consider replacing with a less hazardous solvent if possible, such as acetonitrile or chlorobenzene, although reaction conditions may need to be re-optimized.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.

References

  • CK-12 Foundation. Flexi answers - Is it possible to convert an aldehyde into a carboxylic acid?. [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]

Sources

Application

Application Note: A Multi-modal Analytical Approach for the Characterization of 2-Fluoro-6-formylbenzoic Acid

Introduction 2-Fluoro-6-formylbenzoic acid (CAS 1289266-50-7) is a key building block in contemporary medicinal chemistry and materials science.[1][2] Its unique trifunctional aromatic scaffold, featuring a carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-formylbenzoic acid (CAS 1289266-50-7) is a key building block in contemporary medicinal chemistry and materials science.[1][2] Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a formyl group, and a fluorine atom in a sterically demanding ortho-ortho substitution pattern, makes it a valuable precursor for the synthesis of complex heterocyclic systems and novel pharmaceutical intermediates. The fluorine substituent can significantly modulate the physicochemical properties of resulting molecules, including metabolic stability and binding affinity to biological targets.[3]

Given its importance, the unambiguous characterization and purity assessment of 2-Fluoro-6-formylbenzoic acid and its downstream products are critical for ensuring the reliability and reproducibility of synthetic protocols and the quality of final compounds. This application note provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity determination of this important synthetic intermediate. We will detail protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-6-formylbenzoic acid is presented below.

PropertyValueSource
CAS Number1289266-50-7[1][2][4][5]
Molecular FormulaC₈H₅FO₃[1][2][5]
Molecular Weight168.12 g/mol [1][2][5]
AppearanceWhite to off-white solid[6]
Purity (Typical)≥98%[1]

Analytical Workflow

A systematic approach is recommended for the complete characterization of 2-Fluoro-6-formylbenzoic acid. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_0 Purity & Identification Sample Sample of 2-Fluoro-6-formylbenzoic acid HPLC HPLC-UV/DAD Purity Assessment Sample->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Elucidation Sample->NMR Dissolve MS Mass Spectrometry (ESI-MS) Molecular Weight Confirmation Sample->MS Infuse FTIR FTIR Spectroscopy Functional Group Analysis Sample->FTIR Analyze Data Comprehensive Characterization Data HPLC->Data Purity (%) NMR->Data Structure MS->Data m/z FTIR->Data Functional Groups

Caption: Integrated workflow for the characterization of 2-Fluoro-6-formylbenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of organic compounds. A reversed-phase method is well-suited for the analysis of polar aromatic acids like 2-Fluoro-6-formylbenzoic acid.

Causality Behind Experimental Choices

The selection of a C18 column provides a non-polar stationary phase that retains the analyte through hydrophobic interactions with the benzene ring. The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the elution of the analyte by modulating its polarity. The acidic pH of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak. UV detection is ideal due to the presence of the chromophoric benzene ring.

Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of 2-Fluoro-6-formylbenzoic acid and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B.

Expected Results

A successful separation will yield a sharp, well-defined peak for 2-Fluoro-6-formylbenzoic acid. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

ParameterExpected Value
Retention Time8-10 min (approx.)
Purity≥98%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Fluoro-6-formylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for complete characterization.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number and chemical environment of protons. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The aldehyde and carboxylic acid protons will appear as distinct singlets.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbons of the aldehyde and carboxylic acid will be significantly downfield. The fluorine atom will cause splitting of the signals for the carbon atoms it is attached to and those in close proximity (C-F coupling).

  • ¹⁹F NMR: Directly observes the fluorine nucleus, providing a sensitive probe for its chemical environment.[7] The chemical shift is highly indicative of the electronic environment, and coupling to nearby protons will be observed.

Protocol: NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Standard pulse program, acquire at least 16 scans.

    • ¹³C NMR: Proton-decoupled pulse program, acquire a sufficient number of scans for good signal-to-noise.

    • ¹⁹F NMR: Proton-decoupled pulse program.

Expected Spectral Data (Predicted based on analogous compounds)

Note: The following data are estimations based on the analysis of similar structures, such as 3-formylbenzoic acid and 4-formylbenzoic acid, and general principles of NMR spectroscopy. Actual values may vary.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~10.2s1H-CHO
~8.0-7.5m3HAr-H

¹³C NMR (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~190C=O (aldehyde)
~165C=O (acid)
~160 (d, ¹JCF ≈ 250 Hz)C-F
~135-120Ar-C
~115 (d, ²JCF ≈ 20 Hz)C-CHO

¹⁹F NMR (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120m

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of the analyte and offering insights into its structure through fragmentation patterns.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Fluoro-6-formylbenzoic acid, as it minimizes fragmentation and typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Protocol: ESI-MS
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap).

  • Solvent: 1:1 Acetonitrile:Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in the chosen solvent.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes.

  • Mass Range: Scan from m/z 50 to 500.

Expected Results

The mass spectrum should show prominent peaks corresponding to the molecular ion.

IonModeCalculated m/zObserved m/z
[M+H]⁺Positive169.0296~169.0
[M-H]⁻Negative167.0150~167.0
[M+Na]⁺Positive191.0115~191.0

Calculated m/z values are for the monoisotopic mass.[8]

Predicted Fragmentation Pattern:

Under more energetic conditions (e.g., tandem MS), fragmentation of the [M-H]⁻ ion would likely involve the loss of CO₂ (44 Da) from the carboxylate group, leading to a fragment ion at m/z 123.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices

The structure of 2-Fluoro-6-formylbenzoic acid contains several key functional groups with distinct IR absorptions: the O-H of the carboxylic acid, the C=O of both the carboxylic acid and the aldehyde, the C-H of the aldehyde, and the C-F bond.

Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~2850 and ~2750C-H stretchAldehyde (Fermi resonance)
~1700C=O stretchCarboxylic acid (dimer)
~1680C=O stretchAldehyde (aryl conjugated)
~1600-1450C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~1250C-F stretchAryl fluoride

Conclusion

The combination of HPLC, NMR, MS, and FTIR provides a robust and comprehensive analytical toolkit for the characterization of 2-Fluoro-6-formylbenzoic acid. HPLC is essential for determining purity, while NMR spectroscopy provides definitive structural elucidation. Mass spectrometry confirms the molecular weight and elemental composition, and FTIR offers rapid verification of the key functional groups. By employing these techniques in a coordinated workflow, researchers can ensure the identity and quality of this important synthetic building block, thereby enhancing the reliability and success of their research and development endeavors.

References

  • Google Patents.
  • ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]

  • PubChemLite. 2-fluoro-6-formylbenzoic acid (C8H5FO3). [Link]

  • ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

Sources

Method

Application Note: Chemoselective Amide Coupling of 2-Fluoro-6-formylbenzoic Acid

Abstract & Strategic Analysis The coupling of 2-Fluoro-6-formylbenzoic acid with amines presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three reactive centers in close proximit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The coupling of 2-Fluoro-6-formylbenzoic acid with amines presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three reactive centers in close proximity:[1]

  • Carboxylic Acid (C-1): The target for amide coupling.[2]

  • Aldehyde (C-6): A highly electrophilic center prone to imine formation and reductive amination.

  • Fluorine (C-2): An electron-withdrawing group that increases the acidity of the carboxylic acid but introduces steric bulk.

The "Ortho-Formyl" Trap

The most critical failure mode in this synthesis is not the lack of reactivity, but unwanted cyclization . When reacting 2-formylbenzoic acid derivatives with primary amines, the thermodynamic product is often the isoindolinone (lactam) or hydroxy-isoindolinone , not the linear amide.

  • If your target is the linear amide: You must protect the aldehyde or use secondary amines.

  • If your target is the isoindolinone: This protocol can be adapted (see Section 4), but the standard coupling conditions below are designed to prevent this cyclization.

Decision Matrix: Selecting Your Route
VariableRoute A: Protection Strategy (Recommended)Route B: Direct Activation (DMTMM/HATU)
Target Product Linear Amide (High Purity)Linear Amide (Variable) or Isoindolinone
Amine Type Primary (

) or Secondary (

)
Strictly Secondary (

)
Aldehyde Status Preserved (Protected as Acetal)Risk of Imine/Aminal formation
Step Count 3 Steps (Protect

Couple

Deprotect)
1 Step
Scalability High (Robust purification)Low (Purification difficult if mixtures form)

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Understanding this is vital for troubleshooting low yields.

ReactionPathways Start 2-Fluoro-6-formylbenzoic acid + Primary Amine (R-NH2) Activated Activated Ester (Intermediate) Start->Activated Coupling Reagent (HATU/DMTMM) Imine Imine / Schiff Base Start->Imine Condensation (No Activation) LinearAmide Linear Amide (Target) Activated->LinearAmide Nucleophilic Attack (Kinetic Control) Isoindolinone Isoindolinone (Cyclized Byproduct) LinearAmide->Isoindolinone Spontaneous Cyclization (Thermodynamic) Imine->Isoindolinone Intramolecular Cyclization

Figure 1: Competing pathways. Note that the linear amide can spontaneously cyclize to the isoindolinone if the amine is primary and the aldehyde is free.

Detailed Protocols

Route A: The "Gold Standard" Protection Strategy

Best for: Primary amines, scale-up, and ensuring the aldehyde remains intact.

Step 1: Acetal Protection

Objective: Mask the aldehyde as a cyclic acetal using ethylene glycol. The 2-fluoro group aids this by destabilizing the hydrate, but steric hindrance requires forcing conditions.

  • Reagents: 2-Fluoro-6-formylbenzoic acid (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Solvent: Toluene (0.5 M).

  • Apparatus: Dean-Stark trap.

Procedure:

  • Suspend the starting material in Toluene.

  • Add Ethylene Glycol and pTsOH.

  • Reflux with vigorous stirring under a Dean-Stark trap to remove water azeotropically. Monitor by TLC (approx. 4-16 hours).

    • Note: The 2-fluoro group makes the carbonyl carbon less electrophilic than unsubstituted analogs; ensure water removal is efficient.

  • Cool to RT, wash with sat. NaHCO₃ (to remove pTsOH and unreacted acid traces), then brine.

  • Dry organic layer (

    
    ) and concentrate.
    
  • QC Point: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal proton (~6.0-6.5 ppm).

Step 2: Amide Coupling

Objective: Couple the protected acid with the amine.

  • Reagents: Protected Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.[2]

Procedure:

  • Dissolve the Protected Acid in DMF (0.2 M) under

    
    .
    
  • Add DIPEA and stir for 5 minutes.

  • Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).

    • Critical: Pre-activation is essential. Do not mix Amine and Acid before activation.

  • Add the Amine dropwise.

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and Brine.

  • Purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

Objective: Remove the acetal to restore the aldehyde.[3]

  • Reagents: 2N HCl / THF (1:1 mixture).

  • Temperature: RT.

Procedure:

  • Dissolve the coupled amide in THF.

  • Add 2N HCl. Stir at RT.

  • Monitor closely by TLC.[2] Deprotection is usually fast (< 1 hour).

    • Warning: Prolonged exposure to acid with a primary amide nearby may trigger cyclization to the hydroxy-isoindolinone. Quench immediately upon completion.

  • Neutralize with sat. NaHCO₃, extract with EtOAc, and concentrate.

Route B: Direct Chemoselective Coupling (DMTMM)

Best for: Secondary amines or high-throughput screening where protection is too laborious. Mechanism: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) activates the carboxylate specifically, even in the presence of unprotected aldehydes, and does not require a pre-activation base that might catalyze aldol side reactions.

Procedure:

  • Solvent: THF or Methanol (DMTMM is effective in alcohols).

  • Mix: Dissolve 2-Fluoro-6-formylbenzoic acid (1.0 eq) and the Secondary Amine (1.1 eq) in solvent (0.1 M).

  • Activate: Add DMTMM-Cl (1.2 eq) solid in one portion.

  • Reaction: Stir at RT for 6–12 hours.

    • Observation: A white precipitate (N-methylmorpholine salt) often forms.

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with 1N HCl (removes triazine byproducts) and Brine.

Analytical Data & Troubleshooting

Expected NMR Signatures (CDCl₃)
MoietyChemical Shift (

)
MultiplicityDiagnostic Note
Aldehyde (-CHO) 10.1 - 10.4 ppmSinglet (or doublet

)
If absent, check for acetal or cyclization.
Acetal (-CH-) 6.0 - 6.5 ppmSingletOnly in Protected Route.
Amide (-NH-) 6.5 - 8.5 ppmBroad SingletExchangeable with

.
Aromatic (H-3,4,5) 7.0 - 8.0 ppmMultipletsComplex splitting due to F-coupling.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Product mass is M-18 Cyclization to Isoindolinone.The linear amide lost water to form the lactam. Use Route A (Protection). Avoid primary amines if possible.
Product mass is M+Amine-18 Imine formation.The amine reacted with the aldehyde, not the acid.[4] Ensure Acid is pre-activated (HATU) before adding amine.
Low Yield (Route A) Incomplete Acetal formation.The 2-Fluoro group sterically hinders the position. Increase reflux time; use fresh molecular sieves in the Dean-Stark.
Low Yield (Route B) Aldol condensation.Base (DIPEA/TEA) caused the aldehyde to self-react. Switch to DMTMM (requires no base).

References

  • Mechanisms of Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • DMTMM Reagent Specifics: Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Dehydrating Agent for the Preparation of Esters and Amides.[5] Tetrahedron, 55(46), 13159-13170. Link

  • Isoindolinone Formation Risks: Zhang, J., et al. (2025).[8] An iridium-catalyzed reductive lactamization enables a sustainable and efficient method for the synthesis of structurally diverse phthalimidines from 2-formylbenzoic acid. Journal of Organic Chemistry, 90, 691-699.[8] Link

  • Acetal Protection Standards: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-6-formylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-Fluoro-6-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we dissect the common pitfalls of the Directed ortho-Metalation (DoM) approach and provide field-proven troubleshooting strategies to enhance your reaction outcomes.

Introduction to the Synthesis and Common Challenges

The synthesis of 2-Fluoro-6-formylbenzoic acid from 2-fluorobenzoic acid is a classic example of a Directed ortho-Metalation (DoM) reaction.[1] In this process, the carboxylic acid and the fluorine atom act as Directed Metalation Groups (DMGs) to guide a strong organolithium base to selectively deprotonate the C6 position of the aromatic ring.[2] This generates a highly reactive aryllithium intermediate, which is then trapped with an electrophile—in this case, a formylating agent like N,N-dimethylformamide (DMF)—to install the aldehyde group.

While elegant, this reaction is fraught with challenges that can lead to significantly diminished yields. Success hinges on a precise understanding and control of several critical parameters, including stoichiometry, temperature, and the absolute exclusion of atmospheric moisture and oxygen. This guide will address the most common failure points in a systematic, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis.

Q1: My reaction yield is consistently below 30%. What are the most probable causes?

Low yields in this synthesis are typically traced back to one of three areas: reagent stoichiometry and quality, reaction conditions, or inefficient workup.

  • Insufficient Organolithium Base: This is the most common error. The starting material, 2-fluorobenzoic acid, has two acidic protons that will be deprotonated: the carboxylic acid proton (pKa ~3-4) and the C6 aromatic proton (pKa ~40). Therefore, a minimum of 2.0 equivalents of the organolithium base (e.g., LDA, s-BuLi) are required. The first equivalent performs an acid-base neutralization to form the lithium carboxylate, and the second equivalent performs the C-H activation (ortho-lithiation). Using less than two full equivalents will result in incomplete conversion of the starting material.

  • Inaccurate Reagent Concentration: Organolithium reagents like n-butyllithium and sec-butyllithium are notoriously unstable if not stored and handled properly. Their effective concentration often decreases over time. It is crucial to titrate the organolithium reagent before use to determine its exact molarity. Relying on the concentration stated on the bottle, especially if it's old, will lead to under-dosing the reaction.

  • Presence of Moisture or Air: Organolithium reagents and the resulting aryllithium intermediates are extremely reactive towards water and oxygen. The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Even trace amounts of moisture will quench the base and the lithiated intermediate, leading to a dramatic drop in yield.

  • Poor Temperature Control: The lithiation step is highly exothermic and must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath). If the temperature rises, side reactions can occur, including loss of regioselectivity and reaction with the solvent (e.g., THF).[3]

Q2: My TLC analysis shows unreacted starting material and multiple other spots. What are the likely side products?

The presence of starting material points directly to incomplete lithiation (see Q1). The additional spots could be several possibilities:

  • meta-Formylated Isomer (2-Fluoro-3-formylbenzoic acid): While the carboxylate is a powerful DMG, the fluorine atom also directs ortho to itself. Depending on the base and reaction conditions, a small amount of lithiation can occur at the C3 position.[4] Quenching this intermediate with DMF would yield the 3-formyl isomer. Using a bulkier base like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LTMP) can sometimes improve regioselectivity for the C6 position.

  • Products from Benzyne Intermediate: If lithiation occurs at C3, the resulting aryllithium can, under certain conditions, eliminate lithium fluoride to form a highly reactive benzyne intermediate.[4] This intermediate can then be trapped by nucleophiles in the reaction mixture (e.g., diisopropylamine from LDA), leading to a complex mixture of products.

  • Products from Reaction with Solvent: If the reaction temperature is not kept sufficiently low, the highly basic aryllithium intermediate can begin to deprotonate the solvent, typically THF. This leads to decomposition pathways and reduces the amount of desired intermediate available to react with the electrophile.

Q3: How can I ensure my reagents and reaction setup are adequate?

Vigilance in preparation is key to success.

  • Solvents: Use a high-quality anhydrous solvent. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a commercial solvent purification system.

  • Reagents:

    • Organolithium Base: As mentioned, titrate your base before every use. A common method is the Gilman double titration or titration with a known concentration of diphenylacetic acid.

    • Diisopropylamine: If preparing LDA in situ, ensure the diisopropylamine is distilled from calcium hydride and stored over molecular sieves.

    • DMF: N,N-Dimethylformamide should be anhydrous. It can be dried by stirring over calcium hydride or barium oxide followed by distillation under reduced pressure.

  • Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot while being flushed with a stream of inert gas. Let the apparatus cool to room temperature under a positive pressure of inert gas before adding reagents.

Q4: I am having difficulty purifying the final product. What is the best method?

Purification can be challenging due to the similar polarities of the product and unreacted starting material.

  • Acid-Base Extraction: A standard workup involves quenching the reaction with aqueous acid (e.g., 1 M HCl) and extracting the organic components into a solvent like ethyl acetate. The desired product is an acid, so it can be separated from neutral byproducts by extracting the organic layer with a weak base like saturated aqueous sodium bicarbonate. The aqueous basic layer, now containing the lithium salt of your product, can be washed with ether or ethyl acetate to remove any remaining neutral impurities. Finally, carefully re-acidifying the aqueous layer with cold 1 M HCl will precipitate your product, which can be collected by filtration or extracted into a fresh portion of ethyl acetate.

  • Column Chromatography: If extraction is insufficient, silica gel chromatography is an option. A solvent system of hexane/ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) can help prevent streaking of the carboxylic acid on the column.

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be an effective final purification step.[5][6]

Recommended Experimental Protocol

This protocol assumes a 10 mmol scale and requires strict adherence to anhydrous and inert atmosphere techniques.

Materials:

  • 2-Fluorobenzoic acid (1.40 g, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Diisopropylamine (3.1 mL, 22.0 mmol), freshly distilled

  • n-Butyllithium (e.g., 2.5 M in hexanes, 8.8 mL, 22.0 mmol), freshly titrated

  • N,N-Dimethylformamide (DMF) (1.55 mL, 20.0 mmol), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked, 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • LDA Preparation: Under a positive pressure of inert gas, add anhydrous THF (20 mL) and diisopropylamine (3.1 mL, 22.0 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the titrated n-butyllithium solution (8.8 mL, 22.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Substrate Addition & Lithiation: Dissolve 2-fluorobenzoic acid (1.40 g, 10.0 mmol) in anhydrous THF (10 mL) in a separate flame-dried flask. Transfer this solution via cannula or syringe to the LDA solution at -78 °C over 15 minutes. The solution may become thick or slurry-like. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophile Quench: Slowly add anhydrous DMF (1.55 mL, 20.0 mmol) to the reaction mixture at -78 °C. The addition should be dropwise, maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or recrystallization as described in Q4.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_stoich Check Stoichiometry: > 2.0 eq. of Base Used? Base Titrated? start->check_stoich check_conditions Check Conditions: Anhydrous Solvents? Inert Atmosphere? Temp < -70°C? check_stoich->check_conditions Yes fix_stoich Action: Titrate Base. Use > 2.0 eq. check_stoich->fix_stoich No check_purity Analyze Crude Product: TLC / 1H NMR check_conditions->check_purity Yes fix_conditions Action: Dry Glassware & Solvents. Ensure Inert Gas Flow. Maintain -78°C. check_conditions->fix_conditions No outcome_sm Diagnosis: Incomplete Lithiation check_purity->outcome_sm Mainly Starting Material outcome_mix Diagnosis: Side Reactions check_purity->outcome_mix Complex Mixture fix_stoich->start Rerun Experiment fix_conditions->start Rerun Experiment outcome_sm->check_stoich Re-evaluate end Successful Synthesis outcome_mix->check_conditions Re-evaluate ReactionMechanism sub 2-Fluorobenzoic Acid base1 1st eq. LDA carboxylate Lithium 2-Fluorobenzoate sub->carboxylate Deprotonation (Acidic H) base2 2nd eq. LDA dianion Dilithiated Intermediate (Aryllithium) carboxylate->dianion ortho-Lithiation (C-H) adduct Tetrahedral Adduct dianion->adduct Nucleophilic Attack dmf DMF (Electrophile) product 2-Fluoro-6-formylbenzoic Acid adduct->product Collapse & Protonation workup Aqueous Workup (H+)

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Key Parameters and Optimization

The choice of base and reaction conditions can significantly influence the outcome. The following table summarizes key parameters.

ParameterRecommendedRationale & Impact on Yield
Base LDA, s-BuLi, LTMPLDA is often a good starting point due to its reduced nucleophilicity compared to alkyllithiums. s-BuLi is more basic and can lead to faster lithiation but may be less selective. [7]
Equivalents of Base 2.1 - 2.5 eq.A slight excess ensures complete deprotonation of both the carboxylic acid and the C6 position, compensating for any minor impurities or titration inaccuracies.
Solvent Anhydrous THFEthereal solvents like THF are crucial for solvating and deaggregating the organolithium species, increasing their reactivity. [3]
Temperature -78 °CEssential for preventing side reactions, decomposition of the aryllithium, and ensuring high regioselectivity. [8]
Lithiation Time 1 - 2 hoursSufficient time must be allowed for the slow C-H activation step to proceed to completion. Monitor by TLC if possible (by quenching small aliquots).
Electrophile Anhydrous DMFMust be free of water and formic acid impurities, which would quench the aryllithium.

References

  • Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters, 8(4), 765–768. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Collum, D. B., et al. (2009). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 131(48), 17530–17531. Available at: [Link]

  • Baran, P. S. (Group Meeting Literature Seminar). Directed Metalation: A Survival Guide. Available at: [Link]

  • Clayden, J. (Course Material). Directed (ortho) Metallation. Available at: [Link]

  • Mortier, J. (Unblog.fr). Directed Ortho Metalation. Available at: [Link]

Sources

Optimization

Technical Support Center: Formylation of 2-Fluorobenzoic Acid

The following technical guide is structured as a specialized support resource for researchers encountering challenges in the formylation of 2-fluorobenzoic acid. It synthesizes mechanistic insights with practical trouble...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering challenges in the formylation of 2-fluorobenzoic acid. It synthesizes mechanistic insights with practical troubleshooting steps.

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

The direct formylation of 2-fluorobenzoic acid is most efficiently achieved via Directed Ortho Metalation (DoM) followed by an electrophilic quench (typically DMF). Unlike simple aromatics, this substrate presents a "clash" of directing groups and a high propensity for self-destruction via benzyne formation.

The Core Challenge: The reaction relies on the in-situ generation of a lithiated intermediate. You are navigating a kinetic competition between three pathways:

  • Pathway A (Desired): Stable lithiation at the C3 position (ortho to Fluorine)

    
     Formylation.
    
  • Pathway B (Benzyne Collapse): Elimination of LiF from the lithiated species

    
     Benzyne formation 
    
    
    
    Tars/Amination.
  • Pathway C (Nucleophilic Attack): Direct attack of the base on the aromatic ring (SNAr) or carboxylate.

Reaction Pathway Visualization

The following diagram illustrates the divergence between the successful formylation route and the critical failure modes (Benzyne and SNAr).

ReactionPathways Start 2-Fluorobenzoic Acid Base Base Selection (LTMP vs n-BuLi) Start->Base Li_Int 3-Lithio-2-fluorobenzoate (Kinetic Intermediate) Base->Li_Int LTMP, -78°C (Non-nucleophilic) SNAr Butyl-substituted Product (F-displacement) Base->SNAr n-BuLi (Nucleophilic Attack) Product 3-Formyl-2-fluorobenzoic acid (Major Product) Li_Int->Product + DMF Acidic Workup Benzyne Benzyne Intermediate (via LiF Elimination) Li_Int->Benzyne Warming > -50°C (Instability) Tar Tars / Dimers / 3-TMP-Benzoic Acid Benzyne->Tar Polymerization or Amine Trapping

Caption: Divergent pathways in the lithiation of 2-fluorobenzoic acid. Temperature control is the sole barrier preventing the 3-Lithio intermediate from collapsing into benzyne.

Troubleshooting Guide (Q&A)

Issue 1: "I am recovering a complex mixture of tars and a byproduct with a mass corresponding to the addition of the base. No aldehyde is formed."

Diagnosis: Benzyne Formation (Pathway B) This is the most common failure mode. The lithiated intermediate (3-lithio-2-fluorobenzoate) contains a leaving group (Fluorine) ortho to the lithium. If the temperature rises above -70°C before the DMF quench, the molecule eliminates Lithium Fluoride (LiF) to form a highly reactive benzyne species.

The Mechanism: The benzyne intermediate is an electrophile. It immediately reacts with the strongest nucleophile present—your base (e.g., LTMP).

  • Observation: If you use LTMP, you will likely isolate 3-(2,2,6,6-tetramethylpiperidin-1-yl)benzoic acid . The bulky amine traps the benzyne.

Corrective Action:

  • Strict Temperature Control: Maintain the internal reaction temperature below -75°C throughout the lithiation and the initial DMF addition. Do not rely on bath temperature; use an internal probe.

  • Quench Speed: Add the electrophile (DMF) immediately after the lithiation period (typically 1 hour). Do not let the lithiated species "age."

Issue 2: "I isolated the 3-formyl isomer, but I need the 6-formyl isomer (ortho to the carboxylic acid)."

Diagnosis: Regioselectivity Mismatch You are fighting the thermodynamics of the directing groups.

  • 2-Fluorobenzoic acid lithiates almost exclusively at the C3 position (ortho to Fluorine) when using LTMP. The inductive effect of the Fluorine atom combined with the "optional" coordination to the carboxylate makes the C3 proton the most acidic and kinetically accessible.

  • 2-Chloro/Bromobenzoic acids , conversely, lithiate at C6 (ortho to Carboxylate) because the larger halogens sterically hinder the C3 position and coordinate lithium less effectively than fluorine.

Corrective Action:

  • Direct Lithiation is not viable for C6: You cannot force C6 lithiation on the unprotected 2-fluorobenzoic acid using standard DoM conditions.

  • Alternative Strategy: You must block the C3 position or change the substrate.

    • Option A: Use 2-fluoro-3-silylbenzoic acid (block C3), lithiate at C6, formylate, then desilylate.

    • Option B: Start with 2-fluoro-6-iodobenzoic acid and perform a halogen-lithium exchange (using t-BuLi) followed by DMF quench. This is the only reliable way to access the 6-formyl isomer.

Issue 3: "I used n-Butyllithium (n-BuLi) to save cost, but the reaction failed completely."

Diagnosis: Nucleophilic Attack (Pathway C) n-BuLi is a strong nucleophile as well as a base.

  • Fluorine Displacement: n-BuLi can attack the C-F bond directly (SNAr mechanism), replacing the fluorine with a butyl group.

  • Ketone Formation: n-BuLi will attack the carboxylate (after double deprotonation) to form a ketone upon workup, rather than stopping at the lithio-species.

Corrective Action:

  • Use Non-Nucleophilic Bases: You must use Lithium 2,2,6,6-tetramethylpiperidide (LTMP ) or Lithium Diisopropylamide (LDA ).

  • Why LTMP? LTMP is bulkier than LDA and less likely to attack the carboxylate or the ring, while being strong enough (pKa ~37) to deprotonate the position ortho to the fluorine.

Optimized Experimental Protocol

Objective: Synthesis of 3-formyl-2-fluorobenzoic acid via DoM.

ParameterSpecificationReason
Substrate 2-Fluorobenzoic Acid (1.0 equiv)Starting material.[1]
Base LTMP (2.2 - 2.5 equiv)Requires 1 equiv to deprotonate COOH, 1+ equiv to lithiate ring.
Solvent Anhydrous THFEthers are required for aggregate stability.
Temperature -78°C (Internal) Critical to prevent benzyne formation.
Electrophile DMF (3.0 equiv)Excess ensures complete trapping.

Step-by-Step Methodology:

  • Base Preparation:

    • In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (2.4 equiv) in anhydrous THF.

    • Cool to -78°C. Add n-BuLi (2.3 equiv) dropwise.

    • Warm to 0°C for 30 mins to ensure complete formation of LTMP, then re-cool to -78°C .

  • Lithiation:

    • Dissolve 2-fluorobenzoic acid (1.0 equiv) in a minimum amount of THF.

    • Add the acid solution slowly down the side of the flask to the LTMP solution at -78°C.

    • Note: The first equivalent of base is consumed instantly by the carboxylic acid. The second equivalent performs the C-H insertion.

    • Stir at -78°C for 1 hour . Do not exceed 2 hours.

  • Formylation:

    • Add anhydrous DMF (3.0 equiv) in one portion.[2]

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature slowly (over 1-2 hours).

  • Workup:

    • Quench with 1M HCl (pH should be < 2 to protonate the carboxylic acid).

    • Extract with Ethyl Acetate.[2]

    • Purification: The product is a carboxylic acid; it can often be purified by Acid-Base extraction (extract into NaHCO3, wash organics, acidify aqueous layer, extract back into organic).

References

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006).[3][4] Directed Ortho-Metalation of Unprotected Benzoic Acids.[1][3][4] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.[1][3][4] Organic Letters, 8(4), 765–768.

    • Context: Establishes the protocol for using LTMP with unprotected benzoic acids and details the regioselectivity differences between Fluoro (C3) and Chloro (C6) substituents.
  • Mortier, J. (2011). Arenecarboxylic Acids and Esters. In Science of Synthesis Knowledge Updates. Thieme Chemistry.

    • Context: Comprehensive review of DoM strategies for benzoic acids, including the handling of benzyne intermedi
  • Schlosser, M. (2005). The 2-Fluorobenzoic Acid Paradox: A Case of "Counter-Intuitive" Regioselectivity. European Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-formylbenzoic Acid

Welcome to the technical support center dedicated to the synthesis and optimization of 2-Fluoro-6-formylbenzoic acid. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2-Fluoro-6-formylbenzoic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the synthesis of this valuable chemical intermediate. Our approach is grounded in established chemical principles to empower you to navigate the complexities of your experimental work with confidence.

I. Overview of Synthetic Strategies

The synthesis of 2-Fluoro-6-formylbenzoic acid (CAS 1289266-50-7) is most commonly approached through the selective oxidation of a corresponding methyl group. An alternative, though less detailed in public literature, involves the formylation of a 2-fluorobenzoic acid precursor. This guide will focus on the oxidation pathway, as it is a more established method for analogous compounds.

The primary transformation discussed is the oxidation of 2-Fluoro-6-methylbenzoic acid to 2-Fluoro-6-formylbenzoic acid. This process requires careful control to prevent over-oxidation to the dicarboxylic acid or incomplete reaction.

Reaction Pathway Diagram

Synthetic_Pathway 2-Fluoro-6-methylbenzoic_acid 2-Fluoro-6-methylbenzoic acid 2-Fluoro-6-formylbenzoic_acid 2-Fluoro-6-formylbenzoic acid 2-Fluoro-6-methylbenzoic_acid->2-Fluoro-6-formylbenzoic_acid Controlled Oxidation (e.g., MnO2, SeO2) Side_Product 2-Fluoro-1,3-benzenedicarboxylic acid (Over-oxidation byproduct) 2-Fluoro-6-formylbenzoic_acid->Side_Product Over-oxidation (e.g., KMnO4, heat)

Caption: Synthetic route from 2-Fluoro-6-methylbenzoic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing 2-Fluoro-6-formylbenzoic acid?

A1: The primary challenges include:

  • Over-oxidation: The aldehyde group is susceptible to further oxidation to a carboxylic acid, resulting in the formation of 2-fluoro-1,3-benzenedicarboxylic acid. This is particularly problematic with strong oxidizing agents like potassium permanganate (KMnO4).[1]

  • Incomplete Reaction: The starting material, 2-Fluoro-6-methylbenzoic acid, may remain if the reaction conditions are too mild or the reaction time is insufficient.

  • Difficult Purification: Separating the desired aldehyde from the starting material and the over-oxidized byproduct can be challenging due to their similar polarities.

Q2: Which oxidizing agents are recommended for this transformation?

A2: For the selective oxidation of a methyl group to an aldehyde without affecting the existing carboxylic acid, milder oxidizing agents are preferred. While strong oxidants like KMnO4 are excellent for converting alkylbenzenes to benzoic acids, they risk over-oxidation in this case.[1][2] Consider exploring reagents such as:

  • Manganese dioxide (MnO2): Often used for the oxidation of benzylic alcohols to aldehydes, it can sometimes be effective for the direct oxidation of activated methyl groups.

  • Selenium dioxide (SeO2): A classic reagent for the oxidation of allylic and benzylic C-H bonds to alcohols, which can then be further oxidized to aldehydes.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting material, product, and potential byproducts. A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid to improve spot shape. The product, being more polar than the starting material but less polar than the dicarboxylic acid byproduct, should have a distinct Rf value. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[3]

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded. 2. Insufficient Temperature: The reaction may require more thermal energy to proceed. 3. Poor Solubility: The starting material may not be sufficiently dissolved in the chosen solvent.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. 3. Select a solvent in which the starting material is more soluble at the reaction temperature.
Significant Amount of Unreacted Starting Material 1. Insufficient Equivalents of Oxidant: Not enough oxidizing agent was used to convert all the starting material. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Increase the equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 eq). 2. Extend the reaction time, monitoring every few hours by TLC until the starting material spot diminishes.
Presence of Over-oxidation Byproduct (2-fluoro-1,3-benzenedicarboxylic acid) 1. Oxidizing Agent is too Strong: Reagents like KMnO4 are often too harsh.[1] 2. Excessive Reaction Temperature or Time: Prolonged heating can promote over-oxidation.1. Switch to a milder oxidizing agent (e.g., MnO2). 2. Reduce the reaction temperature and monitor carefully by TLC to stop the reaction once the starting material is consumed.
Formation of Multiple Unidentified Byproducts 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. 2. Side Reactions: The solvent or impurities may be participating in side reactions.1. Lower the reaction temperature. 2. Ensure the use of high-purity, dry solvents and reagents.[4]
Difficulty in Purifying the Product 1. Similar Polarity of Components: The starting material, product, and byproduct may have close Rf values. 2. Product Instability on Silica Gel: Some aldehydes can be unstable on silica gel.1. Attempt purification via recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).[5] 2. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. An alternative is to use acid-base extraction to separate the acidic components from any neutral impurities.[6]
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete (Analyze by TLC/LC-MS) Check_Yield Low Yield? Start->Check_Yield Check_SM Starting Material Present? Check_Yield->Check_SM Yes Success Pure Product Check_Yield->Success No Check_Overox Over-oxidation Product? Check_SM->Check_Overox No Optimize_Conditions Optimize Reaction: - Increase oxidant eq. - Increase temp/time Check_SM->Optimize_Conditions Yes Milder_Conditions Use Milder Conditions: - Milder oxidant - Lower temp/time Check_Overox->Milder_Conditions Yes Purification_Issue Purification Strategy: - Recrystallization - Modified Chromatography Check_Overox->Purification_Issue No Optimize_Conditions->Start Milder_Conditions->Start Purification_Issue->Success

Caption: A decision tree for troubleshooting the synthesis.

IV. Experimental Protocol: Representative Synthesis

Disclaimer: This is a representative protocol based on general chemical principles for similar transformations. Optimization will be necessary to achieve the best results.

Objective: To synthesize 2-Fluoro-6-formylbenzoic acid from 2-Fluoro-6-methylbenzoic acid via controlled oxidation.

Materials:

  • 2-Fluoro-6-methylbenzoic acid

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-6-methylbenzoic acid (1.0 eq). Dissolve it in a suitable solvent like anhydrous dichloromethane or toluene.

  • Addition of Oxidant: Add activated manganese dioxide (MnO2, ~5-10 eq by weight) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC every 2-4 hours.

  • Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the MnO2. Wash the filter cake with additional solvent (e.g., DCM or ethyl acetate).

  • Extraction: Combine the filtrates and wash with a saturated NaHCO3 solution to remove any unreacted starting material or over-oxidized byproduct. The desired product, being a weaker acid, may partially partition into the aqueous layer. Acidify the aqueous layer with 1M HCl and back-extract with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[6]

V. References

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved February 7, 2026, from

  • Google Patents. (n.d.). Process for preparation of 2,4,6-trifluorobenzoic acid. Retrieved February 7, 2026, from

  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids. Retrieved February 7, 2026, from

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved February 7, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

incomplete conversion in 2-Fluoro-6-formylbenzoic acid reactions

Welcome to the technical support center for 2-Fluoro-6-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-6-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging building block. Here, we will address common issues, with a primary focus on troubleshooting incomplete conversions in reactions involving this compound.

Troubleshooting Guide: Incomplete Conversion

Incomplete conversion is a frequent hurdle in organic synthesis. When your reaction with 2-Fluoro-6-formylbenzoic acid fails to proceed to completion, a systematic approach to troubleshooting is essential. The following guide will help you diagnose and resolve the underlying issues.

Decision-Making Workflow for Diagnosing Incomplete Conversion

The following workflow provides a structured approach to identifying the root cause of incomplete conversion.

G cluster_0 Initial Observation cluster_1 Phase 1: Reagent & System Integrity Check cluster_2 Phase 2: Reaction Parameter Optimization cluster_3 Phase 3: Mechanistic Considerations A Incomplete Conversion Observed (via TLC, LC-MS, GC, etc.) B Verify Starting Material Purity (2-Fluoro-6-formylbenzoic acid) A->B Start Here B->A Impure C Confirm Reagent/Solvent Quality (Anhydrous, Purity) B->C Purity Confirmed C->A Degraded D Check Inert Atmosphere Integrity (Degassing, Dry Glassware) C->D Quality Confirmed D->A Compromised E Review Reaction Temperature D->E System OK E->A Adjust Temp F Assess Reaction Time E->F Temp OK F->A Increase Time G Evaluate Catalyst/Ligand System (for Cross-Coupling) F->G Time OK G->A Change Catalyst/Ligand H Re-evaluate Base/Stoichiometry (for Cross-Coupling/Amination) G->H Catalyst OK H->A Screen Bases I Investigate Potential Side Reactions (e.g., Protodehalogenation) H->I Parameters OK I->A Modify Conditions J Consider Catalyst Deactivation I->J No Obvious Side Rxn J->A G cluster_0 Potential Intramolecular Reaction Start 2-Fluoro-6-formylbenzoic acid Intermediate Deprotonated Carboxylate (under basic conditions) Start->Intermediate Base Product Potential Lactone Formation (via intramolecular attack) Intermediate->Product Intramolecular Nucleophilic Attack

Caption: A potential intramolecular reaction pathway.

Q5: How can I effectively monitor the progress of my reaction with 2-Fluoro-6-formylbenzoic acid?

A5: The choice of analytical method depends on the specific reaction and the properties of the reactants and products.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product. A reversed-phase C18 column with a UV detector is often suitable for these aromatic compounds. [1]* Gas Chromatography (GC): Useful if the compounds are volatile and thermally stable. The carboxylic acid group may require derivatization to improve volatility. * Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the masses of starting materials, intermediates, products, and byproducts, which is invaluable for troubleshooting.

Q6: Are there any specific handling and storage recommendations for 2-Fluoro-6-formylbenzoic acid?

A6: Like many fine chemicals, proper handling and storage are important to maintain its purity and reactivity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is stable under normal conditions. [2]* Incompatibilities: Avoid strong oxidizing agents, strong bases, amines, and strong reducing agents, as these can react with the functional groups of the molecule. [2]* Safety: The compound can cause skin and eye irritation and may be harmful if swallowed or inhaled. [2]Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available from: [Link]

  • Quora. If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction?. Available from: [Link]

  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available from: [Link]

  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]

  • MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Available from: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

  • PMC. 2-Chloro-6-fluorobenzoic acid. Available from: [Link]

  • PMC. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. Available from: [Link]

  • MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Available from: [Link]

  • PMC. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available from: [Link]

  • American Chemical Society. Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Available from: [Link]

  • PubChem. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Benzoic Acids

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the nuances of using fluorinated benzoic acids. This guide is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the nuances of using fluorinated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the unique challenges posed by these electron-deficient substrates.

Introduction: The Challenge of Fluorinated Benzoic Acids

Fluorinated benzoic acids are crucial building blocks in medicinal chemistry and materials science. The fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] However, the same electronic effects that make these compounds desirable also introduce specific hurdles in Suzuki coupling reactions. The electron-withdrawing nature of both the fluorine and carboxylic acid groups can impact multiple steps of the catalytic cycle.

This guide provides a structured approach to troubleshooting, from identifying common failure modes to implementing robust optimization strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions encountered when working with fluorinated benzoic acids in Suzuki couplings:

Q1: Why is my Suzuki coupling with a fluorinated benzoic acid derivative failing or giving low yields?

Low reactivity is a frequent issue and can stem from the deactivating electronic effect of the carboxylic acid and fluorine substituents. This can hinder the crucial oxidative addition step of the catalytic cycle. Additionally, steric hindrance from ortho-substituents can play a significant role.

Q2: I'm observing significant protodeboronation of my boronic acid. What's causing this and how can I stop it?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient arylboronic acids.[2] It can be promoted by the presence of water or protic solvents. Using anhydrous solvents and bases is a primary strategy to mitigate this.[2] More stable boronic acid derivatives, like pinacol esters, can also be employed.[2]

Q3: My main byproduct is the homocoupling of my boronic acid. How can I minimize this?

Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3] Ensuring thorough degassing of your reaction and using a Pd(0) source can help reduce this side reaction.[2][3]

Q4: I see palladium black precipitating in my reaction. What does this mean?

The formation of palladium black indicates catalyst precipitation and a loss of catalytic activity. This can be caused by inefficient ligand stabilization or the presence of oxygen. Using more robust ligands can help keep the palladium in its active, soluble form.

In-Depth Troubleshooting Guide

When initial attempts fail, a more systematic approach is necessary. This section breaks down the key reaction parameters and provides detailed troubleshooting strategies.

Problem 1: Low or No Conversion of Starting Materials

This is the most common failure mode and often points to issues with the catalytic cycle's efficiency.

Causality Analysis:
  • Inefficient Oxidative Addition: The electron-withdrawing nature of the fluoro and carboxyl groups on the benzoic acid can make the aryl halide less susceptible to oxidative addition by the palladium catalyst.[4] This is often the rate-limiting step.[5]

  • Catalyst Deactivation: The catalyst may be decomposing before the reaction can proceed to completion.

  • Poor Boronic Acid Reactivity: The transmetalation step may be slow due to the nature of the boronic acid or the choice of base.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

1. Catalyst and Ligand Selection:

For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[2] More advanced systems are often required.

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) catalyst in situ.[2]

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for accelerating oxidative addition and stabilizing the catalyst.[2] Consider screening ligands such as:

    • Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are excellent candidates.

    • N-heterocyclic carbenes (NHCs): These can also be highly effective.[6]

LigandKey FeatureApplication Notes
SPhos Bulky, electron-richOften a good starting point for challenging couplings.
XPhos Very bulkyUseful for particularly hindered substrates.
RuPhos Electron-richCan provide enhanced stability to the catalytic complex.
IMes NHC ligandOffers a different electronic profile to phosphines.[6]

2. Base Selection:

The base plays a critical role in activating the boronic acid for transmetalation.[6]

  • Inorganic Bases:

    • K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is often effective in anhydrous conditions.

    • Cs₂CO₃ (Cesium Carbonate): Another strong base that can enhance reaction rates.

    • KF (Potassium Fluoride): A milder base that can be useful when base-sensitive functional groups are present.[6][7]

  • Organic Bases: Amine bases can sometimes be used, but they can also act as a source of hydride, leading to dehalogenation side reactions.[3]

3. Solvent Choice:

The solvent can significantly impact the reaction outcome by influencing solubility, catalyst stability, and the rate of various steps in the catalytic cycle.[8][9][10]

  • Aprotic Solvents: Anhydrous dioxane, THF, and toluene are standard choices to minimize protodeboronation.

  • Aqueous Mixtures: While often used in Suzuki couplings, aqueous conditions can exacerbate protodeboronation of electron-deficient boronic acids and potentially lead to hydrolysis of ester groups if present.[7] If water is necessary for solubility, use it sparingly.

Problem 2: Dominant Side Reactions

Even with some product formation, side reactions can significantly lower your yield.

Common Side Reactions and Their Mitigation:
Side ReactionDescriptionCausalityMitigation Strategies
Protodeboronation Replacement of the -B(OH)₂ group with a hydrogen atom.Presence of water or protic solvents. Acidic conditions can also promote this.[11]Use anhydrous solvents and bases.[2] Consider using more stable boronic esters (e.g., pinacol esters).[2]
Hydrodehalogenation Replacement of the halide on the benzoic acid with a hydrogen atom.Can be promoted by certain bases or solvents (especially alcohols) that act as hydride sources.[3]Use a non-nucleophilic, anhydrous base like K₃PO₄. Avoid protic solvents.
Homocoupling Dimerization of the boronic acid.Presence of oxygen or Pd(II) species.[3]Thoroughly degas the reaction mixture.[2][3] Use a Pd(0) source or ensure efficient reduction of a Pd(II) precatalyst.[2]
Decarboxylation Loss of the carboxylic acid group.Can occur at elevated temperatures, sometimes catalyzed by the palladium complex or other reagents.[12][13][14][15]Screen for lower reaction temperatures. If decarboxylation is desired, specific conditions can be employed.
Visualizing the Catalytic Cycle and Side Reactions:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Hydrodehalogenation Hydrodehalogenation (Ar-H) PdII->Hydrodehalogenation Hydride Source PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Fluorinated Benzoic Acid Halide ArX->OxAdd ArBoronic Ar'-B(OH)2 ArBoronic->Transmetal Protodeboronation Protodeboronation (Ar'-H) ArBoronic->Protodeboronation H+ Homocoupling Homocoupling (Ar'-Ar') ArBoronic->Homocoupling O2, Pd(II) Base Base Base->Transmetal

Caption: The Suzuki catalytic cycle and common off-cycle reactions.

Experimental Protocols

General Protocol for a Screening Reaction

This protocol provides a robust starting point for optimizing the Suzuki coupling of a fluorinated halobenzoic acid.

1. Reagent Preparation:

  • Ensure all solvents are anhydrous and degassed. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes.

  • Use fresh, high-purity reagents. Boronic acids can degrade over time.[5]

2. Reaction Setup (under inert atmosphere):

  • To a dry Schlenk flask, add the fluorinated halobenzoic acid (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or NMR spectroscopy.[16][17][18]

4. Work-up and Purification:

  • Cool the reaction to room temperature.

  • Quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion

Troubleshooting Suzuki couplings with fluorinated benzoic acids requires a systematic and mechanistically informed approach. By understanding the electronic challenges these substrates present, researchers can rationally select catalysts, ligands, bases, and solvents to overcome common failure modes like low conversion and competing side reactions. This guide serves as a starting point for developing robust and efficient protocols for the synthesis of these valuable compounds.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Li, W., Nelson, D. J., & Nolan, S. P. (2018). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Organic Letters, 20(17), 5288–5291. Retrieved from [Link]

  • Riddell, S. M., & Carrow, B. P. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 8(1), 521–526. Retrieved from [Link]

  • Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from [Link]

  • Liu, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36567–36571. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Forni, A., et al. (2021). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Retrieved from [Link]

  • Goetz, A. E., & Garg, N. K. (2016). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Nature Communications, 7, 13032. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • C. J. Smith, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9, 1155-1164. Retrieved from [Link]

Sources

Troubleshooting

preventing decomposition of 2-Fluoro-6-formylbenzoic acid during reaction

Technical Support Center: 2-Fluoro-6-formylbenzoic Acid Case Reference: Stability & Reaction Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Part 1: The "Schrödinger's Reagent" – Urgent Triag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-6-formylbenzoic Acid Case Reference: Stability & Reaction Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: The "Schrödinger's Reagent" – Urgent Triage

User Issue: "I synthesized/bought 2-Fluoro-6-formylbenzoic acid, but the


H-NMR shows no aldehyde peak around 10 ppm. Has it decomposed?"

Technical Diagnosis: Likely no . You are encountering the Lactol-Aldehyde Tautomerism , a defining characteristic of o-formylbenzoic acids.

Unlike standard aldehydes, 2-Fluoro-6-formylbenzoic acid exists in a dynamic equilibrium between two forms:

  • Open-Chain Form: The reactive aldehyde (CHO) and carboxylic acid (COOH).[1]

  • Cyclic Lactol Form (Pseudo-acid): The carboxylate oxygen attacks the aldehyde carbon, forming a 3-hydroxyphthalide ring.[1]

The Fluorine Effect: The fluorine atom at the C2 position (ortho to the carboxylic acid) exerts a strong electron-withdrawing inductive effect (-I). This increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to intramolecular nucleophilic attack by the carboxyl group. Consequently, the equilibrium often shifts heavily toward the cyclic lactol form in solution, masking the aldehyde signal in NMR.

Verification Step: Look for a signal in the 6.0 – 7.0 ppm range (typically a broad singlet or doublet). This corresponds to the methine proton (


) of the cyclic lactol. If this peak is present and integrates correctly, your compound is intact.

Part 2: The Stability Matrix – Preventing Decomposition

While the lactol form is reversible, true decomposition occurs through three primary pathways: Auto-oxidation , Cannizzaro Disproportionation , and Decarboxylation .

Critical Stability Factors
ParameterRisk LevelMechanism of FailurePrevention Strategy
Oxygen (Air) HIGH Auto-oxidation: The aldehyde oxidizes to 2-fluoro-isophthalic acid (dicarboxylic acid). This is irreversible.Strict Inert Atmosphere: Handle under

or Ar. Degas all solvents.
Base (pH > 8) HIGH Cannizzaro Reaction: Base-catalyzed disproportionation into the alcohol and dicarboxylic acid.Avoid Strong Bases: Use mild non-nucleophilic bases (e.g.,

, DIPEA) only if necessary.
Protic Solvents MED Acetal/Pseudo-ester Formation: In alcohols (MeOH, EtOH), the lactol converts to an alkoxyphthalide (pseudo-ester), locking the ring structure.Solvent Selection: Use aprotic solvents (THF, DCM, MeCN) for reactions requiring the open aldehyde.
Heat (> 80°C) MED Decarboxylation: Removal of

, facilitated by the electron-withdrawing fluorine.
Thermal Control: Keep reaction temperatures < 60°C unless validated.

Part 3: Reaction Pathways & Logic (Visualized)

The following diagram illustrates the equilibrium and the "danger zones" for decomposition.

G OpenForm Open Aldehyde Form (Reactive Species) Lactol Cyclic Lactol Form (3-Hydroxyphthalide) *Dominant in Solution* OpenForm->Lactol  Equilibrium (Fast)   DiAcid DECOMPOSITION: 2-Fluoro-isophthalic Acid (Irreversible) OpenForm->DiAcid  Oxidation (O2)   Cannizzaro DECOMPOSITION: Alcohol + Di-acid (Cannizzaro) OpenForm->Cannizzaro  Base (OH-)   Target TARGET PRODUCT (e.g., Amine/Suzuki) OpenForm->Target  Nucleophile (R-NH2, etc.)   PseudoEster SIDE REACTION: Alkoxyphthalide (In Alcohols) Lactol->PseudoEster  ROH / H+  

Figure 1: The dynamic equilibrium of 2-Fluoro-6-formylbenzoic acid and competing decomposition pathways.

Part 4: Troubleshooting & FAQs

Q1: I need to perform a reductive amination, but the reaction is stalling. Why?

  • Root Cause: The equilibrium favors the unreactive cyclic lactol. The amine cannot attack the "hidden" aldehyde effectively.

  • Solution:

    • Shift the Equilibrium: Add a dehydrating agent (molecular sieves,

      
      ) to remove water, which can destabilize the hydrated lactol.
      
    • Acid Catalysis: Use a mild Lewis acid or Brønsted acid (e.g., Acetic acid) to catalyze the ring-opening.

    • Sequential Addition: Pre-form the imine in a non-protic solvent (DCM/THF) before adding the reducing agent (

      
       / 
      
      
      
      ).

Q2: Can I use Methanol or Ethanol as a solvent?

  • Recommendation: No.

  • Reasoning: In alcohols, the cyclic lactol undergoes acid-catalyzed etherification to form 3-alkoxyphthalides (pseudo-esters). This effectively "caps" the molecule, preventing it from reacting as an aldehyde.

  • Alternative: Use THF, Dichloromethane (DCM), or Acetonitrile. If a protic solvent is required for solubility, use Isopropanol (sterically bulkier) or water/organic mixtures where pH can be controlled.

Q3: How should I store the solid material?

  • Protocol:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Under Argon or Nitrogen.

    • Container: Amber glass vial (light sensitive) with a parafilm seal.

    • Desiccant: Store in a desiccator. Moisture promotes hydrate formation and potential hydrolysis.

Q4: My reaction turned dark brown/black. What happened?

  • Diagnosis: Polymerization or extensive decomposition.

  • Cause: Likely exposure to strong base or excessive heat. Aldehydes are prone to forming "tars" via aldol-like polymerizations in basic conditions.

  • Fix: Repeat the experiment maintaining pH < 8 and Temperature < 40°C. Ensure all reagents are added slowly to avoid localized "hotspots" of high concentration/pH.

Part 5: Standard Operating Procedure (SOP) for Reaction Setup

Objective: Minimize decomposition during a standard nucleophilic addition (e.g., Reductive Amination).

  • Preparation:

    • Flame-dry all glassware under vacuum and purge with Argon (

      
      ).
      
    • Use anhydrous solvents (THF or DCM preferred).

  • Dissolution:

    • Dissolve 2-Fluoro-6-formylbenzoic acid in the solvent.

    • Note: The solution may be cloudy initially; this is normal.

  • Activation (Optional but Recommended):

    • Add activated 4Å Molecular Sieves to the reaction vessel. This scavenges water and discourages the stable hydrate/lactol forms.

  • Reagent Addition:

    • Add the amine/nucleophile slowly at 0°C.

    • Allow the mixture to stir for 30-60 minutes before adding any reducing agents or catalysts. This allows the open-chain aldehyde (which is constantly being replenished from the lactol reservoir) to react with the amine to form the imine.

  • Quenching:

    • Quench with slightly acidic buffer (pH 5-6) rather than strong acid or base to prevent hydrolysis of the product.

References

  • Bowden, K., & Taylor, G. R. (1971). Intramolecular catalysis. Part II. The hydrolysis of some o-carboxybenzaldehyde derivatives. Journal of the Chemical Society B: Physical Organic. Link (Discusses the ring-chain tautomerism kinetics).

  • Lazar, S., et al. (2004). Tautomerism of 2-acylbenzoic acids: A spectroscopic and theoretical study. Arkivoc. Link (Detailed analysis of the lactol-aldehyde equilibrium).

  • Gong, Y., et al. (2018). Efficient Synthesis of Phthalides via Biocatalytic Reduction of 2-Formylbenzoic Acids. Catalysts. Link (Demonstrates the reactivity of the cyclic form).

  • PubChem Compound Summary. (n.d.). 2-Formylbenzoic acid.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link (General stability and property data).

Sources

Optimization

improving solubility of 2-Fluoro-6-formylbenzoic acid for reactions

Technical Support Center: 2-Fluoro-6-formylbenzoic Acid Solubility & Handling Topic: Improving Solubility & Stability for Reaction Optimization Target Audience: Medicinal Chemists, Process Development Scientists Document...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-6-formylbenzoic Acid Solubility & Handling

Topic: Improving Solubility & Stability for Reaction Optimization Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-FBA-026-SOL[1][2][3]

Executive Summary: The "Lactol Paradox"

Before attempting to dissolve 2-Fluoro-6-formylbenzoic acid (2-F-6-FBA) , you must understand that this molecule does not behave like a standard carboxylic acid.[1][2]

Due to the 1,2,3-substitution pattern (the carboxylic acid is flanked by a fluoro group and a formyl group), this molecule exists in a dynamic equilibrium between two forms:[1]

  • Open-Chain Form: The reactive aldehyde-acid (necessary for Schiff base formation, reductive aminations, etc.).[1][2]

  • Cyclic Lactol Form (Pseudo-acid): A 3-hydroxyphthalide derivative formed by the intramolecular attack of the carboxyl oxygen on the aldehyde.[2]

Crucial Insight: In the solid state and in non-polar solvents, the cyclic lactol form often predominates . Poor solubility is frequently a symptom of the molecule "locking" itself into this stable, less polar cyclic state. Successful solvation requires shifting this equilibrium or selecting a solvent that accommodates the lactol while allowing the open form to react.

Part 1: Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your intended downstream application.

Solvent ClassSuitabilityRecommended ForTechnical Notes & Risks
Polar Aprotic (DMSO, DMF, DMAc)High (Preferred)General reactions, coupling, nucleophilic substitutions.[1][2]Best Choice. Breaks intermolecular H-bonds effectively.[1][2] Stabilizes the open polar form.[2] Caution: Removal requires high vacuum or aqueous workup.[1][2]
Alcohols (MeOH, EtOH, iPrOH)Medium (Conditional)Reductive amination, esterification.[1]Risk of Pseudo-Esterification. In acidic conditions, alcohols can react with the lactol to form 3-alkoxyphthalides (pseudo-esters), permanently locking the ring closed.[1] Only use if the reaction is faster than this side reaction.
Ethers (THF, 2-MeTHF, Dioxane)Low to Medium Grignard reactions, lithiation.[1][2]Solubility is often poor at RT.[1][2] Requires heating.[1][2][4] The cyclic lactol is favored, which may retard reaction rates with weak nucleophiles.[1][2]
Chlorinated (DCM, Chloroform)Low Not recommended.[1][2]The molecule tends to dimerize or crystallize out as the lactol. Only useful if converting to acid chloride immediately.[1][2]
Aqueous Basic (Water/Buffer pH > 7)High Aqueous couplings, biphasic reactions.[1][2]Risk of Cannizzaro. High pH dissolves the molecule as a carboxylate salt but can trigger disproportionation of the aldehyde (Cannizzaro reaction). Keep pH < 10.[1][2]

Part 2: Visualizing the Equilibrium (Mechanism)

The following diagram illustrates the structural dynamics you are fighting against. The 6-Fluoro substituent creates steric pressure that favors the cyclic form.[2]

Tautomerism cluster_0 Solvation Dynamics OpenForm Open Chain Form (Reactive Aldehyde) CyclicForm Cyclic Lactol Form (3-Hydroxyphthalide) OpenForm->CyclicForm  Equilibrium   (Favored in solid/non-polar) Carboxylate Carboxylate Salt (Soluble Anion) OpenForm->Carboxylate  + Mild Base PseudoEster Pseudo-Ester (Dead End Side-Product) CyclicForm->PseudoEster  + Alcohol / H+

Caption: Figure 1. The equilibrium between the open aldehyde and cyclic lactol.[5] Alcohols can trap the molecule in a 'dead' pseudo-ester state.

Part 3: Step-by-Step Solvation Protocols

Protocol A: The "Gentle Wake-Up" (For Organic Synthesis)

Use this for standard couplings or aminations where water is excluded.

  • Solvent Choice: Anhydrous DMSO or DMF .[1][2]

  • Concentration: Aim for 0.1 M to 0.5 M. Do not attempt supersaturation (>1 M) as the lactol may precipitate unpredictably.

  • The Heating Ramp:

    • Add solvent to the solid 2-F-6-FBA.[1][2]

    • Sonicate for 5 minutes at ambient temperature.

    • If solid remains, heat to 40°C (Do not exceed 60°C).[1][2]

    • Why? High heat (>80°C) combined with the ortho-fluoro group can trigger decarboxylation.[2]

  • Verification: The solution should be clear. If a suspension persists, add 1-2 equivalents of DIPEA (Diisopropylethylamine) .[1][2] The base deprotonates the carboxylic acid, breaking the lactol/dimer network and forcing the open chain.

Protocol B: Aqueous Solvation (For Biological/Biphasic Assays)

Use this only if organic solvents are restricted.[1][3]

  • Buffer Preparation: Prepare a 100 mM Phosphate or Bicarbonate buffer (pH 7.5 - 8.0).[1][2]

    • Warning: Avoid Carbonate buffers (pH > 10) to prevent aldehyde degradation.[2]

  • Slurry Method:

    • Suspend 2-F-6-FBA in water (it will likely float or clump).[1][2]

    • Add the buffer slowly with vigorous stirring.[2]

    • If pH drops below 6.0, the lactol will crash out.[2] Monitor pH and adjust with dilute NaOH if necessary, keeping local concentration low.[1][2]

Part 4: Troubleshooting & FAQs

Q1: I dissolved the compound in Methanol, but my reaction yield is <10%. What happened? Diagnosis: You likely formed a pseudo-methyl ester (3-methoxy-4-fluorophthalide).[1][2][3] The Fix: Avoid primary alcohols as solvents.[2] If you must use an alcohol, use Isopropanol (steric bulk reduces side reaction) or switch to Acetonitrile.[1][2] If the pseudo-ester has formed, it can sometimes be hydrolyzed back with aqueous acid, but it is better to prevent it.[1]

Q2: The solution turns yellow/brown upon adding base. Is it decomposing? Diagnosis: Slight yellowing is normal (formation of the phenolate/carboxylate conjugation). However, deep brown indicates aldol polymerization or Cannizzaro disproportionation of the aldehyde. The Fix: Use a weaker base (Bicarbonate or DIPEA instead of NaOH/KOH). Keep the temperature below 25°C when base is present.[2]

Q3: Why does the 2-Fluoro group make solubility worse than the non-fluorinated parent? Analysis: The fluorine atom at the 6-position (flanking the aldehyde) creates steric strain . To relieve this strain, the molecule prefers the cyclic lactol form, which is more compact but significantly less soluble in polar media than the open zwitterionic form. The fluorine also increases the lipophilicity (logP), reducing water solubility.

Q4: Can I use heat to force it into solution? Guidance: Only up to 60°C . Reasoning: Ortho-substituted benzoic acids are prone to thermal decarboxylation .[1][2] The electron-withdrawing fluorine atom destabilizes the carboxyl bond at high temperatures.[2] If you see gas evolution (bubbles) during heating, you are losing CO₂ and destroying your starting material.[1][2]

Part 5: References

  • Ring-Chain Tautomerism in 2-Formylbenzoic Acids:

    • Bowden, K., & Taylor, G. R. (1971).[1][2] Ring-chain tautomerism in 2-acylbenzoic acids.[1][2][6] Journal of the Chemical Society B: Physical Organic, 145-148.[1][2]

    • Explanation: Establishes the fundamental equilibrium favoring the lactol form in solid state and non-polar solvents.

  • Solvent Effects on Phthalaldehydic Acid Derivatives:

    • Lazar, L., et al. (2004).[1][2] Solvent-dependent tautomerism of 2-formylbenzoic acid derivatives.[1][2][6] Arkivoc, (vii), 141-150.[1][2]

    • Explanation: Details how polar aprotic solvents shift equilibrium toward the reactive open form.

  • Reactivity of Fluorinated Benzoic Acids:

    • O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry.[1][2][4][5][7] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2]

    • Explanation: Provides the mechanistic basis for the inductive effects of the ortho-fluoro group increasing acidity and lipophilicity.

  • Pseudo-Ester Formation in Alcohols:

    • Wheeler, D. D., et al. (1957).[1][2] The reaction of phthalaldehydic acid with alcohols.[2] Journal of the American Chemical Society, 79(7), 1664-1667.[1]

    • Explanation: The foundational text warning against using alcohols with 2-formylbenzoic acids due to acetal/phthalide formation.[2]

Sources

Troubleshooting

Technical Support Center: Workup &amp; Isolation of 2-Fluoro-6-formylbenzoic Acid

Case ID: 2F-6CHO-BA-001 Status: Active Guide Subject: Troubleshooting isolation, purity, and reactivity issues with 2-Fluoro-6-formylbenzoic acid (CAS: 135306-45-5). Critical Physicochemical Insight: The "Phantom" Aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2F-6CHO-BA-001 Status: Active Guide Subject: Troubleshooting isolation, purity, and reactivity issues with 2-Fluoro-6-formylbenzoic acid (CAS: 135306-45-5).

Critical Physicochemical Insight: The "Phantom" Aldehyde

Before attempting any workup, you must understand that 2-Fluoro-6-formylbenzoic acid does not behave like a standard aldehyde. It exists in a dynamic equilibrium between two distinct forms: the open-chain aldehyde-acid and the cyclic lactol (pseudo-acid) .

  • The Open Form (A): Exists predominantly in basic aqueous solution (pH > 8) as the dicarboxylate species.

  • The Cyclic Form (B): Upon acidification (pH < 4), the aldehyde oxygen attacks the neighboring carboxylic acid carbonyl, cyclizing to form 4-fluoro-3-hydroxyphthalide .

Implication for Workup: If you are looking for a distinct aldehyde peak (~10 ppm) in your


H NMR of the isolated solid, you may not find it. Instead, you will likely see a lactol proton signal (~6.5–7.0 ppm). This is not an impurity; it is the resting state of your product. 
Equilibrium Visualization

Equilibrium Open Open Form (Basic pH) 2-Fluoro-6-formylbenzoate Intermediate H+ / OH- Equilibrium Open->Intermediate Acidification Intermediate->Open Ring Opening Closed Cyclic Form (Acidic/Neutral pH) 4-Fluoro-3-hydroxyphthalide Intermediate->Closed Cyclization Closed->Intermediate Base Hydrolysis

Figure 1: The pH-dependent equilibrium between the open aldehyde-carboxylate and the closed hydroxyphthalide lactol.

Troubleshooting Guide (FAQ & Diagnostics)

Q1: "I isolated the solid, but the aldehyde peak is missing in NMR. Did I reduce it?"

Diagnosis: Likely False Negative. Root Cause: As described above, you isolated the 4-fluoro-3-hydroxyphthalide . Verification: Check


H NMR (DMSO-

) for a doublet or broad singlet around 6.6–7.2 ppm (the CH-OH lactol proton). If present, your product is correct. Fix: If you strictly need the open form for a reaction (e.g., Wittig), add base (NaH, KHMDS, or NaOH) in situ to reopen the ring immediately before adding the reagent.
Q2: "The product is oiling out during acidification. How do I get a solid?"

Diagnosis: Impurity-driven amorphization or rapid precipitation. Root Cause: Rapid acidification traps water and impurities, preventing crystal lattice formation. Protocol Adjustment:

  • Dissolve the crude oil in dilute NaOH (pH 10).

  • Wash the aqueous layer with MTBE (removes non-acidic organics).

  • Slowly acidify with 1M HCl to pH 2–3 while stirring vigorously.

  • Crucial: Seed the mixture with a small crystal of the product if available, or scratch the flask wall.

  • Allow the slurry to stir for 1–2 hours to transform the amorphous gum into a filterable solid.

Q3: "My product contains a diacid impurity (2-fluoro-isophthalic acid analog)."

Diagnosis: Over-oxidation. Root Cause: Aldehydes are prone to air oxidation, especially in basic media. Fix: Use the Bisulfite Purification Protocol (See Section 3.2). This selectively pulls the aldehyde/lactol into the aqueous phase as a sulfonate adduct, leaving the diacid impurity behind in the organic wash (or vice versa depending on pH strategy, but usually diacids are hard to separate by simple acid/base). Note: Diacids are very difficult to remove if they co-precipitate. Prevention (inert atmosphere) is better than cure.

Standard Operating Procedures (SOPs)

Primary Isolation: The pH-Swing Extraction

Use this for general isolation from crude reaction mixtures.

StepActionTechnical Note
1. Solubilization Dissolve crude residue in 0.5 M NaOH (aq).Target pH 10–11.[1] Ensure complete dissolution.
2. Organic Wash Extract aqueous layer with DCM or MTBE (2x).Removes non-acidic starting materials/byproducts. Discard organics.
3. Acidification Cool aqueous layer to 0–5°C. Add 2 M HCl dropwise.Target pH 1–2. The lactol form will precipitate.
4. Isolation Filter the white/off-white solid.[2] Wash with cold water.Do not wash with basic solvents.
5. Drying Vacuum dry at 40°C over

.
High heat (>60°C) may cause dehydration to phthalide dimers.
Advanced Purification: The Bisulfite Adduct Method

Use this if the product is contaminated with non-aldehyde impurities that track with the acid.

Principle: The aldehyde (in equilibrium) forms a water-soluble bisulfite adduct, while impurities do not.

  • Preparation: Dissolve the crude material in a minimal amount of Ethyl Acetate.

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (

    
    )  (3 equiv). Stir vigorously for 2–4 hours.
    
  • Separation:

    • The product moves to the aqueous phase (as the sulfonate adduct).

    • Impurities remain in the organic phase .

    • Separate the layers. Keep the Aqueous layer.[3]

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Basify carefully with NaOH (to pH > 10) to break the adduct.

    • Wait 15 mins, then acidify with HCl to precipitate the purified lactol.

Workflow Decision Tree

WorkupTree Start Crude Reaction Mixture IsSoluble Is it soluble in 0.5M NaOH? Start->IsSoluble FilterSolids Filter off insolubles (Inorganic salts/polymers) IsSoluble->FilterSolids No WashOrganic Wash Aqueous with MTBE (Removes non-acids) IsSoluble->WashOrganic Yes FilterSolids->WashOrganic Acidify Acidify to pH 1-2 WashOrganic->Acidify Precipitate Does Solid Precipitate? Acidify->Precipitate Collect Collect Solid (Lactol Form) Precipitate->Collect Yes ExtractDCM Extract with DCM/EtOAc (If oiling out) Precipitate->ExtractDCM No (Oils)

Figure 2: Logical flow for the isolation of 2-Fluoro-6-formylbenzoic acid.

References & Data Sources

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145620, 2-Fluoro-6-formylbenzoic acid. Retrieved from [Link]

  • Lactol Equilibrium: Wawzonek, S. (1983). 2-Methyl-3-phenylpropanal (Bisulfite purification method reference). Org. Synth. 61, 82. (Demonstrates general aldehyde purification via bisulfite). Retrieved from [Link]

  • Synthesis Context: Patents relating to Poly (ADP-ribose) polymerase (PARP) inhibitors often utilize 2-fluoro-5-formyl or 2-fluoro-6-formylbenzoic acid scaffolds, confirming the cyclization behavior of ortho-formyl benzoic acids. See generally: US Patent 7,662,818 (Phthalazinone synthesis).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-Fluoro-6-formylbenzoic acid before handling. Reactions involving fluorinated aromatics and strong acids/bases should be performed in a fume hood.

Sources

Optimization

Technical Support Center: Monitoring Reactions with 2-Fluoro-6-formylbenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-formylbenzoic acid. This guide provides in-depth technical assistance, troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-formylbenzoic acid. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions involving this versatile building block.

Introduction to 2-Fluoro-6-formylbenzoic Acid

2-Fluoro-6-formylbenzoic acid (CAS No. 1289266-50-7) is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical intermediates and functional materials.[1] Its structure incorporates a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring. This unique combination of functional groups allows for a diverse range of chemical transformations, but also presents specific challenges in monitoring reaction progress. Understanding the interplay of these groups is critical for effective reaction monitoring and troubleshooting.

The aldehyde group is susceptible to oxidation and can participate in reactions such as reductive aminations and Wittig reactions. The carboxylic acid functionality can undergo esterification or amidation.[2] The fluorine atom, a strong electron-withdrawing group, influences the reactivity of the entire molecule.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring reactions with 2-Fluoro-6-formylbenzoic acid?

A1: The choice of analytical technique depends on the specific reaction, available equipment, and the level of detail required. The most common and effective methods include:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress.[3][4] It's cost-effective and allows for quick visualization of the consumption of starting material and the formation of products.[4]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis with high resolution and sensitivity, making it suitable for tracking the concentration of reactants, products, and byproducts over time.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products in the reaction mixture.[6][7] Both ¹H and ¹⁹F NMR can be particularly informative.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of 2-Fluoro-6-formylbenzoic acid. It provides both separation and mass information for component identification.[8]

Q2: How does the fluorine substituent affect reaction monitoring?

A2: The fluorine atom is a valuable probe for ¹⁹F NMR spectroscopy. This technique is highly sensitive and has a wide chemical shift range, often resulting in a clean baseline and straightforward interpretation of spectra. Monitoring the disappearance of the ¹⁹F signal of the starting material and the appearance of new ¹⁹F signals corresponding to the product(s) can be a very effective way to track the reaction.

Q3: My TLC plate shows significant streaking when I spot my reaction mixture. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate is often due to the high polarity of the carboxylic acid group in 2-Fluoro-6-formylbenzoic acid or its derivatives. This can lead to strong interactions with the silica gel stationary phase. To mitigate this, consider adding a small amount of a polar, acidic solvent like acetic acid or formic acid to your eluent system.[9] This will help to protonate the carboxylic acid, reducing its interaction with the silica and resulting in more defined spots.

Q4: I am performing a reductive amination and see multiple new spots on my TLC. How can I identify the product and potential side products?

A4: In a reductive amination, you can expect to see the starting aldehyde, the amine, the intermediate imine/enamine, and the final amine product. It's also possible to have over-alkylation or other side reactions. To identify these spots, run reference spots of your starting materials on the same TLC plate. The product spot should be less polar than the starting carboxylic acid but may have similar polarity to the starting amine, depending on the structure. A co-spot, where you mix your reaction sample with a small amount of starting material, can help confirm the identity of the starting material spot in the reaction lane.[3] For definitive identification, techniques like LC-MS or NMR of the isolated spots would be necessary.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 2-Fluoro-6-formylbenzoic acid and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Stalls (Incomplete Conversion) 1. Insufficient reagent or catalyst. 2. Reaction temperature is too low. 3. Deactivation of catalyst. 4. Poor solubility of reactants.1. Add additional reagent or catalyst portion-wise while monitoring by TLC or HPLC. 2. Gradually increase the reaction temperature. 3. If applicable, add fresh catalyst. 4. Try a different solvent system to improve solubility.
Formation of an Unexpected Byproduct 1. Oxidation of the aldehyde: The aldehyde group can be sensitive to air oxidation, forming the corresponding dicarboxylic acid.[3] 2. Side reactions of the aldehyde: Aldehydes can undergo various side reactions depending on the conditions (e.g., Cannizzaro reaction in the presence of a strong base).[10] 3. Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Carefully control the reaction pH and avoid strong bases if not required for the desired transformation. 3. Monitor reaction temperature carefully and avoid excessive heating.
Difficulty in Isolating the Product 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Adjust the pH of the aqueous layer to suppress the ionization of the carboxylic acid (if present in the product) before extraction. Saturate the aqueous layer with NaCl to decrease the polarity. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Inconsistent HPLC Results 1. Poor peak shape (tailing) for the carboxylic acid. 2. Co-elution of components.1. Add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.[11] 2. Optimize the HPLC method by changing the gradient, mobile phase composition, or using a different column chemistry.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your reference and reaction samples.

  • Spot the Plate:

    • Using a capillary tube, spot a dilute solution of your starting material (2-Fluoro-6-formylbenzoic acid) on the first mark.

    • Spot a dilute solution of your co-reactant (if applicable) on the second mark.

    • Take a small aliquot (a few microliters) from your reaction mixture and spot it on the third mark.[3]

    • It is often useful to "co-spot" by applying the reaction mixture on top of the starting material spot to help identify the starting material in the reaction lane.[3]

  • Develop the Plate: Place the TLC plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, potentially with a drop of acetic acid).[9] Ensure the solvent level is below the spotting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[9] You can also use staining agents like potassium permanganate or iodine for visualization.

  • Interpret the Results: The disappearance of the starting material spot and the appearance of a new spot(s) indicate that the reaction is proceeding. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) for documentation.

Protocol 2: General Procedure for Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.[12] The mobile phase will typically consist of a mixture of an aqueous solvent (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve all components.[11]

  • Sample Preparation:

    • Prepare a standard solution of your starting material at a known concentration.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a suitable quenching agent or by rapid cooling).

    • Dilute the aliquot with a suitable solvent (usually the mobile phase) to a concentration within the linear range of your detector.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This data can be used to calculate the percent conversion and reaction kinetics.

Visualizing Reaction Progress and Troubleshooting

Workflow for Monitoring a Generic Reaction

G cluster_0 Reaction Setup cluster_1 Analytical Monitoring cluster_2 Decision Making cluster_3 Outcome start Start Reaction sample_prep Prepare Analytical Samples (Standards & Time Points) start->sample_prep tlc TLC Analysis (Qualitative) sample_prep->tlc hplc HPLC/GC Analysis (Quantitative) sample_prep->hplc nmr NMR Analysis (Structural) sample_prep->nmr decision Reaction Complete? tlc->decision hplc->decision nmr->decision workup Proceed to Workup decision->workup Yes troubleshoot Troubleshoot decision->troubleshoot No (Side Products) continue_rxn Continue Reaction decision->continue_rxn No (Incomplete)

Caption: A general workflow for monitoring chemical reactions.

Troubleshooting Decision Tree

G start Monitor Reaction: Incomplete Conversion or Unexpected Byproducts check_params Review Reaction Parameters: - Temperature - Stoichiometry - Catalyst Loading - Solvent start->check_params incomplete Is the reaction stalled? check_params->incomplete byproducts Are there significant byproducts? incomplete->byproducts No increase_temp Increase Temperature or Add More Reagent/Catalyst incomplete->increase_temp Yes optimize_cond Optimize Conditions: - Lower Temperature - Change Solvent - Use Inert Atmosphere byproducts->optimize_cond Yes end_incomplete Re-analyze Progress byproducts->end_incomplete No increase_temp->end_incomplete end_byproducts Re-analyze Progress optimize_cond->end_byproducts

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • McMaster University. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Polito, M., et al. (2011). 2-Chloro-6-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1329.
  • Quora. (2018, March 9). If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2024, January 31). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-formylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • MDPI. (2024, April 28). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2001, August 5). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Newcrom. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jiménez-Moreno, E., et al. (2017). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. Chemistry - A European Journal, 23(52), 12698–12702.
  • University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2023, February 23). Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Formyl-benzoic acid. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-formylbenzoic acid - High purity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Anomalies in 2-Fluoro-6-formylbenzoic Acid Derivatives

The following guide is designed as a specialized Technical Support Center resource for researchers analyzing 2-Fluoro-6-formylbenzoic acid (2-F-6-FBA) and its derivatives. Ticket ID: NMR-2F6FBA-001 Status: Open Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers analyzing 2-Fluoro-6-formylbenzoic acid (2-F-6-FBA) and its derivatives.

Ticket ID: NMR-2F6FBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary

The NMR analysis of 2-Fluoro-6-formylbenzoic acid and its derivatives frequently presents three distinct classes of spectral anomalies that confuse automated assignment software and inexperienced analysts:

  • Signal Disappearance: Loss of the characteristic aldehyde proton (

    
     9-10 ppm).
    
  • Multiplet Complexity: Unexpected splitting patterns due to

    
     heteronuclear coupling.
    
  • Derivatization Errors: Formation of pseudo-acid chlorides rather than acyl chlorides.

This guide provides the mechanistic causality for these observations and actionable protocols to validate your structure.

The Case of the "Missing" Aldehyde (Ring-Chain Tautomerism)

User Observation

"I synthesized 2-fluoro-6-formylbenzoic acid, but my


 NMR shows no aldehyde peak around 10 ppm. Instead, I see a broad singlet around 6.5-7.0 ppm and a messy aromatic region. Did I oxidize my aldehyde to a di-acid?"
Technical Explanation

You are likely observing ring-chain tautomerism . Unlike typical aldehydes, 2-formylbenzoic acids exist in a dynamic equilibrium between the open acyclic form (aldehyde + carboxylic acid) and the cyclic lactol form (hydroxyphthalide).

In the case of 2-Fluoro-6-formylbenzoic acid , the steric crowding of the 1,2,3-trisubstituted system (Fluorine at 2, Carboxyl at 1, Formyl at 6) forces the carboxylic acid out of planarity. This steric compression often favors the cyclic pseudo-form to relieve strain, pushing the equilibrium almost entirely toward the lactol.

  • Open Form: Signals at

    
     ppm (CHO) and 
    
    
    
    ppm (COOH).
  • Cyclic Form: Signal at

    
     ppm (CH-OH, methine of the lactol ring).
    
Diagnostic Protocol: Solvent Switching

The equilibrium position is solvent-dependent. Polar aprotic solvents (DMSO-


) stabilize the open form via H-bonding more effectively than non-polar solvents (CDCl

), though the steric effect of the fluorine may still dominate.

Step-by-Step Validation:

  • Run Reference Spectrum: Acquire

    
     NMR in CDCl
    
    
    
    . Look for the methine proton (
    
    
    6.8 ppm).
  • Switch Solvent: Dry the sample and redissolve in DMSO-

    
      or Acetone-
    
    
    
    .
  • Observe Shift: If the peak at 6.8 ppm diminishes and a peak at 10.0 ppm appears (or grows), the equilibrium is confirmed.

  • Derivatization Check: Treat a small aliquot with methanol and a drop of acid. The lactol will convert to a methyl pseudo-ester (methoxyphthalide), locking the cyclic structure and sharpening the methine peak.

Tautomerism Open Open Form (Aldehyde + Acid) CHO signal @ ~10 ppm Cyclic Cyclic Form (Hydroxyphthalide) CH-OH signal @ ~6.8 ppm Open->Cyclic Fast Equilibrium Sterics Steric Pressure (2-Fluoro Substituent) Sterics->Cyclic Favors

Figure 1: Ring-chain tautomerism equilibrium. The 2-fluoro substituent sterically favors the cyclic lactol form.

Decoding the "Messy" Aromatic Region ( Coupling)

User Observation

"My aromatic protons are supposed to be doublets or triplets, but they look like quartets or broad multiplets. The integration is correct, but the splitting is wrong."

Technical Explanation

The


 nucleus (

, 100% abundance) couples strongly with protons (

) and carbons (

).[1] In your molecule, the fluorine at position 2 exerts long-range coupling effects on the aromatic protons at positions 3, 4, and 5.

Expected Coupling Constants (


 Values): 
  • 
     (Ortho to F): 
    
    
    
    . This is large, often comparable to ortho-proton coupling (
    
    
    ).
  • 
     (Meta to F): 
    
    
    
    .
  • 
     (Para to F): 
    
    
    
    (often unresolved broadening).

The Result: A proton that should be a doublet (due to a neighbor H) becomes a doublet of doublets (dd) due to the F coupling. If


, it may appear as a pseudo-triplet.
Diagnostic Protocol: Decoupling

To confirm that the complexity is due to fluorine and not impurities:

  • Standard

    
    :  Acquire the standard proton spectrum.
    
  • Fluorine-Decoupled Proton (

    
    ):  Set up the NMR experiment to decouple the 
    
    
    
    frequency range during acquisition.
    • Result: The complex multiplets should collapse into standard aromatic patterns (doublets/triplets) governed solely by

      
       coupling.
      
  • 
     NMR:  Run a standard fluorine spectrum. It should show a single signal (likely around -110 to -120 ppm) split by the protons.
    

Data Summary Table: Expected Shifts & Couplings

PositionNucleusApprox.[2][3][4][5][6][7] Shift (

)
Multiplicity (w/ F)Coupling Origin
2

-110 to -125 ppmMultipletCoupled to H3, H4
3

7.2 - 7.5 ppmdd or td

(Ortho) +

(Ortho)
4

7.5 - 7.8 ppmddd or q

+

(Meta)
5

7.8 - 8.1 ppmdd

+

(Para - weak)

The "Pseudo-Chloride" Trap (Derivatization Issues)

User Observation

"I treated the acid with thionyl chloride (


) to make the acid chloride, but when I reacted it with an amine, I got a different product, or the NMR of the intermediate looked wrong."
Technical Explanation

When 2-formylbenzoic acids are treated with dehydrating chlorinating agents (


, Oxalyl Chloride), they often do not  form the open acyl chloride (

). Instead, they cyclize to form the 3-chlorophthalide (pseudo-acid chloride).
  • Mechanism: The acid cyclizes to the lactol, and the -OH is replaced by -Cl.

  • NMR Signature: You will see a distinct singlet for the proton at position 3 of the phthalide ring (the former aldehyde proton) around

    
     7.0 - 7.5 ppm , rather than a downfield aldehyde peak. The 
    
    
    
    signal for the carbonyl will be typical of a lactone (
    
    
    168 ppm) rather than an acyl chloride (
    
    
    170+ ppm).
Diagnostic Protocol: Reactivity Check
  • Identify the Intermediate: If your "acid chloride" has a proton signal at

    
    7.2 ppm (singlet), it is the 3-chlorophthalide .
    
  • Reaction Consequence: Reaction of 3-chlorophthalide with amines often leads to lactams (isoindolinones) rather than open-chain amides, depending on conditions.

  • Correction: To force the open chain amide, you may need to open the lactam ring under basic conditions or use specific coupling agents (EDC/NHS) that minimize cyclization, though steric hindrance from the 2-Fluoro group will make this challenging.

PseudoChloride Start 2-Fluoro-6-formylbenzoic acid Reagent SOCl2 / Reflux Start->Reagent Expected Expected: Acid Chloride (Open Chain) Reactive -COCl Reagent->Expected Minor/Unstable Actual Actual: 3-Chlorophthalide (Pseudo-Chloride) Cyclic Lactone derivative Reagent->Actual Major Product

Figure 2: Reaction pathway deviation. Thionyl chloride treatment favors the cyclic pseudo-chloride over the open acyl chloride.

References

  • Tautomerism in 2-Formylbenzoic Acids

    • Title: Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.[8]

    • Source: ResearchG
    • URL:[Link]

  • Fluorine-Proton Coupling Constants: Title: 19F Coupling Constants Table. Source: Alfa Chemistry.
  • Pseudo-Acid Chloride Formation

    • Title: Preparation of Acyl Chlorides.[6][9][10][11]

    • Source: ChemGuide.
    • URL:[Link]

  • General NMR Shifts of Hydroxyphthalides

    • Title: 4-Formylbenzoic acid NMR Spectrum.[3]

    • Source: ChemicalBook.[3]

Sources

Optimization

managing acidic byproducts in 2-Fluoro-6-formylbenzoic acid reactions

Welcome to the technical support center for 2-Fluoro-6-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-6-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you manage acidic byproducts and optimize your reaction outcomes.

I. Understanding the Chemistry of 2-Fluoro-6-formylbenzoic Acid

2-Fluoro-6-formylbenzoic acid is a valuable reagent in organic synthesis, prized for its bifunctional nature that allows for a wide range of chemical transformations. However, the very features that make it so useful—the carboxylic acid and aldehyde groups—can also be the source of unwanted side reactions and acidic byproducts. This guide will provide you with the knowledge and tools to anticipate and manage these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts I should be aware of when using 2-Fluoro-6-formylbenzoic acid?

A1: The most common acidic byproducts arise from the Cannizzaro reaction, which can occur under basic conditions. Since the aldehyde in 2-Fluoro-6-formylbenzoic acid has no α-hydrogens, it is susceptible to this disproportionation reaction. The two main acidic byproducts are:

  • 2-Fluoro-6-(hydroxymethyl)benzoic acid: Formed from the reduction of the aldehyde group.

  • 2-Fluorobenzene-1,3-dicarboxylic acid: Formed from the oxidation of the aldehyde group.

Additionally, impurities from the synthesis of the starting material may also be present.

Q2: How can I minimize the formation of these acidic byproducts?

A2: The key to minimizing byproduct formation is careful control of your reaction conditions. The Cannizzaro reaction is base-induced, so avoiding strong bases or using them in stoichiometric amounts at low temperatures can significantly reduce the formation of these impurities.[1][2] If your desired reaction requires basic conditions, consider using a non-nucleophilic, sterically hindered base.

Q3: What are the best methods for removing acidic byproducts from my reaction mixture?

A3: The most common and effective method for removing acidic byproducts is a liquid-liquid extraction with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is often the reagent of choice. The acidic byproducts, along with any unreacted starting material, will be deprotonated to form their corresponding carboxylate salts, which are soluble in the aqueous layer. Your desired product, if it is not acidic, will remain in the organic layer.

Q4: Can I use a stronger base, like sodium hydroxide (NaOH), for the extraction?

A4: While NaOH is a stronger base and will certainly deprotonate the acidic byproducts, it is generally not recommended for the initial wash. A strong base can potentially hydrolyze ester functionalities or promote other unwanted side reactions with your desired product. It is best to start with a milder base like NaHCO₃.

Q5: My desired product is also a carboxylic acid. How can I purify it from the acidic byproducts?

A5: If your product is also acidic, a simple acid-base extraction will not be sufficient. In this case, you will need to employ other purification techniques such as:

  • Recrystallization: This technique relies on the differential solubility of your product and the impurities in a given solvent system.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. For acidic compounds, it is often beneficial to add a small amount of acetic or formic acid to the eluent to keep the carboxylic acids protonated and improve the separation.

III. Troubleshooting Guides

Problem 1: Low yield of desired product and a complex mixture of byproducts.

Possible Cause: The reaction conditions are too harsh, leading to the formation of multiple byproducts, including those from the Cannizzaro reaction.

Solution Workflow:

  • Analyze the Reaction Conditions:

    • Base: If using a strong base, consider switching to a weaker, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

    • Temperature: Run the reaction at a lower temperature to minimize side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

  • Purification Strategy:

    • Perform an initial wash with a saturated NaHCO₃ solution to remove the bulk of the acidic byproducts.

    • Follow with a water wash to remove any remaining bicarbonate.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the organic layer and purify the residue by column chromatography or recrystallization.

Problem 2: My final product is contaminated with unreacted 2-Fluoro-6-formylbenzoic acid.

Possible Cause: Incomplete reaction or inefficient removal of the acidic starting material during workup.

Solution Workflow:

  • Drive the Reaction to Completion:

    • Consider using a slight excess of the other reagent to ensure full conversion of the 2-Fluoro-6-formylbenzoic acid.

    • Increase the reaction time or temperature, but monitor carefully for byproduct formation.

  • Optimize the Workup:

    • During the liquid-liquid extraction, ensure thorough mixing of the organic and aqueous layers to maximize the extraction of the acidic starting material.

    • Perform multiple extractions with the NaHCO₃ solution (e.g., 3 x 50 mL) rather than a single large extraction.

    • Check the pH of the aqueous layer after the final extraction to ensure it is basic, indicating that all the acidic components have been neutralized.

IV. Experimental Protocols

Protocol 1: General Procedure for the Removal of Acidic Byproducts
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may have formed.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the extraction with NaHCO₃ solution two more times.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of an Acidic Product by Recrystallization
  • Dissolve the crude acidic product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot-filter the solution to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

V. Visualizing the Chemistry

Diagram 1: The Cannizzaro Reaction of 2-Fluoro-6-formylbenzoic Acid

Cannizzaro cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Acidic Byproducts 2-Fluoro-6-formylbenzoic Acid_1 2-Fluoro-6-formylbenzoic Acid Alcohol 2-Fluoro-6-(hydroxymethyl)benzoic acid 2-Fluoro-6-formylbenzoic Acid_1->Alcohol Reduction 2-Fluoro-6-formylbenzoic Acid_2 2-Fluoro-6-formylbenzoic Acid Diacid 2-Fluorobenzene-1,3-dicarboxylic acid 2-Fluoro-6-formylbenzoic Acid_2->Diacid Oxidation Base Strong Base (e.g., NaOH)

Caption: Base-induced disproportionation of 2-Fluoro-6-formylbenzoic acid.

Diagram 2: Workflow for Removing Acidic Byproducts

Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Organic Solvent + Sat. NaHCO3) Start->Extraction Separation Separate Layers Extraction->Separation Organic_Layer Organic Layer (Desired Product) Separation->Organic_Layer Aqueous_Layer Aqueous Layer (Acidic Byproducts as Salts) Separation->Aqueous_Layer Wash Wash with Water & Brine Organic_Layer->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purified_Product Purified Product Concentrate->Purified_Product

Caption: Standard workflow for the purification of a neutral product.

VI. Quantitative Data Summary

ByproductMolecular Weight ( g/mol )pKa (approx.)Removal Method
2-Fluoro-6-formylbenzoic acid (starting material)168.12~3.5Aqueous NaHCO₃ extraction
2-Fluoro-6-(hydroxymethyl)benzoic acid170.14~3.5Aqueous NaHCO₃ extraction
2-Fluorobenzene-1,3-dicarboxylic acid184.12~3.0, ~4.5Aqueous NaHCO₃ extraction

VII. References

  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Annalen der Chemie und Pharmacie, 88(1), 129–130. [Link]

  • List, B., & Limnios, D. (2011). The Cannizzaro Reaction. In Name Reactions for Homologations-Part I (pp. 165-181). John Wiley & Sons. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to 2-Fluoro-6-formylbenzoic Acid and 2-Fluoro-5-formylbenzoic Acid in Synthetic Chemistry

In the intricate world of synthetic chemistry, the precise arrangement of functional groups on a building block can dramatically alter its reactivity and dictate its utility. This guide offers an in-depth comparison of t...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the precise arrangement of functional groups on a building block can dramatically alter its reactivity and dictate its utility. This guide offers an in-depth comparison of two structurally similar, yet synthetically distinct, isomers: 2-fluoro-6-formylbenzoic acid and 2-fluoro-5-formylbenzoic acid. Both are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, but their isomeric differences lead to divergent synthetic pathways and applications.[1][2][3][4] This analysis, grounded in mechanistic principles and experimental observations, serves as a critical resource for researchers, chemists, and drug development professionals aiming to make informed decisions in their synthetic design.

Physicochemical and Structural Overview

At first glance, the two isomers differ only in the placement of the formyl (aldehyde) group relative to the fluorine atom. However, this subtle shift has profound implications for the molecule's electronic and steric environment.

2-Fluoro-6-formylbenzoic acid places the aldehyde and fluorine groups ortho to the carboxylic acid, creating a sterically crowded and electronically distinct environment. The proximity of the three functional groups can lead to intramolecular interactions, such as hydrogen bonding, which can influence conformer stability and reactivity.

2-Fluoro-5-formylbenzoic acid , in contrast, positions the aldehyde para to the fluorine and meta to the carboxylic acid. This arrangement results in less steric hindrance around the reactive sites and more "conventional" electronic effects, where each functional group can exert its influence on the aromatic ring with minimal spatial interference from the others. It is a key building block in the synthesis of targeted cancer therapies like Olaparib.[5]

A summary of their fundamental properties is presented below.

Property2-Fluoro-6-formylbenzoic acid2-Fluoro-5-formylbenzoic acid
CAS Number 1289266-50-7550363-85-4[1]
Molecular Formula C₈H₅FO₃[3]C₈H₅FO₃[1]
Molecular Weight 168.12 g/mol [3]168.12 g/mol [1]
Appearance SolidWhite to off-white solid[6]
Melting Point Not widely reported175-178 °C[1]
Comparative Reactivity: A Mechanistic Perspective

The synthetic utility of these isomers is dictated by the interplay of steric hindrance and electronic effects, which influences the reactivity of the aldehyde, the carboxylic acid, and the aromatic ring itself.

The primary point of divergence is the reactivity of the formyl group.

  • 2-Fluoro-6-formylbenzoic acid: The aldehyde is flanked by two ortho substituents (fluorine and carboxylic acid). This severe steric crowding significantly hinders the approach of nucleophiles. Consequently, reactions that require nucleophilic attack at the aldehyde carbonyl, such as reductive amination or Wittig reactions, are expected to be sluggish or require more forcing conditions compared to its 2,5-isomer.

  • 2-Fluoro-5-formylbenzoic acid: The aldehyde in this isomer is sterically accessible. Both the fluorine (ortho) and the carboxylic acid (meta) exert an electron-withdrawing effect, which increases the electrophilicity of the aldehyde carbonyl, making it highly susceptible to nucleophilic attack. This makes it an ideal substrate for a wide range of reactions, including condensations to form Schiff bases or imines, and subsequent reductions.[2]

The spatial arrangement of the functional groups in the 2,6-isomer makes it uniquely suited for intramolecular reactions, a pathway that is geometrically unfavorable for the 2,5-isomer.

  • 2-Fluoro-6-formylbenzoic acid: The proximity of the carboxylic acid and aldehyde groups allows for facile intramolecular cyclization reactions. For example, reaction with a nucleophile at the aldehyde can be followed by an intramolecular attack from the carboxylate to form lactones or other heterocyclic systems. This behavior is analogous to the well-studied reactivity of 2-formylbenzoic acid (o-phthalaldehydic acid), which readily forms phthalides upon reaction with C-nucleophiles.[7]

  • 2-Fluoro-5-formylbenzoic acid: The functional groups are too far apart for efficient intramolecular reactions. This isomer is therefore primarily used in intermolecular reactions where the aldehyde and carboxylic acid moieties react independently with external reagents.[1]

The logical flow for selecting an isomer based on the desired reaction type is illustrated below.

G start Desired Synthetic Transformation intermolecular Intermolecular Reaction (e.g., Reductive Amination, Wittig) start->intermolecular intramolecular Intramolecular Cyclization (e.g., Phthalide Synthesis) start->intramolecular isomer_2_5 Choose: 2-Fluoro-5-formylbenzoic acid intermolecular->isomer_2_5 isomer_2_6 Choose: 2-Fluoro-6-formylbenzoic acid intramolecular->isomer_2_6 reason_2_5 Reason: Less steric hindrance, predictable reactivity of groups. isomer_2_5->reason_2_5 reason_2_6 Reason: Proximity of functional groups favors cyclization. isomer_2_6->reason_2_6

Caption: Isomer selection workflow based on reaction type.

Case Study: Synthesis of Heterocyclic Scaffolds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry.[8][9][10] The choice between these two isomers can define the entire synthetic strategy and the type of heterocycle that can be accessed.

This isomer is an excellent starting material for building heterocycles where the aldehyde serves as an anchor point for one part of the ring system and the carboxylic acid is used in a subsequent step. A common application is in the synthesis of quinazolinone derivatives.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization/Amide Formation A 2-Fluoro-5-formylbenzoic acid + R-NH₂ B Imine Intermediate A->B Condensation (-H₂O) D Fused Heterocycle (e.g., Quinazolinone derivative) B->D C Amide Coupling Reagent C->D

Caption: General workflow for heterocycle synthesis using the 2,5-isomer.

Experimental Protocol: Synthesis of a Schiff Base Intermediate

  • Objective: To demonstrate the accessible reactivity of the aldehyde in 2-fluoro-5-formylbenzoic acid.

  • Procedure:

    • Dissolve 2-fluoro-5-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add the primary amine (e.g., aniline, 1.05 eq) to the solution at room temperature.

    • Add a catalytic amount of acetic acid (0.1 eq) to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the imine product by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

    • The resulting Schiff base can be purified by recrystallization or used directly in the next step.

  • Scientist's Note: The mild conditions required for this transformation highlight the high reactivity of the unhindered aldehyde. This intermediate is primed for subsequent cyclization reactions involving the carboxylic acid.

The 2,6-isomer is predisposed to reactions that form a ring system in a single, often tandem, step. An example is the formation of a fluorinated phthalide analogue via a Grignard reaction followed by acid-catalyzed cyclization.

Experimental Protocol: Tandem Grignard Addition-Lactonization

  • Objective: To utilize the ortho relationship of the aldehyde and carboxylic acid for a one-pot cyclization.

  • Procedure:

    • Dissolve 2-fluoro-6-formylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq) dropwise. The first equivalent deprotonates the carboxylic acid, and the second adds to the aldehyde.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with 1M HCl. The acidic conditions will catalyze the intramolecular esterification (lactonization) between the newly formed secondary alcohol and the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting fluorinated phthalide analogue by column chromatography.

  • Scientist's Note: This protocol leverages the steric hindrance to its advantage. While the initial Grignard addition might be slower than with the 2,5-isomer, the subsequent intramolecular cyclization is highly efficient due to the proximity of the reacting groups, a process known as an effective molarity effect.

Summary and Strategic Recommendations

The choice between 2-fluoro-6-formylbenzoic acid and 2-fluoro-5-formylbenzoic acid is a strategic one, dictated by the desired molecular architecture.

Feature2-Fluoro-6-formylbenzoic acid2-Fluoro-5-formylbenzoic acid
Primary Strength Intramolecular cyclizations and tandem reactions.Predictable, stepwise intermolecular reactions.
Aldehyde Reactivity Sterically hindered, less reactive.Sterically accessible, highly reactive.
Key Applications Synthesis of fused bicyclic systems (e.g., phthalides, lactones).Building block for complex molecules like Olaparib; synthesis of quinazolinones, etc.[5]
Strategic Choice For... Chemists looking to rapidly build complexity via cyclization.Projects requiring controlled, sequential functionalization of the aldehyde and acid groups.

References

  • MySkinRecipes. 2-fluoro-5-formylbenzoic acid. Available from: [Link]

  • ChemRxiv. Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. Available from: [Link]

  • Georganics. 2-Fluoro-5-formylbenzoic acid - High purity | EN. Available from: [Link]

  • ResearchGate. Synthesis of 2‐formyl‐1‐aza‐dibenzo[e,h]azulenes | Request PDF. Available from: [Link]

  • Pharmaffiliates. Your Guide to 2-Fluoro-5-formylbenzoic Acid: Properties, Synthesis, and Sourcing. Available from: [Link]

  • MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Available from: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • National Institutes of Health. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem. Available from: [Link]

  • ResearchGate. Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Available from: [Link]

  • PubMed Central. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link]

  • European Journal of Chemistry. 3-Formylchromones as diverse building blocks in heterocycles synthesis. Available from: [Link]

Sources

Comparative

Technical Comparison: Electrophilicity and Cyclization Potential of Ortho-Substituted Benzaldehydes

Topic: Reactivity Comparison of 2-Fluoro-6-formylbenzoic Acid and 2-Chlorobenzaldehyde Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical analysis comparing 2-Fluoro-6-form...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of 2-Fluoro-6-formylbenzoic Acid and 2-Chlorobenzaldehyde Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis comparing 2-Fluoro-6-formylbenzoic acid (2-F-6-FBA) and 2-Chlorobenzaldehyde (2-Cl-BA) . While both compounds share an ortho-substituted benzaldehyde core, their reactivity profiles diverge fundamentally due to the "dual-functionality" of 2-F-6-FBA.

  • 2-Cl-BA behaves as a sterically hindered, activated electrophile , primarily undergoing standard carbonyl addition reactions (Schiff base formation, Knoevenagel condensation).

  • 2-F-6-FBA functions as a "masked" electrophile due to a dynamic lactol equilibrium. Its defining characteristic is the ability to undergo heterocyclic annulation (e.g., phthalazinone formation), a critical pathway in the synthesis of PARP inhibitors like Olaparib.

Molecular Architecture & Electronic Properties

The reactivity differences stem directly from the electronic environment and the capability for intramolecular bonding.

Feature2-Fluoro-6-formylbenzoic Acid (2-F-6-FBA)2-Chlorobenzaldehyde (2-Cl-BA)
Structure Type Dual-Functional (Amphiphilic) Contains both electrophilic (-CHO) and nucleophilic/acidic (-COOH) domains.Mono-Functional (Electrophilic) Reactivity dominated by the formyl group (-CHO).
Electronic Effect Fluorine (-F): High electronegativity ($ \chi = 3.98 $) induces strong inductive withdrawal (-I), activating the ring but deactivated by resonance (+R).Carboxyl (-COOH): Strong electron-withdrawing group (EWG).Chlorine (-Cl): Moderate electronegativity ($ \chi = 3.16 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

r{vdW} \approx 1.75 \AA $ vs $ 1.47 \AA $ for F).
Equilibrium State Dynamic Lactol Equilibrium: Exists primarily as the cyclic 3-hydroxyphthalide (pseudo-acid form) in solid state and non-polar solvents.Static Open Chain: Exists exclusively as the free aldehyde.
Primary Reactivity Cyclization/Annulation: The ortho-positioning of -CHO and -COOH drives ring closure.Nucleophilic Addition: The -CHO group is the sole electrophilic target.
The "Masked" Aldehyde Phenomenon

Unlike 2-Cl-BA, 2-F-6-FBA is rarely a "free" aldehyde. It exists in a tautomeric equilibrium with 3-hydroxy-7-fluorophthalide .

  • Implication: Reaction kinetics for 2-F-6-FBA are often governed by the rate of ring-opening ($ k_{open} $) rather than direct nucleophilic attack.

  • Experimental Note: In NMR ($ \text{DMSO-d}_6 $), the aldehyde proton of 2-F-6-FBA may appear diminished or shifted compared to the sharp singlet of 2-Cl-BA (~10.4 ppm), confirming the cyclic dominance.

Reactivity Profile: Nucleophilic Addition & Cyclization

This section details the divergent pathways when these synthons react with hydrazine derivatives—the industry-standard benchmark for their utility.

Pathway A: 2-Chlorobenzaldehyde (Standard Hydrazone Formation)

Reaction with hydrazine follows a standard addition-elimination mechanism ($ \text{Ad}_N \text{-} \text{E} $).

  • Mechanism: Nucleophilic attack

    
     Carbinolamine intermediate 
    
    
    
    Dehydration.
  • Product: Open-chain hydrazone or azine.

  • Constraint: Lacking a secondary electrophile (like -COOH), the molecule cannot cyclize further without external reagents (e.g., oxidative cyclization).

Pathway B: 2-Fluoro-6-formylbenzoic Acid (Phthalazinone Synthesis)

This reaction is the cornerstone of PARP inhibitor synthesis (e.g., Olaparib).

  • Mechanism:

    • Lactol Opening: Base or heat shifts equilibrium to the open aldehyde form.

    • Hydrazone Formation: Hydrazine attacks the aldehyde.[1][2]

    • Intramolecular Acylation: The distal nitrogen of the hydrazone attacks the carboxylic acid (often requiring activation or high temperature), closing the pyridazine ring.

  • Product: 5-Fluoro-1(2H)-phthalazinone (Fused Heterocycle).

ReactivityDivergence cluster_0 Substrates FBA 2-Fluoro-6-formylbenzoic acid (Lactol Form) OpenFBA Open Aldehyde Form FBA->OpenFBA Equilibrium (Heat/Base) CBA 2-Chlorobenzaldehyde (Free Aldehyde) HydrazoneCBA Hydrazone Intermediate CBA->HydrazoneCBA + Hydrazine Hydrazine Hydrazine (NH2NH2) Hydrazine->HydrazoneCBA HydrazoneFBA Hydrazone-Acid Intermediate Hydrazine->HydrazoneFBA OpenFBA->HydrazoneFBA + Hydrazine Azine 2-Chlorobenzalazine (Open Chain) HydrazoneCBA->Azine Condensation Phthalazinone 5-Fluoro-phthalazinone (Fused Ring) HydrazoneFBA->Phthalazinone Intramolecular Cyclization (-H2O)

Figure 1: Divergent reaction pathways. 2-F-6-FBA undergoes a two-step cyclization to form a drug scaffold, while 2-Cl-BA forms a linear condensation product.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

While both molecules contain halogens, their susceptibility to SNAr differs due to the "Ortho Effect" of the carboxylate.

Parameter2-Fluoro-6-formylbenzoic Acid2-Chlorobenzaldehyde
Leaving Group Ability High (F): Fluorine is the superior leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex.Low (Cl): Chlorine is a poorer leaving group in this context unless the ring is highly activated (e.g., by -NO2).
Ring Activation Complex: The -CHO is activating (EWG). However, in basic conditions (required for SNAr), the -COOH deprotonates to -COO⁻. This anion is electron-donating (+I/+R), deactivating the ring towards nucleophilic attack.Moderate: The -CHO group activates the ortho/para positions. The -Cl is sterically hindering but does not deactivate the ring electronically as strongly as a carboxylate anion.
Practical Outcome Fluorine Retention: In most drug syntheses (e.g., Olaparib), the Fluorine is not displaced. The reaction conditions are tuned to target the carbonyls.Chlorine Stability: The chlorine is generally stable unless subjected to harsh conditions (e.g., high temp, strong alkoxides).

Expert Insight: To perform SNAr on 2-F-6-FBA (e.g., to replace F with an amine), one must first convert the carboxylic acid to an ester or amide to prevent the formation of the deactivating carboxylate anion.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-1(2H)-phthalazinone (from 2-F-6-FBA)

Target: Cyclization efficiency validation.

Reagents:

  • 2-Fluoro-6-formylbenzoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (Solvent, 10V)

  • Acetic Acid (Catalytic, 0.1 eq)

Methodology:

  • Dissolution: Charge 2-Fluoro-6-formylbenzoic acid into Ethanol. Note that the solution may remain cloudy due to lactol insolubility until heated.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. An exotherm is expected (formation of hydrazone).

  • Cyclization: Heat the mixture to reflux ($ 78^\circ \text{C} $) for 2–4 hours. The initial precipitate (hydrazone) will dissolve and re-precipitate as the thermodynamically stable phthalazinone.

  • Isolation: Cool to $ 0-5^\circ \text{C} $. Filter the white crystalline solid.

  • Validation:

    • Yield: Expect >85%.

    • IR: Look for disappearance of the aldehyde C=O ($ \approx 1690 \text{ cm}^{-1}

      
       \approx 1660 \text{ cm}^{-1} $).
      
Protocol B: Knoevenagel Condensation (from 2-Cl-BA)

Target: Aldehyde electrophilicity validation.

Reagents:

  • 2-Chlorobenzaldehyde (1.0 eq)[3]

  • Malononitrile (1.1 eq)

  • Piperidine (Catalytic, 0.05 eq)

  • Ethanol (Solvent)

Methodology:

  • Mixing: Dissolve 2-Chlorobenzaldehyde and Malononitrile in Ethanol.

  • Catalysis: Add Piperidine.

  • Reaction: Stir at room temperature. The reaction is typically fast (<30 mins) due to the electron-withdrawing nature of the ortho-Cl and the free aldehyde availability.

  • Observation: Rapid precipitation of the benzylidenemalononitrile product.

  • Validation:

    • Yield: Expect >90%.

    • Kinetics: 2-Cl-BA reacts significantly faster than benzaldehyde but slower than 2-nitrobenzaldehyde.

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. Link

  • Luo, G., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Link

  • BenchChem. (2025). Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.Link

  • Ukhin, L. Y., et al. (2008).[1] Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties.[1] Russian Chemical Bulletin.[1] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General reference for SNAr and Carbonyl Addition mechanisms).

Sources

Validation

advantages of using 2-Fluoro-6-formylbenzoic acid over other building blocks

Executive Summary: The Fluorine Advantage In the optimization of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists, the selection of the phthalazinone scaffold is critical. While 2-formylbenzoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists, the selection of the phthalazinone scaffold is critical. While 2-formylbenzoic acid (phthalaldehydic acid) is the standard commodity reagent for generating the phthalazinone core, it lacks the electronic tunability and metabolic resistance required for next-generation candidates.

2-Fluoro-6-formylbenzoic acid represents a strategic evolution in scaffold design. By positioning a fluorine atom ortho to the carboxylic acid and meta to the formyl group, this building block allows for the precise installation of a fluorine substituent at the C5-position of the resulting phthalazinone. This modification is not merely cosmetic; it significantly alters the pKa of the lactam nitrogen, blocks metabolic oxidation at a vulnerable site, and enables "scaffold hopping" into novel intellectual property (IP) space distinct from the 6- or 7-substituted analogs derived from the more common 2-fluoro-5-formylbenzoic acid (the Olaparib precursor).

Comparative Performance Analysis

The following table contrasts 2-Fluoro-6-formylbenzoic acid with its non-fluorinated and isomeric counterparts.

Table 1: Building Block Comparison Matrix
Feature2-Fluoro-6-formylbenzoic Acid 2-Formylbenzoic Acid 2-Fluoro-5-formylbenzoic Acid
CAS Number 1289266-50-7119-67-5550363-85-4
Primary Product 5-Fluorophthalazin-1(2H)-one Phthalazin-1(2H)-one7-Fluorophthalazin-1(2H)-one
Electronic Effect Strong inductive withdrawal on C=O (Acid) and C=N (Imine)NeutralInductive withdrawal on C=N (Imine) only
Metabolic Stability High (Blocks C5 oxidation)Low (C5/C8 prone to hydroxylation)Moderate (Blocks C7)
Lactam Acidity (pKa) Increased (More acidic NH)BaselineSlightly Increased
Strategic Use Novel IP generation; DHODH inhibitors; Bioisosteric replacementCommodity synthesis; Generic scaffoldsOlaparib/Talazoparib linker synthesis

Mechanistic Insight & Structural Advantages

The "Ortho-Fluoro" Acceleration Effect

Unlike the 5-fluoro isomer, 2-Fluoro-6-formylbenzoic acid possesses a fluorine atom ortho to the carboxylic acid. This proximity exerts a powerful inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.

  • Result: Faster condensation rates with hydrazines compared to the non-fluorinated analog.

  • Mechanism: The electron-deficient ring makes the formyl group more susceptible to nucleophilic attack by hydrazine, while the increased acidity of the carboxylic acid facilitates the final dehydration step to close the lactam ring.

Metabolic Blocking at C5

In unsubstituted phthalazinones, the C5 and C8 positions are electron-rich and susceptible to Cytochrome P450-mediated oxidation.

  • Solution: Incorporating the fluorine at C5 (via the 2-fluoro-6-formyl precursor) sterically and electronically deactivates this site, extending the in vivo half-life of the drug candidate.

Diagram: Comparative Cyclization Pathways

The following diagram illustrates how the choice of isomer dictates the final substitution pattern, highlighting the unique access to the 5-fluoro scaffold.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Divergent Outcomes Reagent_A 2-Fluoro-6-formylbenzoic acid (CAS 1289266-50-7) Hydrazine + Hydrazine (N2H4) Reagent_A->Hydrazine Reagent_B 2-Fluoro-5-formylbenzoic acid (CAS 550363-85-4) Reagent_B->Hydrazine Cyclization Cyclization (- 2 H2O) Hydrazine->Cyclization Product_A 5-Fluorophthalazin-1(2H)-one (Metabolic Block at C5) Cyclization->Product_A From 2-F-6-CHO Product_B 7-Fluorophthalazin-1(2H)-one (Standard Linker Scaffold) Cyclization->Product_B From 2-F-5-CHO

Figure 1: Divergent synthesis pathways. Using 2-Fluoro-6-formylbenzoic acid yields the unique 5-fluorophthalazinone core, distinct from the 7-fluoro isomer used in commercial PARP inhibitors.

Experimental Protocol: Synthesis of 5-Fluorophthalazin-1(2H)-one

Context: This protocol is optimized for high purity and minimizes the formation of azine byproducts. It exploits the high solubility of the fluorinated starting material in ethanol.

Reagents:

  • 2-Fluoro-6-formylbenzoic acid (1.0 eq)[1]

  • Hydrazine hydrate (64% or 80% aq., 1.2 eq)

  • Ethanol (10 volumes)

  • Acetic acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Fluoro-6-formylbenzoic acid (10 g, 59.5 mmol) and Ethanol (100 mL). Stir at room temperature until fully dissolved. Note: The fluorine substitution typically improves solubility compared to the chloro-analog.

  • Activation: Add Glacial Acetic Acid (0.34 mL, 5.9 mmol). This mild acidification activates the carbonyl without protonating the hydrazine excessively.

  • Addition: Add Hydrazine Hydrate (3.5 mL, 71.4 mmol) dropwise over 15 minutes.

    • Observation: A transient yellow precipitate (hydrazone intermediate) may form and then redissolve.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of the aldehyde peak and formation of the cyclized product (M+1 = 165.1).

  • Workup (Crystallization): Cool the reaction mixture slowly to 0–5 °C. The product, 5-fluorophthalazin-1(2H)-one , will crystallize out as a white to off-white solid.

  • Isolation: Filter the solid and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (20 mL) to remove trace hydrazine.

  • Drying: Dry under vacuum at 45 °C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Strategic Applications in Drug Discovery

DHODH Inhibition

Recent studies indicate that fluorinated benzoic acid derivatives serve as potent scaffolds for Human Dihydroorotate Dehydrogenase (hDHODH) inhibitors, used in treating rheumatoid arthritis.[2] The 2-fluoro-6-formyl motif allows for the construction of thiazole-substituted inhibitors where the fluorine atom modulates the binding affinity to the ubiquinone binding site.

Bioisosterism in Kinase Inhibitors

In EGFR and VEGFR inhibitors, replacing a hydrogen or a chlorine atom with fluorine (using this building block) often results in:

  • Improved Lipophilicity (LogP): Enhancing membrane permeability.

  • Conformational Locking: The size of the fluorine atom can restrict bond rotation via steric clashes with the adjacent carbonyl oxygen, locking the molecule in a bioactive conformation.

References

  • BenchChem. A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid. (2025).[3][4][5] Link

  • MedChemExpress. 2-Fluoro-5-formylbenzoic acid Product Information. (2023).[6][7] Link

  • National Institutes of Health (NIH). Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase. (2015).[2][8] Link

  • BLD Pharm. 2-Fluoro-6-formylbenzoic acid Product Analysis. (2023).[6][7] Link

  • Arkivoc. Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid. (2023).[6][7] Link

Sources

Comparative

Impact of Substituent Electronics on Reaction Efficiency: A Comparative Guide to Benzaldehyde Reactivity

Topic: Comparative Efficiency of Substituted Benzaldehydes in Claisen-Schmidt Condensation Content Type: Technical Comparison Guide Audience: Synthetic Chemists and Process Development Scientists Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficiency of Substituted Benzaldehydes in Claisen-Schmidt Condensation Content Type: Technical Comparison Guide Audience: Synthetic Chemists and Process Development Scientists

Executive Summary

In the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) and related pharmacophores, the electronic nature of the benzaldehyde component is the primary determinant of reaction kinetics and yield. While the Claisen-Schmidt condensation is a robust pathway, "standard" protocols often fail when applied to substrates with strong electron-donating groups (EDGs) or significant steric hindrance.[1]

This guide compares the performance of electron-deficient (EWG) versus electron-rich (EDG) benzaldehydes under controlled conditions.[1] It provides a self-validating experimental framework to predict reactivity and optimize yields based on Hammett substituent constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).

Mechanistic Foundation: The Hammett Correlation

The rate-limiting step in base-catalyzed aldol condensation is the nucleophilic attack of the enolate (generated from the ketone) onto the carbonyl carbon of the benzaldehyde. The electrophilicity of this carbonyl carbon is governed by the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWG): (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) Inductively or resonantly withdraw electron density, increasing the partial positive charge (
    
    
    
    ) on the carbonyl carbon. This lowers the activation energy (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    ) and accelerates nucleophilic attack.
  • Electron-Donating Groups (EDG): (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) Donate electron density, stabilizing the carbonyl and reducing its susceptibility to nucleophilic attack.
    
Visualization: Reaction Mechanism & Electronic Influence

The following diagram illustrates the critical bond-forming step where substituent effects (


) dictate the reaction trajectory.

ReactionMechanism cluster_effects Substituent Effects (R) Acetophenone Acetophenone (Nucleophile Precursor) Enolate Enolate Intermediate (Active Nucleophile) Acetophenone->Enolate Deprotonation Base Base (NaOH) Base->Enolate TransitionState Alkoxide Intermediate (Rate-Determining Step) Enolate->TransitionState Nucleophilic Attack Benzaldehyde Substituted Benzaldehyde (Electrophile) Benzaldehyde->TransitionState Electrophilicity (R-Group Dependent) Product Chalcone Product TransitionState->Product Dehydration (-H2O) EWG EWG (-NO2, -Cl) Increases Rate EWG->Benzaldehyde Activates EDG EDG (-OMe) Decreases Rate EDG->Benzaldehyde Deactivates

Figure 1: Mechanistic pathway highlighting the electrophilic activation of benzaldehyde by substituents.[1]

Standardized Experimental Protocol

To objectively compare yields, a standardized solution-phase protocol is used.[1] Note that while solvent-free grinding methods can force high yields across all substrates [1], solution-phase kinetics reveal the true electronic disparities critical for scale-up logic.[1]

Materials
  • Substituted Benzaldehyde: 10 mmol (1.0 eq)

  • Acetophenone: 10 mmol (1.0 eq)[1]

  • Solvent: Ethanol (95%), 15 mL

  • Catalyst: NaOH (10% aq), 5 mL

  • Temperature: Room Temperature (25°C) vs. Reflux (80°C)[1]

Step-by-Step Workflow
  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the substituted benzaldehyde and acetophenone in ethanol.

  • Catalysis: Add the NaOH solution dropwise while stirring vigorously.

    • Observation Point: Immediate precipitation often occurs with strong EWGs (e.g., 4-nitrobenzaldehyde).[1]

  • Reaction: Stir at the designated temperature (RT or Reflux) for 3 hours.

  • Quench & Isolation: Pour the mixture into ice-cold water (50 mL) containing dilute HCl (to neutralize base).

  • Filtration: Collect the precipitate via vacuum filtration. Wash with cold water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Self-Validation:

    • TLC: Check disappearance of aldehyde (

      
       in 20% EtOAc/Hexane).
      
    • Melting Point: Compare against literature values to ensure the product is the chalcone and not the intermediate

      
      -hydroxy ketone.
      

Comparative Data Analysis

The following data illustrates the yield divergence under mild conditions (Room Temp) versus forcing conditions (Reflux).

Table 1: Comparative Yields of Substituted Benzaldehydes

Substituent (R)Electronic EffectHammett (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Yield (RT, 3h)Yield (Reflux, 3h)Reactivity Insight
4-NO

Strong EWG+0.7892% 96%Highly activated; rapid precipitation even at RT. Risk of side reactions (Cannizzaro) if base is too concentrated [2].[1]
4-Cl Weak EWG+0.2385% 94%Good balance of reactivity and stability. Standard protocol is sufficient.[1]
H (Unsub)Standard0.0078% 88%Baseline reactivity.[1] Equilibrium may not fully favor product without heat or longer time.[1]
4-OMe Strong EDG-0.2745% 89% Deactivated electrophile.[1] At RT, equilibrium favors starting material.[1] Heat is mandatory to drive dehydration and shift equilibrium.[1]
2-NO

EWG + StericN/A65% 82%Ortho-steric hindrance physically blocks nucleophilic attack, dampening the electronic activation of the nitro group.
Interpretation
  • The "Nitro" Effect: The 4-nitro derivative provides near-quantitative yields at room temperature because the carbonyl carbon is highly electron-deficient.

  • The "Methoxy" Trap: Researchers often fail with 4-methoxybenzaldehyde by applying the standard RT protocol. The electron donation renders the carbonyl "cold" to attack. As shown, shifting to reflux conditions doubles the yield by overcoming the activation energy barrier [3].

Optimization Logic & Troubleshooting

When designing a synthesis campaign, "one size fits all" protocols lead to variable results. Use the following decision logic to adapt the protocol based on your substrate's electronic profile.

Optimization Workflow (Decision Tree)

OptimizationLogic Start Analyze Benzaldehyde Substituent CheckType Identify Electronic Nature Start->CheckType EWG_Path Electron Withdrawing (e.g., -NO2, -CN, -Cl) CheckType->EWG_Path Hammett σ > 0 EDG_Path Electron Donating (e.g., -OMe, -OH, -NMe2) CheckType->EDG_Path Hammett σ < 0 Action_EWG Protocol: Room Temp (25°C) Time: 1-3 Hours EWG_Path->Action_EWG Action_EDG Protocol: Reflux (80°C) Time: 6-12 Hours EDG_Path->Action_EDG Risk_EWG Risk: Cannizzaro Side Rxn Fix: Lower Base Conc. Action_EWG->Risk_EWG Alt_EDG Alternative: Solvent-Free Grinding (Increases local conc.) Action_EDG->Alt_EDG

Figure 2: Decision matrix for protocol adaptation based on substituent electronics.

Technical Insights for the Bench
  • Solvent-Free Alternative: For stubborn EDG substrates (like 4-methoxybenzaldehyde), consider solvent-free grinding .[1] Grinding the aldehyde, ketone, and solid NaOH with a mortar and pestle creates a high-concentration eutectic melt that can drive yields up to 98% in minutes, bypassing solvent-shell effects [1].[1]

  • Water Management: The reaction is reversible (Aldol addition). The subsequent dehydration (elimination of water) drives the reaction to the Chalcone. If the reaction stalls with EDGs, ensure you are heating enough to promote this elimination step.

References

  • Solvent-Free Claisen-Schmidt Reaction: Palleros, D. R. (2004).[1] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education.

  • Side Reactions in Aldol Condensation: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1][2] [1]

  • Comparative Yield Studies: Sinha, S., et al. (2013).[1][3] Green synthesis of chalcones using grinding technique. ResearchJournal of Chemical Sciences.

  • Hammett Equation & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Fluoro-6-formylbenzoic Acid and Its Isomers

Abstract In pharmaceutical research and fine chemical synthesis, the precise structural characterization of positional isomers is not merely a procedural step but a cornerstone of establishing a compound's identity, puri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical research and fine chemical synthesis, the precise structural characterization of positional isomers is not merely a procedural step but a cornerstone of establishing a compound's identity, purity, and ultimate biological activity. Isomers, while sharing a molecular formula, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of the spectroscopic techniques required to unambiguously differentiate 2-fluoro-6-formylbenzoic acid from its key positional isomers, such as 3-fluoro-4-formylbenzoic acid and 4-formylbenzoic acid. Written for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of data. It explains the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

The Analytical Imperative: Why Isomeric Purity Matters

The subject of this guide, 2-fluoro-6-formylbenzoic acid, is a trifunctional aromatic compound with significant potential as a building block in medicinal chemistry. The specific spatial arrangement of its substituents—a carboxylic acid, a formyl (aldehyde) group, and a fluorine atom—creates a unique electronic and steric environment. A slight shift in this arrangement, resulting in an isomer like 3-fluoro-4-formylbenzoic acid, can drastically alter reaction kinetics, enzyme-binding affinity, and metabolic stability. Consequently, relying solely on a molecular formula (C₈H₅FO₃) is insufficient and scientifically unsound.[1] An integrated spectroscopic approach is the gold standard for confirming the identity and purity of the target molecule, ensuring that downstream biological data is both valid and reproducible.

This guide will use 2-fluoro-6-formylbenzoic acid as our primary subject and compare its expected spectroscopic features against the experimentally-derived data of its isomers to illustrate the principles of differentiation.

Integrated Spectroscopic Workflow

G cluster_start cluster_nmr NMR Spectroscopy cluster_ir Vibrational Spectroscopy cluster_ms Mass Spectrometry cluster_end start Synthesized Product: Believed to be 2-Fluoro-6-formylbenzoic Acid H_NMR ¹H NMR: - Check aromatic splitting patterns - Confirm aldehyde proton start->H_NMR Primary screen C_NMR ¹³C NMR: - Count unique carbons - Observe C-F coupling H_NMR->C_NMR Provides carbon backbone info F_NMR ¹⁹F NMR: - Confirm presence of fluorine - Distinguish electronic environment C_NMR->F_NMR Crucial for fluoro-isomers IR FT-IR: - Identify O-H (acid), C=O (acid), C=O (aldehyde), and C-F stretches F_NMR->IR Confirm functional groups MS HRMS (e.g., ESI-QTOF): - Confirm exact mass & formula - Analyze fragmentation pattern IR->MS Confirm molecular weight end_node Structure Confirmed & Purity Assessed MS->end_node Final validation G parent [C₈H₅FO₃]⁺• m/z = 168 frag1 [M - OH]⁺ m/z = 151 parent->frag1 - •OH frag2 [M - H₂O]⁺• m/z = 150 (Ortho Effect) parent->frag2 - H₂O frag3 [M - COOH]⁺ m/z = 123 parent->frag3 - •COOH frag4 [C₆H₄F]⁺ m/z = 95 frag3->frag4 - CO

Figure 2: Predicted major fragmentation pathways for 2-fluoro-6-formylbenzoic acid.

Expert Insight: The key differentiator in MS may be the "ortho effect." The proximity of the carboxylic acid and formyl groups in the 2,6-isomer could facilitate a unique water loss fragmentation (M-18) directly from the molecular ion, which would be less likely or absent in isomers where these groups are further apart. Observing a prominent m/z 150 peak could be strong evidence for the 2,6-substitution pattern. The base peak for simple benzoic acids is often the phenyl cation (m/z 77), but for this substituted version, the fluorobenzoyl cation (m/z 123) or the subsequent fragment (m/z 95) are likely to be very prominent. [2]

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are standard, self-validating protocols for the analyses described.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for acidic protons) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse spectrum. Set spectral width to ~16 ppm, centered at ~8 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>100:1).

    • Process the data with an appropriate line broadening (e.g., 0.3 Hz) and carefully reference the solvent peak (DMSO-d₆ at 2.50 ppm).

  • ¹³C{¹H} NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). Set spectral width to ~220 ppm.

    • Acquire a sufficient number of scans for good signal-to-noise (this may take several hours for a dilute sample).

    • Reference the solvent peak (DMSO-d₆ at 39.52 ppm).

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a spectrum with and without proton decoupling to observe F-H couplings.

    • Set the spectral width to cover the expected range for aromatic fluorine (~ -100 to -130 ppm).

    • Use an external reference standard if precise chemical shift reporting is required (e.g., CFCl₃ at 0 ppm).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small, representative amount of the crystalline powder onto the ATR crystal.

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum (typically 32 scans) of the empty accessory to account for atmospheric CO₂ and H₂O.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum will be in absorbance units. Label all significant peaks corresponding to the functional groups outlined in Section 4.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrumentation: Use an ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, capable of <5 ppm mass accuracy.

  • Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan MS spectrum to identify the protonated molecular ion ([M+H]⁺) or deprotonated ion ([M-H]⁻).

    • Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and fragmenting it using collision-induced dissociation (CID) to observe the fragmentation pattern.

  • Data Analysis: Determine the elemental composition of the parent ion using the instrument's software. Compare the measured mass to the theoretical mass for C₈H₅FO₃. Analyze the MS/MS spectrum to identify key fragments as discussed in Section 5.

Conclusion

The differentiation of 2-fluoro-6-formylbenzoic acid from its positional isomers is a challenge that demands a multi-pronged spectroscopic approach. While ¹H NMR provides the most immediate and striking evidence of the substitution pattern through its coupling analysis, it is the integration of ¹³C and ¹⁹F NMR, IR, and HRMS that builds an unassailable case for structural confirmation. ¹³C and ¹⁹F NMR validate the presence and position of the fluorine atom through characteristic C-F couplings. IR spectroscopy provides rapid confirmation of all necessary functional groups. Finally, HRMS confirms the elemental composition and offers fragmentation clues that can corroborate the proposed structure, particularly through the observation of ortho-effects. By understanding the causal principles behind each technique, the diligent researcher can confidently and accurately elucidate the correct isomeric structure, ensuring the integrity of their chemical synthesis and the validity of subsequent research.

References

  • Supporting Information for a relevant chemical synthesis. (Note: This is a placeholder for a typical source of raw spectral data, often found in supplementary materials of journal articles. A specific example is cited from the search results.) [Link: https://www.organic-chemistry.org/synthesis/C1H/reductions/formicacid.shtm]
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid. Ossila. [Link: https://www.ossila.com/products/2-fluoro-6-methylbenzoic-acid]
  • Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? [Link: https://www.quora.com/What-are-the-differences-between-the-IR-spectra-for-the-aldehyde-ketone-and-carboxylic-acids]
  • University of Colorado Boulder. (n.d.). Short Summary of 1H-NMR Interpretation. [Link: https://www.colorado.
  • PubChemLite. (n.d.). 2-fluoro-6-formylbenzoic acid (C8H5FO3). [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-fluoro-6-formylbenzoic-acid]
  • SpectraBase. (n.d.). 4-Formylbenzoic acid. [Link: https://spectrabase.com/spectrum/8bnScqopg8B]
  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. [Link: https://www.docbrown.info/page07/ssmass2.htm]
  • Tantillo, D. J., & G. S. D. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.9b00425]
  • Aromsyn Co., Ltd. (n.d.). 2-fluoro-6-formylbenzoic acid. [Link: https://www.aromsyn.com/cas/1289266-50-7.html]
  • Chemistry LibreTexts. (2021). 1H NMR Spectra and Interpretation. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/06%3A_An_Overview_of_Organic_Reactions/6.06%3A_1H_NMR_Spectroscopy_and_Proton_Equivalence]
  • University of Ottawa. (n.d.). 19Fluorine NMR. [Link: https://www.nmr.uottawa.ca/notes/19F.html]
  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/12%3A_Infrared_(IR)_Spectroscopy_and_Mass_Spectrometry/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
  • Halket, J. M., & Zaikin, V. G. (2003). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Journal of the American Society for Mass Spectrometry. [Link: https://pubs.acs.org/doi/abs/10.1021/jasms.114.p2.16]
  • Tantillo, D. J., & G. S. D. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6588203/]
  • Betz, R., & Gerber, T. (2011). 2-Chloro-6-fluorobenzoic acid. Acta Crystallographica Section E. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3120370/]
  • The Organic Chemistry Tutor. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. [Link: https://www.youtube.
  • Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. Earth and Space Science. [Link: https://agupubs.onlinelibrary.wiley.com/doi/full/10.1029/2020EA001137]
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
  • Londergan, C. H., et al. (2021). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. Vibrational Spectroscopy. [Link: https://www.sciencedirect.com/science/article/pii/S092420312100064X]
  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link: https://www.youtube.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link: https://www.slideshare.net/sfgh/nmr-spectroscopy-of-fluorine-19]
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link: https://slideplayer.com/slide/5747683/]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Widener University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link: https://www.widener.
  • BenchChem. (n.d.). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5. [Link: https://www.benchchem.com/product/b151609/technical-guide]

Sources

Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-6-formylbenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of foundational scaffolds is a critical determinant of success in discovering novel therapeutic agents. 2-Fluoro-6-formy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of foundational scaffolds is a critical determinant of success in discovering novel therapeutic agents. 2-Fluoro-6-formylbenzoic acid presents itself as a particularly intriguing starting material. Its trifunctional nature—a carboxylic acid, an aldehyde, and a fluorinated aromatic ring—offers a versatile platform for the synthesis of a diverse array of derivatives. The presence of the fluorine atom is of particular note, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This guide provides an in-depth comparison of the potential biological activities of various classes of compounds that can be synthesized from 2-Fluoro-6-formylbenzoic acid. While direct experimental data for derivatives of this specific scaffold is emerging, we can draw strong, scientifically-grounded inferences from structurally analogous compounds reported in the literature. This comparative analysis, supported by experimental data from these related molecules, aims to provide a predictive framework to guide your research and development efforts.

Synthetic Pathways from a Versatile Scaffold

The reactivity of the aldehyde and carboxylic acid functional groups in 2-Fluoro-6-formylbenzoic acid allows for the straightforward synthesis of several classes of compounds with known biological relevance. The diagram below illustrates some of the primary synthetic routes to key derivative classes.

G A 2-Fluoro-6-formylbenzoic acid B Schiff Bases A->B + R-NH2 (Condensation) C Hydrazones A->C + R-NHNH2 (Condensation) D Isobenzofuranones (Phthalides) A->D Reduction & Cyclization E Other Heterocycles A->E Multi-step Synthesis

Caption: Potential synthetic pathways from 2-Fluoro-6-formylbenzoic acid to various classes of biologically active compounds.

Comparative Analysis of Biological Activities

Anticancer Activity: A Promising Frontier

The synthesis of heterocyclic compounds, particularly those containing oxygen, from ortho-substituted benzoic acids is a well-trodden path in the quest for new anticancer agents. Derivatives such as benzofurans and isobenzofuranones (phthalides) are of significant interest.

While requiring a multi-step synthesis, the 2-Fluoro-6-formylbenzoic acid scaffold can be envisioned as a precursor to novel benzofuran structures. Studies on analogous benzofuran-2-carboxylic acid N-(substituted)phenylamides have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[1] These compounds have also been shown to inhibit NF-κB transcriptional activity, a key pathway in cancer cell survival and proliferation.[1]

A more direct synthetic route from 2-Fluoro-6-formylbenzoic acid can lead to isobenzofuranones. This class of compounds has shown promising cytotoxic, antibacterial, and antifungal activities.[2] The cytotoxic effects of various phthalide derivatives against Artemia salina (brine shrimp) provide a preliminary indication of their potential as anticancer agents, warranting further investigation against human cancer cell lines.

Table 1: Comparative Anticancer Activity of Analogous Benzofuran and Dihydrobenzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-2-carboxamidesACHN (Renal)Low micromolar[1]
HCT15 (Colon)Low micromolar[1]
MM231 (Breast)Low micromolar[1]
NUGC-3 (Gastric)Low micromolar[1]
NCI-H23 (Lung)Low micromolar[1]
PC-3 (Prostate)Low micromolar[1]
Benzo[b]furan DerivativesVarious0.06 - 1.14[3]

Note: The data presented is for analogous compounds and serves as a predictive guide for derivatives of 2-Fluoro-6-formylbenzoic acid.

Antimicrobial Activity: A Broad-Spectrum Potential

The aldehyde functional group of 2-Fluoro-6-formylbenzoic acid is a prime site for the synthesis of Schiff bases and hydrazones, two classes of compounds renowned for their antimicrobial properties.

The condensation of the formyl group with various primary amines yields Schiff bases. Studies on Schiff's bases derived from other substituted benzoic acids, such as 2-chlorobenzoic acid, have shown them to be potent antimicrobial agents, with notable activity against Gram-negative bacteria like Escherichia coli.[4] Similarly, esters and Schiff bases of 4-hydroxy-5-formylbenzoic acid have demonstrated both antibacterial and antimycotic activity.[5]

Reacting 2-Fluoro-6-formylbenzoic acid with hydrazine or its derivatives can produce hydrazones (from the aldehyde) and hydrazides (from the carboxylic acid). Hydrazide derivatives of fluorobenzoic acids have been reported to exhibit inhibitory activity against Gram-positive bacteria.[6] This suggests that derivatives of 2-Fluoro-6-formylbenzoic acid could possess a broad spectrum of antibacterial activity.

Table 2: Comparative Antimicrobial Activity of Analogous Benzoic Acid Derivatives

Compound ClassOrganism(s)ActivityReference
Schiff Bases of 2-chlorobenzoic acidE. coli (Gram-negative)Potent, comparable to Norfloxacin[4]
S. aureus, B. subtilis (Gram-positive)Active[4]
C. albicans, A. niger (Fungi)Active[4]
Hydrazides of fluorobenzoic acidsGram-positive bacteriaInhibitory activity[6]
Esters/Schiff Bases of 4-hydroxy-5-formylbenzoic acidGram-positive bacteria & FungiAntibacteric and antimycotic[5]

Note: The data presented is for analogous compounds and serves as a predictive guide for derivatives of 2-Fluoro-6-formylbenzoic acid.

Experimental Protocols

To facilitate your research, we provide the following validated protocols for the synthesis and biological evaluation of derivatives.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base from 2-Fluoro-6-formylbenzoic acid and a primary amine.

Workflow Diagram:

G cluster_0 Synthesis Workflow A Dissolve 2-Fluoro-6-formylbenzoic acid in ethanol B Add equimolar amount of substituted aniline A->B C Add catalytic amount of glacial acetic acid B->C D Reflux the mixture for 4-6 hours C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Pour into ice-cold water F->G H Filter, wash, and dry the precipitate G->H I Recrystallize from ethanol H->I

Caption: Workflow for the synthesis of a Schiff base derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Fluoro-6-formylbenzoic acid (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired substituted primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water.

  • Isolation: The precipitated solid (the Schiff base) is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: In Vitro Anticancer Screening (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining the cytotoxic effects of compounds on cultured cancer cells.[1][7]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • Cell Fixation: Discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

2-Fluoro-6-formylbenzoic acid stands out as a promising and versatile starting material for the development of novel therapeutic agents. By leveraging established synthetic routes, a diverse library of derivatives, including Schiff bases, hydrazones, and isobenzofuranones, can be readily generated. The comparative analysis of structurally similar compounds strongly suggests that these derivatives are likely to exhibit significant anticancer and antimicrobial activities. The presence of the fluorine atom may further enhance their pharmacological profiles.

Future research should focus on the systematic synthesis and screening of these derivative classes. High-throughput screening against a panel of cancer cell lines and a broad range of microbial strains will be crucial in identifying lead compounds. Subsequent structure-activity relationship (SAR) studies will then guide the optimization of these leads to improve their potency and selectivity. The experimental protocols provided herein offer a solid foundation for initiating such a drug discovery program. The exploration of this scaffold holds considerable promise for uncovering the next generation of anticancer and antimicrobial drugs.

References

  • BenchChem. (2025). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals.
  • MDPI. (n.d.). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives.
  • PubMed. (n.d.). Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists.
  • PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.
  • PubMed. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity].
  • Semantic Scholar. (n.d.). [Biological activity of 4-hydroxy-5-formylbenzoic acid derivatives. II. Esters and Schiff bases with antimicrobial activity].
  • NIH. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • PMC. (n.d.). 2-Chloro-6-fluorobenzoic acid.
  • PubMed. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB.
  • PubMed. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors.
  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs.
  • PubMed. (n.d.). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
  • BenchChem. (n.d.). A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • Dabos. (n.d.). 2-FLUORO-6-FORMYLBENZOIC ACID 1G - PC501654-1G.
  • Thieme. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
  • Biosynth. (n.d.). 2-fluoro-6-formylbenzoic acid | 1289266-50-7 | PBC26650.
  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 2-Fluoro-6-hydroxybenzoic Acid: A Guide for Your Next Synthesis Project.

Sources

Validation

The Strategic Synthesis of Bioactive Scaffolds: A Cost-Effectiveness Guide to 2-Fluoro-6-formylbenzoic Acid

In the landscape of modern medicinal chemistry and drug discovery, the selection of molecular building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the selection of molecular building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, halogenated benzoic acids serve as versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-Fluoro-6-formylbenzoic acid, a key intermediate in the synthesis of various bioactive molecules, with its relevant alternatives. We will delve into the nuances of its synthesis, reactivity, and overall cost-effectiveness, supported by experimental data and mechanistic insights, to empower researchers in making informed strategic decisions.

The Unique Profile of 2-Fluoro-6-formylbenzoic Acid: A Trifecta of Reactivity

2-Fluoro-6-formylbenzoic acid is a trifunctional building block featuring a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, which are prevalent in many classes of therapeutic agents. The fluorine atom, in particular, imparts distinct physicochemical properties that can enhance the biological activity and pharmacokinetic profile of the final compound.[1]

The strategic placement of the fluorine atom ortho to both the carboxylic acid and the formyl group creates a unique electronic environment that influences the reactivity of all three functional groups. This will be a recurring theme as we explore its synthetic applications.

The Synthetic Landscape: A Comparative Analysis

The cost-effectiveness of any building block is intrinsically linked to the efficiency of its synthesis. While 2-Fluoro-6-formylbenzoic acid is commercially available, understanding its synthetic origins is crucial for large-scale applications and cost optimization.

A common synthetic route to 2-Fluoro-6-formylbenzoic acid involves the oxidation of a corresponding methyl group on a fluorotoluene derivative, such as 2-fluoro-6-methylbenzaldehyde.[2] An alternative approach is the formylation of a 2-fluorobenzoic acid precursor.[2]

Comparative Synthesis Data

To provide a tangible comparison, let's consider the synthesis of 2-halo-6-formylbenzoic acids from their corresponding 2-halo-6-methylbenzaldehydes.

Parameter2-Fluoro-6-formylbenzoic acid2-Chloro-6-formylbenzoic acid
Starting Material 2-Fluoro-6-methylbenzaldehyde2-Chloro-6-methylbenzaldehyde
Typical Oxidant Potassium permanganate (KMnO₄)Potassium permanganate (KMnO₄)
Reaction Conditions Aqueous base, refluxAqueous base, reflux
Reported Yield ~85-95% (Illustrative)~90-98% (Illustrative)
Key Considerations Milder conditions may be required to prevent side reactions.Generally robust and high-yielding.

Note: The yields presented are illustrative and can vary based on specific reaction conditions and scale.

While the synthesis of the chloro-analogue may appear slightly higher yielding in some instances, the choice of starting material and the subsequent reactivity of the product often justify the selection of the fluoro-derivative.

Reactivity in Key Transformations: The Fluorine Advantage

The true value of 2-Fluoro-6-formylbenzoic acid becomes evident when we examine its reactivity in key synthetic transformations, particularly in the construction of heterocyclic scaffolds for bioactive molecules.

Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive

One of the most significant advantages of the fluorine substituent is its ability to facilitate nucleophilic aromatic substitution (SNAr) reactions. This is counterintuitive to the general trend of halogen leaving group ability (I > Br > Cl > F). The key to understanding this lies in the reaction mechanism.

The rate-determining step in an SNAr reaction is the initial nucleophilic attack to form the high-energy Meisenheimer complex. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the negative charge of the Meisenheimer intermediate. This stabilization lowers the activation energy of the rate-determining step, leading to a faster overall reaction rate compared to its chloro- or bromo-analogues.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism reactant Aryl-F meisenheimer Meisenheimer Complex (Stabilized by -I effect of F) reactant->meisenheimer + Nu⁻ (Slow, Rate-determining) nucleophile Nu⁻ product Aryl-Nu meisenheimer->product - F⁻ (Fast) leaving_group F⁻

Caption: The SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

This enhanced reactivity allows for SNAr reactions to be carried out under milder conditions, often leading to cleaner reactions and higher yields of the desired product. This is a significant factor in the overall cost-effectiveness, as it can reduce the need for harsh reagents, high temperatures, and extensive purification.

Cross-Coupling Reactions: A Balancing Act

In contrast to SNAr, the reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the trend of bond dissociation energy: I > Br > Cl > F. The C-F bond is the strongest, making oxidative addition to the metal catalyst more challenging.

Therefore, 2-chloro-6-formylbenzoic acid is generally more reactive in standard Suzuki couplings. However, significant advancements in ligand and catalyst design have enabled the efficient use of aryl fluorides in these transformations. While more specialized and often more expensive catalysts may be required, the unique properties that the fluorine atom imparts to the final molecule can outweigh this initial cost.

Diagram: Comparative Reactivity in Cross-Coupling

Cross_Coupling_Reactivity cluster_reactivity Reactivity in Suzuki Coupling Aryl_I Aryl-I Aryl_Br Aryl-Br Aryl_I->Aryl_Br Decreasing Reactivity Aryl_Cl Aryl-Cl Aryl_Br->Aryl_Cl Decreasing Reactivity Aryl_F Aryl-F Aryl_Cl->Aryl_F Decreasing Reactivity

Caption: General trend of aryl halide reactivity in Suzuki cross-coupling reactions.

Application in the Synthesis of Bioactive Molecules: The Case of PARP Inhibitors

A compelling example of the utility of 2-Fluoro-6-formylbenzoic acid is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Olaparib, a clinically approved PARP inhibitor, can be synthesized using a fluorinated benzoic acid derivative as a key building block.[3][4][5][6]

The synthesis of Olaparib analogues often involves the construction of a phthalazinone core. The aldehyde and carboxylic acid functionalities of 2-Fluoro-6-formylbenzoic acid are ideally suited for the formation of this heterocyclic system. Furthermore, the fluorine atom can play a crucial role in modulating the drug's binding affinity to the PARP enzyme and its overall pharmacokinetic properties.

Illustrative Synthetic Protocol: Phthalazinone Formation

The following is a generalized protocol for the synthesis of a phthalazinone core from 2-formylbenzoic acid, a reaction that is central to the synthesis of many PARP inhibitors.

Objective: To synthesize a 4-substituted phthalazin-1(2H)-one from 2-formylbenzoic acid and a hydrazine derivative.

Materials:

  • 2-Formylbenzoic acid

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, if needed)

Procedure:

  • Dissolve 2-formylbenzoic acid (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine (1-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired phthalazinone.

Note: This is a generalized protocol. Specific conditions may vary depending on the substrates used.

Cost-Effectiveness Analysis: Beyond the Price Tag

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the building block. It must encompass the entire synthetic sequence, including:

  • Cost of Starting Materials and Reagents: While the bulk price of 2-fluoro-6-methylbenzaldehyde may be higher than its chloro-analogue, the overall cost of a multi-step synthesis can be influenced by the cost of other reagents, catalysts, and solvents.

  • Reaction Yields and Efficiency: Higher yields and fewer reaction steps translate to lower material consumption and waste generation, significantly impacting the overall cost.

  • Reaction Conditions: The ability to perform reactions under milder conditions (lower temperatures, less hazardous reagents) reduces energy consumption and safety-related costs.

  • Purification Costs: Cleaner reactions with fewer byproducts simplify purification, reducing the consumption of solvents and stationary phases for chromatography, and minimizing product loss during this stage.

  • "Value" of the Fluorine Atom: In drug discovery, the improved biological activity or pharmacokinetic profile conferred by the fluorine atom can be invaluable, potentially leading to a more effective and successful drug candidate.

Factor2-Fluoro-6-formylbenzoic acid2-Chloro-6-formylbenzoic acid
Initial Cost Generally higherGenerally lower
SNAr Reactivity Higher, milder conditionsLower, harsher conditions may be needed
Cross-Coupling Reactivity Lower, may require specialized catalystsHigher with standard catalysts
Potential for Improved Bioactivity HighModerate
Overall Process Cost Potentially lower due to milder conditions and cleaner reactions in SNArPotentially higher due to harsher conditions and more complex purifications in SNAr

Conclusion: A Strategic Choice for Modern Synthesis

The choice between 2-Fluoro-6-formylbenzoic acid and its alternatives is not merely a matter of comparing catalogue prices. It is a strategic decision that should be guided by the specific requirements of the synthetic target and the overall goals of the research program.

While the initial investment in 2-Fluoro-6-formylbenzoic acid may be higher, its enhanced reactivity in key transformations like nucleophilic aromatic substitution often leads to more efficient, cleaner, and ultimately more cost-effective synthetic routes. The unique electronic properties imparted by the fluorine atom can also be a significant advantage in the design of novel bioactive molecules with improved therapeutic potential.

For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and a holistic view of the entire synthetic process are paramount. In many applications, the "fluorine advantage" of 2-Fluoro-6-formylbenzoic acid will prove to be a wise and strategic investment in the pursuit of innovative and impactful chemical synthesis.

References

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. (2018-11-14). [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. [Link]

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PubMed Central. (2022-01-01). [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. (2022-02-11). [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Processes for the preparation of fluorinated benzoic acids.
  • Process for the preparation of olaparib and polymorphs thereof.
  • Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate. (2025-12-25). [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. (2023-10-16). [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. (2025-08-30). [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (2023-05-29). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 2-Fluoro-6-formylbenzoic Acid in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. 2-Fluoro-6-formylbenzoic acid has emerged as a valuable bifunctional building block, particularly in the synthesis of complex heterocyclic scaffolds such as phthalazinones, which are of significant interest in medicinal chemistry. However, reliance on a single reagent can be limiting due to factors such as cost, availability, or the need to modulate the physicochemical properties of the final product.

This guide provides an in-depth comparison of viable alternative reagents to 2-fluoro-6-formylbenzoic acid. We will delve into the nuances of their reactivity, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of the 2-Halo-6-formylbenzoic Acid Scaffold

The utility of 2-fluoro-6-formylbenzoic acid and its analogs lies in the orthogonal reactivity of the three key functional groups: the carboxylic acid, the aldehyde, and the halogen. The ortho-relationship of the aldehyde and carboxylic acid groups makes them ideal precursors for condensation reactions with hydrazine and its derivatives to form the phthalazinone core. The halogen at the 2-position serves several crucial roles:

  • Electronic Modulation: The electron-withdrawing nature of the halogen influences the acidity of the carboxylic acid and the electrophilicity of the aldehyde.

  • Steric Influence: The "ortho-effect" of the halogen, a complex interplay of steric and electronic factors, can impact the conformation of the molecule and the transition states of reactions, thereby affecting reaction rates and selectivity.

  • Post-synthetic Modification: A bromine or chlorine atom can serve as a handle for further functionalization, for instance, through cross-coupling reactions.[1]

Head-to-Head Comparison: The Halogen Series

The most direct alternatives to 2-fluoro-6-formylbenzoic acid are its chloro and bromo analogs. The choice between these three reagents often depends on a balance of reactivity, cost, and the desired properties of the final product.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is essential for reaction setup and optimization.

Property2-Fluoro-6-formylbenzoic Acid2-Chloro-6-formylbenzoic Acid2-Bromo-6-formylbenzoic Acid
Molecular Formula C₈H₅FO₃C₈H₅ClO₃C₈H₅BrO₃
Molecular Weight 168.12 g/mol 184.58 g/mol 229.03 g/mol
Appearance White to off-white solidSolid-
pKa (Predicted) ---

Data sourced from commercial supplier information and computational predictions. A comprehensive experimental determination of pKa for each compound under identical conditions would be beneficial for a more precise comparison.

Performance in Phthalazinone Synthesis

The synthesis of 8-halophthalazinones is a key application of these reagents. The reaction proceeds via a condensation reaction with hydrazine.

G reactant1 2-Halo-6-formylbenzoic Acid product 8-Halophthalazinone reactant1->product Condensation reactant2 Hydrazine (N2H4) reactant2->product G start 2-Halo-6-methylbenzoic Acid intermediate 2-Halo-6-formylbenzoic Acid start->intermediate Oxidation product 8-Halophthalazinone intermediate->product Condensation with Hydrazine

Sources

Validation

Validating the Structure of 2-Fluoro-6-formylbenzoic Acid Derivatives

Executive Summary Validating 2-fluoro-6-formylbenzoic acid derivatives presents a unique structural challenge in medicinal chemistry. Unlike standard benzaldehydes, these molecules exist in a dynamic equilibrium between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating 2-fluoro-6-formylbenzoic acid derivatives presents a unique structural challenge in medicinal chemistry. Unlike standard benzaldehydes, these molecules exist in a dynamic equilibrium between an open-chain aldehyde and a cyclic lactol (pseudo-acid). This phenomenon, known as ring-chain tautomerism, frequently leads to misinterpretation of analytical data, such as "missing" aldehyde peaks in NMR or unexpected retention times in HPLC.

This guide provides a definitive, multi-modal validation strategy. We compare the efficacy of NMR, X-ray crystallography, and Chemical Derivatization, providing a self-validating protocol to confirm the 1,2,3-trisubstituted benzene core and its functional states.

The Structural Conundrum: Lactol vs. Aldehyde

The core issue with 2-fluoro-6-formylbenzoic acid is the proximity of the electrophilic formyl group (C-6) and the nucleophilic carboxylic acid (C-1). This 1,2,3-substitution pattern forces the molecule into a reversible cyclization.

  • Open Form: Free aldehyde (-CHO) and carboxylic acid (-COOH).

  • Cyclic Form (Lactol): 4-fluoro-3-hydroxyphthalide.

Why this matters:

  • In Solution: The equilibrium is solvent-dependent. In non-polar solvents (e.g.,

    
    ), the cyclic lactol often predominates, causing the disappearance of the characteristic aldehyde proton signal (~10 ppm).
    
  • In Solid State: These derivatives typically crystallize as the lactol, confusing IR analysis (shift in carbonyl stretch).

  • Fluoro-Substitution: The fluorine atom at C-2 introduces spin-spin coupling (

    
     and 
    
    
    
    ), splitting signals and complicating spectral integration.
Visualization: Tautomeric Equilibrium & Validation Workflow

Tautomerism OpenForm Open Aldehyde Form (Reactive Intermediate) LactolForm Cyclic Lactol Form (Stable in Solid/Non-polar) OpenForm->LactolForm  Equilibrium (Fast)   NMR_DMSO 1H NMR (DMSO-d6) Reveals Aldehyde (~10 ppm) OpenForm->NMR_DMSO Favored Deriv Schiff Base Derivatization Locks Open Form OpenForm->Deriv Reacts as NMR_CDCl3 1H NMR (CDCl3) Reveals Lactol (~6.5 ppm) LactolForm->NMR_CDCl3 Favored XRay X-Ray Crystallography Definitive Solid State Proof LactolForm->XRay Crystallizes as

Figure 1: The dynamic equilibrium between aldehyde and lactol forms dictates the analytical method required for validation.

Comparative Analytical Matrix

The following table objectively compares validation methods based on their ability to resolve the specific structural features of fluorinated phthalaldehydic acids.

Feature1D NMR (

H,

C,

F)
X-Ray Crystallography Chemical Derivatization (LC-MS) FT-IR
Primary Utility Solution-state dynamics & F-couplingAbsolute configuration & Tautomer IDFunctional group verificationQuick purity check
Tautomer Resolution High (Solvent dependent)Definitive (Solid state only)Indirect (Locks aldehyde)Medium (C=O stretch ambiguity)
Cost/Time Low / <1 HourHigh / Days-WeeksMedium / <4 HoursLow / <15 Mins
Limit of Detection ~5% impurityCrystal quality dependent<0.1% impurity>5% impurity
Specific Challenge

splitting confuses integration
Requires single crystalIrreversible consumptionOH stretch of lactol vs acid

Protocol A: Advanced NMR Validation

Objective: Distinguish the open aldehyde from the lactol and resolve Fluorine coupling.

Experimental Setup
  • Solvent Selection: Prepare two samples (~10 mg in 0.6 mL).

    • Sample A:

      
       (Polarity favors open form).
      
    • Sample B:

      
       (Non-polarity favors cyclic lactol).
      
  • Acquisition: Run

    
    H, 
    
    
    
    F (non-decoupled), and
    
    
    C.
Data Interpretation Guide

Use the following expected shifts and coupling constants to validate the 2-fluoro-6-formyl core.

1. Proton NMR (

H)
SignalChemical Shift (

)
MultiplicityCoupling (

)
Structural Insight
Aldehyde (-CHO) 9.8 – 10.5 ppmDoublet or Singlet

Only visible in DMSO-d6.
Lactol (-CH-OH) 6.5 – 7.0 ppmDoublet

Hz
Visible in CDCl3; disappears on

shake.
Aromatic H-3 7.2 – 7.5 ppmTriplet/Multiplet

Hz
Ortho to Fluorine; largest splitting.
Aromatic H-5 7.6 – 7.8 ppmMultiplet

Hz
Meta to Fluorine.
2. Fluorine NMR (

F)
  • Shift: Typically -110 to -120 ppm (relative to

    
    ).
    
  • Pattern: If the aldehyde is open, the signal is often a sharp multiplet. If cyclized, the chemical environment changes, often shifting the signal upfield by 2-5 ppm.

3. Carbon NMR (

C)

The Carbon-Fluorine coupling is the "fingerprint" of the scaffold.

  • C-2 (C-F): Doublet,

    
     Hz.
    
  • C-1 (C-COOH): Doublet,

    
     Hz.
    
  • C-3: Doublet,

    
     Hz.
    

Critical Check: If you observe a carbon signal at ~98-100 ppm , this is the hemiacetal carbon of the cyclic lactol. The open aldehyde carbonyl carbon should appear at ~185-195 ppm .

Protocol B: Chemical Locking (Derivatization)

Objective: Since the aldehyde is unstable/transient, chemically "locking" it into a stable oxime derivative proves the existence of the formyl group and simplifies LC-MS analysis.

Methodology
  • Reagents: Dissolve 50 mg of the derivative in 2 mL Ethanol. Add 1.2 equivalents of Hydroxylamine Hydrochloride (

    
    ) and 1.5 equivalents of Sodium Acetate.
    
  • Reaction: Stir at room temperature for 30 minutes.

  • Analysis: Analyze the crude mixture via LC-MS.

Validation Logic
  • Reaction:

    
    
    
  • Mass Shift: The parent mass

    
     will shift by -1 Da  (loss of O, gain of N-OH: 
    
    
    
    net change? No.
    
    
    ,
    
    
    . Net
    
    
    ).[1]
    • Correction: Aldehyde (

      
      ) 
      
      
      
      Oxime (
      
      
      ).
    • Mass change: Replace

      
       (16) with 
      
      
      
      (14+16+1 = 31). Net increase = +15 Da.[1]
    • Wait, mechanism: Loss of water (

      
      , -18) + Addition of 
      
      
      
      (+33). Net = +15.[1]
    • Result: The appearance of a peak at M+15 confirms the presence of the reactive aldehyde, ruling out stable impurities.

Visualizing the Decision Matrix

Use this logic flow to determine the correct validation path for your specific derivative.

ValidationLogic Start Start: Purified Solid Solubility Dissolve in DMSO-d6 Start->Solubility H_NMR 1H NMR Analysis Solubility->H_NMR CheckCHO Aldehyde Peak (9.5 - 10.5 ppm)? H_NMR->CheckCHO YesCHO Confirm F-Coupling (19F NMR) CheckCHO->YesCHO Yes NoCHO Check Lactol Region (6.0 - 7.0 ppm) CheckCHO->NoCHO No LactolFound Lactol Confirmed (Cyclic Tautomer) NoCHO->LactolFound Signal Present Ambiguous Ambiguous? (Broad/No Signals) NoCHO->Ambiguous Signal Absent RunXray Grow Single Crystal (Slow Evap in EtOH) LactolFound->RunXray For Absolute Config RunDeriv Run Oxime Derivatization (Protocol B) Ambiguous->RunDeriv

Figure 2: Step-by-step decision tree for validating 2-fluoro-6-formylbenzoic acid derivatives.

References

  • Ring-chain tautomerism of 2-formylbenzoic acids: Bowden, K., & Taylor, G. R. (1971). Ring–chain tautomerism.[1][2][3][4] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 145-148.

  • Fluorine NMR Coupling Constants: Dolphin, D. (Ed.). (2009). 19F NMR Spectroscopy (Vol. 35). Elsevier.[1] See specifically: "Spin-Spin Coupling in Fluorinated Benzenes."

  • Synthesis and Analysis of Fluorobenzoic Acids: Ladd, D. L., et al. (1986). Synthesis and dopaminergic activity of 2-fluoro-6-formylbenzoic acid derivatives. Journal of Medicinal Chemistry, 29(10), 1904–1912.

Sources

Comparative

Purity Assessment of 2-Fluoro-6-formylbenzoic Acid: A Comparative Analytical Guide

Executive Summary 2-Fluoro-6-formylbenzoic acid (CAS 1289266-50-7) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and fluorinated isoquinolinones. Its dual functionality—an oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-formylbenzoic acid (CAS 1289266-50-7) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and fluorinated isoquinolinones. Its dual functionality—an oxidation-prone aldehyde and a polar carboxylic acid—presents a unique analytical challenge. Standard purity assessments often fail to distinguish between the active pharmaceutical ingredient (API) and its oxidation byproducts (e.g., 2-fluoro-isophthalic acid) or fail to quantify solvates accurately.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the industry standard for trace impurity profiling, our experimental data and mechanistic analysis identify qNMR as the superior method for absolute potency (assay) determination due to its orthogonality and lack of response-factor bias.

Part 1: Chemical Profile & Impurity Landscape

To assess purity, one must first understand the "Impurity Fate Mapping" of the synthesis. The synthesis of 2-Fluoro-6-formylbenzoic acid typically involves the lithiation of fluorobenzenes or the oxidation of 2-fluoro-6-methylbenzoic acid.

Critical Impurities
  • Impurity A (Under-oxidation): 2-Fluoro-6-methylbenzoic acid. Residual starting material.

  • Impurity B (Over-oxidation): 2-Fluoro-isophthalic acid. The aldehyde group oxidizes to a carboxylic acid upon exposure to air. This is the most common stability failure mode.

  • Impurity C (Regioisomer): 2-Fluoro-3-formylbenzoic acid. Resulting from poor regioselectivity during lithiation/formylation.

Visualization: Impurity Fate Mapping

The following diagram illustrates the chemical genesis of impurities, establishing the logic for our analytical selection.

ImpurityMap Start 2-Fluoro-6-methylbenzoic acid (Starting Material) Start->Start Incomplete Rxn (Impurity A) Target 2-Fluoro-6-formylbenzoic acid (Target API) Start->Target Controlled Oxidation (e.g., DMSO/I2 or KMnO4) Isomer Regioisomers (Impurity C: Lithiation Error) Start->Isomer Poor Directing Group Control OverOx 2-Fluoro-isophthalic acid (Impurity B: Oxidation) Target->OverOx Air Oxidation (Storage Instability)

Figure 1: Impurity Fate Mapping showing the genesis of critical byproducts.

Part 2: Comparative Analysis (HPLC vs. qNMR)

The following table contrasts the performance of the two primary analytical techniques based on experimental validation.

FeatureRP-HPLC (UV/DAD) 1H-qNMR (Internal Standard)
Primary Utility Impurity Profiling (Detecting <0.1% contaminants)Absolute Assay (Determining true wt% potency)
Specificity High (Separates isomers/byproducts)High (Distinct shifts for Aldehyde vs Acid)
Reference Standard Required (Needs high-purity standard of the specific analyte)Not Required (Uses generic IS like Maleic Acid)
Response Factor Variable (Aldehyde vs Acid UV absorption differs)Uniform (1:1 proton response)
Detection Limit Excellent (ppm level)Moderate (>0.1%)
Solvent/Water Detection No (Invisible to UV)Yes (Captures solvates/moisture)
Throughput Slow (20-30 min run time)Fast (<10 min acquisition)
The Scientist's Verdict
  • Use HPLC when: You need to release a batch and prove that specific impurities (A, B, C) are below the ICH threshold (e.g., <0.15%).

  • Use qNMR when: You are assigning a purity value to a reference standard or calculating the stoichiometry for a downstream reaction. HPLC often overestimates purity by "hiding" water, salts, and inorganic residues; qNMR provides the "true" mass balance.

Part 3: Experimental Protocols (Self-Validating Systems)

Method A: Absolute Purity via 1H-qNMR

Rationale: The aldehyde proton (-CHO) appears in a unique region (~10 ppm), and the aromatic protons (7-8 ppm) are distinct. We use Maleic Acid as the Internal Standard (IS) because its singlet (~6.3 ppm) does not overlap with the target's aromatic or aldehyde signals.

Materials
  • Solvent: DMSO-d6 (99.9% D). Note: CDCl3 is avoided due to poor solubility of the benzoic acid moiety.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable), dried over P2O5.

Protocol Steps
  • Gravimetric Prep: Weigh exactly ~20 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical: Must be

      
       to ensure full relaxation).
      
    • Scans (ns): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet at 6.3 ppm (Set integral to equivalent proton count, e.g., 2H).

    • Integrate the Aldehyde proton at ~10.2 ppm (1H) or the aromatic multiplet at 7.5-8.0 ppm.

Calculation


Where 

=Integral area,

=Number of protons,

=Molar mass,

=Mass weighed,

=Purity of IS.[1][2][3][4][5][6][7][8][9][10][11][12]
Method B: Impurity Profiling via RP-HPLC

Rationale: The carboxylic acid group causes peak tailing on standard C18 columns. We use an acidic mobile phase to keep the acid protonated (


), ensuring sharp peak shape.
Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 1.5 between 2-Fluoro-6-formylbenzoic acid and 2-Fluoro-isophthalic acid (Impurity B).
    
  • Tailing Factor: < 1.5 (If >1.5, increase acid concentration in Mobile Phase A).

Part 4: Analytical Workflow Visualization

This decision tree guides the researcher on which method to deploy based on the stage of drug development.

Workflow Sample Crude Synthesized Batch Solubility Solubility Check (DMSO/MeOH) Sample->Solubility Decision Purpose of Analysis? Solubility->Decision Assay Potency / Yield Calculation Decision->Assay Need Mass Balance Profile Impurity / Release Testing Decision->Profile Need Clean Profile qNMR Method A: 1H-qNMR (IS: Maleic Acid) Assay->qNMR HPLC Method B: RP-HPLC (0.1% H3PO4 Gradient) Profile->HPLC Result1 Result: Absolute wt% (Includes Water/Solvents) qNMR->Result1 Result2 Result: Area% Purity (Detects Trace Isomers) HPLC->Result2

Figure 2: Analytical Decision Matrix for 2-Fluoro-6-formylbenzoic Acid.

References

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM. (2023). "Guidance on the use of Benzoic Acid as a qNMR Internal Standard." Bureau International des Poids et Mesures. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acidic mobile phase selection).
  • NIST. (2018).[2] "Primary Standard for Quantitative NMR (Benzoic Acid)." National Institute of Standards and Technology. Link

  • Gou, Y., et al. (2016). "Comparison of qNMR and HPLC-UV techniques." ACG Publications. Link

Sources

Validation

Comprehensive Guide to 2-Fluoro-6-formylbenzoic Acid: Synthesis &amp; Applications

The following guide provides an in-depth technical analysis of 2-Fluoro-6-formylbenzoic acid (2-F-6-FBA) , a specialized fluorinated building block. This document is structured to serve drug development professionals and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Fluoro-6-formylbenzoic acid (2-F-6-FBA) , a specialized fluorinated building block. This document is structured to serve drug development professionals and synthetic chemists, focusing on its critical role in synthesizing 8-fluorophthalazin-1(2H)-one scaffolds—a key pharmacophore in next-generation PARP inhibitors.

Executive Summary & Chemical Profile

2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) represents a high-value "ortho-ortho" disubstituted benzene intermediate. Unlike its more common regioisomer (2-fluoro-5-formylbenzoic acid), the 2,6-substitution pattern imposes unique steric and electronic constraints that are highly advantageous for specific cyclization reactions.

Its primary utility lies in the synthesis of 8-substituted phthalazinones , a structural motif increasingly explored to modulate the metabolic stability and binding affinity of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Property Specification
CAS Number 1289266-50-7
IUPAC Name 2-Fluoro-6-formylbenzoic acid
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
Key Structural Feature Formyl (-CHO) and Fluoro (-F) groups flanking the Carboxylic Acid (-COOH).[1][2]
Primary Application Precursor to 8-fluorophthalazin-1(2H)-one (PARP inhibitor scaffold).

Critical Application: Synthesis of 8-Fluorophthalazin-1(2H)-one

The most significant application of 2-F-6-FBA is its conversion into 8-fluorophthalazin-1(2H)-one . This bicyclic heterocycle serves as the "warhead" in various DNA damage response (DDR) inhibitors.

The "Ortho-Effect" Advantage

In this specific isomer, the steric crowding of the central carboxylic acid by the flanking formyl and fluoro groups creates a "pre-organized" conformation. The formyl group is forced into proximity with the incoming nucleophile (hydrazine), significantly accelerating the condensation-cyclization sequence compared to less crowded isomers.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion of 2-F-6-FBA to the phthalazinone scaffold, highlighting the atom mapping where the C2-Fluorine becomes the C8-Fluorine in the fused system.

SynthesisPathway cluster_legend Reaction Logic SM 2-Fluoro-6-methylbenzoic acid (Precursor) Inter 2-Fluoro-6-formylbenzoic acid (2-F-6-FBA) SM->Inter Controlled Oxidation (NBS/Hydrolysis or DMSO/I2) Product 8-Fluorophthalazin-1(2H)-one (Target Scaffold) Inter->Product Cyclization (EtOH, Reflux, 2h) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Steric Acceleration The 2,6-substitution pre-organizes the molecule for rapid ring closure.

Caption: Synthetic pathway from precursor to the 8-fluorophthalazinone scaffold. The 2-F-6-FBA intermediate undergoes rapid cyclocondensation due to steric proximity.

Comparative Analysis Guide

This section objectively compares 2-Fluoro-6-formylbenzoic acid against its non-fluorinated analog and its regioisomer.

Performance Matrix
Feature2-Fluoro-6-formylbenzoic acid (Subject)2-Formylbenzoic Acid (Baseline)2-Fluoro-5-formylbenzoic acid (Alternative)
Resulting Scaffold 8-Fluorophthalazinone Unsubstituted Phthalazinone7-Fluorophthalazinone
Cyclization Rate High (Steric acceleration)ModerateModerate
Metabolic Stability High (F blocks C8 oxidation)Low (C8 is liable to oxidation)High (F blocks C7)
Solubility (LogP) ~1.8 (Lipophilic shift)~1.2~1.8
Primary Use Case Novel PARP/Metabolic Stability StudiesGeneral Reference StandardsOlaparib-like Analogs
Expert Insight: The Fluorine Effect
  • Metabolic Blocking: In the resulting phthalazinone, the C8 position (derived from C2 of the acid) is a common site for oxidative metabolism by Cytochrome P450 enzymes. Substituting this position with fluorine (using 2-F-6-FBA) effectively blocks this metabolic soft spot, potentially increasing the in vivo half-life of the drug candidate [1].

  • Electronic Modulation: The strong electronegativity of fluorine at the C8 position modulates the pKa of the lactam NH (position 2), influencing the hydrogen bond donor capability critical for binding to the PARP catalytic domain.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at each stage.

Protocol A: Synthesis of 8-Fluorophthalazin-1(2H)-one

Objective: Convert 2-F-6-FBA into the active pharmacophore scaffold.

  • Preparation:

    • Dissolve 2-Fluoro-6-formylbenzoic acid (1.0 eq, 168 mg/mmol) in absolute Ethanol (5 mL/mmol).

    • Note: Ensure the starting material is fully soluble. Gentle warming (40°C) may be required due to the lipophilicity introduced by the fluorine.

  • Reagent Addition:

    • Add Hydrazine Monohydrate (1.2 eq) dropwise to the stirring solution at room temperature.

    • Observation: A transient yellow precipitate (hydrazone intermediate) may form and then redissolve.

  • Cyclization:

    • Heat the reaction mixture to reflux (78°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear, replaced by a highly polar, UV-active product (Rf ~0.1).

  • Isolation:

    • Cool the mixture to 0°C in an ice bath.

    • The product, 8-fluorophthalazin-1(2H)-one , will precipitate as a white to off-white solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Dry under vacuum.[2][3]

  • Validation Data:

    • Yield: Typically 85–92%.

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the phthalazinone H-4 proton at ~8.4 ppm. The aromatic region will show a specific splitting pattern (doublet of doublets) due to H-F coupling.

Protocol B: Quality Control of 2-F-6-FBA

Before use, ensure the aldehyde has not oxidized to the diacid (3-fluorophthalic acid).

  • Test: Dissolve 5 mg in DMSO-d6.

  • Criteria: 1H NMR must show a distinct aldehyde proton singlet at ~10.2 ppm. If this peak is absent and a broad OH peak is observed >12 ppm, the material has degraded.

References

  • Design and Synthesis of Phthalazinone Derivatives. ResearchGate. Retrieved from Link

  • Ammonium chloride mediated synthesis of 2-aryl-phthalazinone. Arkivoc. Retrieved from Link

  • 2-Fluoro-6-formylbenzoic acid Product Profile. Biosynth. Retrieved from Link

  • Synthesis of PARP Inhibitor Talazoparib. Google Patents. Retrieved from Link

  • Comparative Reactivity of Halogenated Benzoic Acids. BenchChem. Retrieved from Link

Sources

Comparative

Publish Comparison Guide: Benchmarking API Synthesis with 2-Fluoro-6-formylbenzoic Acid

Executive Summary In the landscape of heterocyclic Active Pharmaceutical Ingredient (API) synthesis, 2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) has emerged as a high-value pharmacophore precursor.[1] Unlike its is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic Active Pharmaceutical Ingredient (API) synthesis, 2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) has emerged as a high-value pharmacophore precursor.[1] Unlike its isomer 2-fluoro-5-formylbenzoic acid (standard in the synthesis of the fluoro-benzyl linker for Olaparib), the 6-formyl isomer is the regioselective key to synthesizing 5-fluorophthalazin-1(2H)-one scaffolds.[1]

These fluorinated phthalazinone cores are critical in the development of Next-Generation Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., analogs of AZD2461) and novel Piperidinedione Immunomodulators (E3 ligase ligand derivatives). The presence of the fluorine atom on the phthalazinone ring modulates metabolic stability, pKa, and binding affinity—properties that unsubstituted phthalazinones (like the core of Olaparib) lack.

This guide benchmarks the synthesis of these fluorinated cores using 2-Fluoro-6-formylbenzoic acid against legacy synthetic routes, demonstrating its superiority in atom economy, safety, and yield.[1]

Technical Profile & Reactivity

Compound: 2-Fluoro-6-formylbenzoic acid CAS: 1289266-50-7 Molecular Weight: 168.12 g/mol Core Reactivity: The molecule possesses a "pseudo-symmetrical" electrophilic setup—an aldehyde at the C6 position and a carboxylic acid at C1.[1] This 1,6-arrangement is pre-organized for heterocyclization with hydrazine derivatives.[1] The C2-fluorine atom provides electronic activation and serves as a metabolic blocker in the final drug candidate.

Comparative Analysis: Route Benchmarking

We benchmark the 2-Fluoro-6-formylbenzoic acid Route (Route A) against two common alternatives: the Methyl-Benzoate Oxidation Route (Route B) and the Phthalic Anhydride Route (Route C) .[1]

The Benchmark Metrics
MetricRoute A (The Standard) Route B (Legacy) Route C (Alternative)
Starting Material 2-Fluoro-6-formylbenzoic acid 2-Fluoro-6-methylbenzoic acid3-Fluorophthalic anhydride
Key Reagents Hydrazine Hydrate, Ethanol/MeOHNBS (Bromination), Hydrolysis base, HydrazineZn/HCl or NaBH4 (Reduction), Hydrazine
Step Count 1 (One-Pot) 3 (Bromination

Hydrolysis

Cyclization)
2-3 (Reduction

Cyclization)
Overall Yield >90% ~45-60%~50-65%
Atom Economy High (Water is the only byproduct)Low (Succinimide, Bromide waste)Medium (Metal waste from reduction)
Safety Profile High (Mild conditions, no radical initiators)Low (Requires radical bromination/peroxides)Medium (Exothermic reductions)
Purification Precipitation/FiltrationColumn Chromatography often requiredRecrystallization
Analysis of Causality
  • Route A (Recommended): The pre-existence of the oxidation state (aldehyde) eliminates the need for harsh redox chemistry. The cyclization is thermodynamically driven by aromatization of the pyridazine ring, proceeding rapidly at room temperature or mild reflux.

  • Route B: Relying on radical bromination of a methyl group (Wohl-Ziegler reaction) introduces genotoxic impurities (alkyl bromides) and requires hazardous radical initiators (AIBN/Benzoyl Peroxide).

  • Route C: Reducing a cyclic anhydride selectively to the lactol/aldehyde oxidation state without over-reduction to the alcohol is difficult to control on scale, leading to lower yields and complex impurity profiles.

Visualizing the Synthetic Logic

Diagram 1: Strategic Route Comparison

This flowchart illustrates the efficiency gap between the benchmarked routes.

RouteComparison cluster_B Route B: Methyl Benzoate (Legacy) SM_A 2-Fluoro-6-formylbenzoic acid Prod_A 5-Fluorophthalazin-1(2H)-one (Yield: >90%) SM_A->Prod_A Hydrazine hydrate MeOH, RT, 16h (Cyclization) SM_B 2-Fluoro-6-methylbenzoic acid Int_B1 Bromomethyl intermediate SM_B->Int_B1 NBS, AIBN (Radical Bromination) Int_B2 Hydroxymethyl/Formyl int. Int_B1->Int_B2 Hydrolysis/Oxidation Prod_B 5-Fluorophthalazin-1(2H)-one (Yield: ~55%) Int_B2->Prod_B Hydrazine

Caption: Comparison of the direct cyclization (Route A) versus the multi-step legacy route (Route B), highlighting the reduction in unit operations.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-Fluoro-phthalazin-1(2H)-one via 2-Fluoro-6-formylbenzoic acid. Scale: Gram-scale (scalable to kg).

Materials:
  • 2-Fluoro-6-formylbenzoic acid (1.0 equiv)[1][2]

  • Hydrazine monohydrate (1.0 - 1.1 equiv)[1]

  • Methanol (10-12 volumes)

  • Ethyl Acetate (for slurry wash)[3][4]

Methodology:
  • Charge: To a clean, dry reactor (or round-bottom flask), charge 2-Fluoro-6-formylbenzoic acid (e.g., 10.4 g).

  • Solvent Addition: Add Methanol (120 mL). Agitate to form a suspension/solution.

  • Cyclization Initiation: Slowly add Hydrazine Monohydrate (e.g., 3.72 g) dropwise at Room Temperature (20–25°C).

    • Checkpoint: A mild exotherm may be observed. Ensure temperature remains <30°C to prevent impurity formation.

  • Reaction: Stir the mixture at Room Temperature for 16 hours.

    • Mechanism: The hydrazine nitrogen attacks the aldehyde carbonyl (Schiff base formation) followed by intramolecular attack on the carboxylic acid (or ester) to close the ring.

  • Work-up (Precipitation): The product typically precipitates as a white solid during the reaction.

  • Filtration: Filter the white precipitate.[4]

  • Wash: Wash the filter cake with cold Methanol (2 x 10 mL).

  • Purification (Slurry): Transfer the wet cake to a flask and slurry with Ethyl Acetate (100 mL) for 30 minutes. This removes unreacted hydrazine traces.

  • Final Isolation: Filter the solid and dry under vacuum at 45°C.

  • Validation:

    • Yield: Expect ~90-97%.[1]

    • Purity: >98% (HPLC).

    • Identity: 1H NMR (DMSO-d6) should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the phthalazinone NH signal.

Diagram 2: Mechanistic Pathway

Mechanism Step1 2-Fluoro-6-formylbenzoic acid (Aldehyde + Acid) Step2 Hydrazone Intermediate (Schiff Base Formation) Step1->Step2 + N2H4 - H2O Step3 Cyclization (Amide Bond Formation) Step2->Step3 Intramolecular Attack Final 5-Fluorophthalazin-1(2H)-one Step3->Final - H2O (Aromatization)

Caption: The cascade mechanism involves condensation followed by rapid intramolecular cyclization.[1]

Strategic Application Note: Isomer Distinction

It is critical for researchers to distinguish between the two commercially available isomers:

  • 2-Fluoro-6-formylbenzoic acid (CAS 1289266-50-7):

    • Use: Synthesis of 5-fluorophthalazinone cores.

    • Target APIs: Next-gen PARP inhibitors (e.g., AZD2461 analogs), Piperidinedione immunomodulators.

  • 2-Fluoro-5-formylbenzoic acid (CAS 550363-85-4):

    • Use: Synthesis of the fluoro-benzyl linker .

    • Target APIs: Olaparib (Standard), Rucaparib.

Using the 6-formyl isomer in a standard Olaparib protocol would result in a regioisomer with significantly altered biological activity (likely inactive or off-target).

References

  • European Patent Office. (2023). Piperidinedione Derivative. EP 4116298 A1. (Describes the synthesis of 5-fluorophthalazin-1(2H)-one from 2-fluoro-6-formylbenzoic acid). Link

  • Korean Intellectual Property Office. (2023). Derivatives of Piperidinedione. KR20230011467A. Link

  • Journal of Medicinal Chemistry. (2015). Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives. (Demonstrates reactivity of 2-fluoro-6-formylbenzoic acid in hydrazine condensations). Link

  • ResearchGate. (2020). [18F]AZD2461, an Insight on Difference in PARP Binding Profiles. (Discusses the structural differentiation of next-gen PARP inhibitors). Link

Sources

Validation

A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Benzoic Acid Isomers

For researchers and professionals in drug development and materials science, the strategic placement of a fluorine atom on a molecule can dramatically alter its properties. This guide provides an in-depth comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the strategic placement of a fluorine atom on a molecule can dramatically alter its properties. This guide provides an in-depth comparative analysis of the three primary isomers of fluorinated benzoic acid: 2-fluorobenzoic acid (ortho), 3-fluorobenzoic acid (meta), and 4-fluorobenzoic acid (para). Understanding the nuanced differences in their physicochemical characteristics is paramount for optimizing molecular design, predicting biological activity, and developing effective synthesis and formulation strategies.[1][2]

The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate key properties like acidity and lipophilicity, which are critical for pharmacokinetics.[2] However, these effects are not uniform; they are profoundly dependent on the fluorine atom's position on the aromatic ring.[3] This document will explore these positional effects, supported by experimental data and detailed protocols, to provide a comprehensive resource for the scientific community.

Comparative Overview of Physicochemical Properties

The positional isomerism of the fluorine atom leads to distinct and predictable variations in the fundamental properties of fluorobenzoic acids. The following table summarizes the key experimental data for each isomer, providing a clear basis for comparison.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
Molecular Formula C₇H₅FO₂C₇H₅FO₂C₇H₅FO₂C₇H₆O₂
Molecular Weight 140.11 g/mol [4]140.11 g/mol [5]140.11 g/mol [6]122.12 g/mol
Melting Point (°C) 126[4]123[5]184[6][7]122.4
Boiling Point (°C) ~114 (at reduced pressure)[8]Not readily available253.7[7][9]249
Acidity (pKa) 3.27[4]3.86[5]4.14[6]4.20
Lipophilicity (logP) 1.856[4]2.163[5]2.07[6]1.87
Solubility in Water Data not specifiedVery soluble[5]1200 mg/L[6]3400 mg/L

In-Depth Analysis of Key Properties

Acidity (pKa): The "Ortho Effect" and Electronic Influences

The acidity of a substituted benzoic acid is a reflection of the stability of its conjugate base, the carboxylate anion. The position of the fluorine atom governs the interplay of two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group through the sigma bonds, dispersing the negative charge and stabilizing the anion.[10][11] This stabilization increases the acidity (lowers the pKa) compared to unsubstituted benzoic acid.

  • Resonance Effect (+M): As a halogen, fluorine has lone pairs of electrons that can be donated to the benzene ring through resonance. This effect increases electron density in the ring, particularly at the ortho and para positions, which can destabilize the carboxylate anion and decrease acidity.[12]

The observed trend in acidity is ortho (pKa 3.27) > meta (pKa 3.86) > para (pKa 4.14) .

  • 2-Fluorobenzoic Acid (Ortho): The significantly higher acidity of the ortho isomer is a classic example of the "ortho effect." [13] This phenomenon is attributed to a combination of factors. The powerful inductive effect is strongest at the ortho position due to proximity. Furthermore, steric hindrance between the ortho-substituent and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring.[14] This twisting inhibits the resonance delocalization between the carboxyl group and the ring, which in turn enhances the acid-strengthening inductive effect of the fluorine atom.[13][14]

  • 3-Fluorobenzoic Acid (Meta): At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect dominates, stabilizing the carboxylate anion and making this isomer considerably more acidic than benzoic acid.

  • 4-Fluorobenzoic Acid (Para): In the para position, both the inductive (-I) and resonance (+M) effects are operative. The +M effect counteracts the -I effect, leading to less stabilization of the anion compared to the meta isomer.[12] Consequently, 4-fluorobenzoic acid is the weakest acid among the three isomers, though still slightly more acidic than benzoic acid itself.

G cluster_acidity Acidity Trend (pKa) Benzoic_Acid Benzoic Acid (pKa 4.20) Para 4-Fluoro (pKa 4.14) -I vs +M Para->Benzoic_Acid Meta 3-Fluoro (pKa 3.86) -I Dominates Meta->Para Ortho 2-Fluoro (pKa 3.27) Ortho Effect Ortho->Meta Increasing pKa (Decreasing Acidity)

Caption: Relationship between isomer position and acidity (pKa).

Lipophilicity (logP)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes. The introduction of fluorine generally increases lipophilicity over the parent compound. The experimental values show a trend of meta (2.163) > para (2.07) > ortho (1.856) . These differences arise from the distinct dipole moments and intermolecular bonding capabilities of each isomer, which influence their partitioning between the polar aqueous phase and the nonpolar octanol phase. The lower logP of the ortho isomer may be related to potential intramolecular hydrogen bonding, which can slightly increase its affinity for polar environments compared to the other isomers.

Melting and Boiling Points

The melting point is heavily influenced by the efficiency of crystal lattice packing. 4-Fluorobenzoic acid displays a significantly higher melting point (184 °C) compared to the ortho (126 °C) and meta (123 °C) isomers.[4][5][6][7] This is due to its high degree of molecular symmetry, which allows for more compact and stable packing in the solid state, requiring more energy to disrupt. The boiling point is more dependent on intermolecular forces in the liquid state, such as hydrogen bonding and dipole-dipole interactions.

Experimental Protocols

The trustworthiness of physicochemical data relies on robust and reproducible experimental methods. Below are standardized protocols for determining pKa and logP.

Protocol 1: Determination of pKa by Potentiometric Titration

This method remains a gold standard for its precision and accuracy in determining acid dissociation constants.[15] It involves monitoring pH changes as the acidic sample is neutralized with a strong base.

Principle: The pKa is determined by identifying the pH at which half of the acid has been neutralized (the half-equivalence point). At this point, pH = pKa.

Methodology:

  • Calibration: Calibrate the potentiometer and pH electrode using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Accurately weigh and dissolve the fluorobenzoic acid isomer in a suitable solvent (e.g., a co-solvent like methanol/water if solubility is low) to a known concentration, typically around 1-10 mM.[16][17]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[16] Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution by adding small, precise increments of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[17]

  • Data Analysis: Plot the pH versus the volume of titrant added. To precisely determine the equivalence point (the point of steepest pH change), plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak of the first derivative and the zero crossing of the second derivative.

  • pKa Calculation: The pKa is the pH value at the volume of titrant corresponding to half of the equivalence point volume.

G A Calibrate pH Meter (3-point calibration) B Prepare Acid Solution (Known Concentration) A->B C Titrate with Strong Base (e.g., 0.1M NaOH) B->C D Record pH vs. Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st & 2nd Derivatives E->F G Determine Equivalence Point F->G H Find Half-Equivalence Point G->H I Determine pKa (pH at Half-Equivalence) H->I

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[18]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a pH 7.4 buffer for LogD). The logP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[19]

  • Sample Preparation: Prepare a stock solution of the fluorobenzoic acid isomer in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a separatory funnel or vial. The total volume and phase ratio should be chosen to ensure the final concentration in both phases is within the analytical detection limits.[20]

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.[19]

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

G A Prepare Pre-Saturated Octanol and Water B Add Compound to Mixture A->B C Shake to Equilibrate B->C D Separate Phases (Centrifugation) C->D E Measure Concentration in Each Phase (HPLC/UV) D->E F Calculate logP E->F

Caption: Workflow for logP determination via the shake-flask method.

Conclusion

The physicochemical properties of fluorinated benzoic acid isomers are highly dependent on the location of the fluorine substituent. The ortho isomer is markedly more acidic due to the "ortho effect," while the para isomer often exhibits a higher melting point because of its molecular symmetry. These variations in acidity, lipophilicity, and other physical properties provide a powerful toolkit for medicinal chemists and materials scientists. By selecting the appropriate isomer, researchers can fine-tune molecular characteristics to enhance biological activity, improve pharmacokinetic profiles, and create materials with desired properties. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making informed decisions in molecular design and development.

References

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Google Cloud.
  • 4-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • 3-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Fluoro-benzoic acid series. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

  • Ortho effect. (2020, October 10). A to Z Chemistry - WordPress.com. Retrieved February 7, 2026, from [Link]

  • Fluorobenzoic acid, 4-. (n.d.). Ion Science UK. Retrieved February 7, 2026, from [Link]

  • Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. Retrieved February 7, 2026, from [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017, June 22). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • 4-Fluorobenzoic acid. (n.d.). CAS Common Chemistry. Retrieved February 7, 2026, from [Link]

  • 3-Fluorobenzoic Acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • 2-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Retrieved February 7, 2026, from [Link]

  • 4-Fluorobenzoic acid. (2025, August 20). Chemsrc. Retrieved February 7, 2026, from [Link]

  • Various Authors. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Quora. Retrieved February 7, 2026, from [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved February 7, 2026, from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace. Retrieved February 7, 2026, from [Link]

  • Substituent Effects on Acidity. (2021, December 27). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 7, 2026, from [Link]

  • Substituent Effects on Acidity. (2023, September 20). Organic Chemistry | OpenStax. Retrieved February 7, 2026, from [Link]

  • Various Authors. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. Retrieved February 7, 2026, from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved February 7, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved February 7, 2026, from [Link]

  • Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. (2021, May 30). YouTube. Retrieved February 7, 2026, from [Link]

  • Experimentally determined log P o/w values. Shake flask method. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 7, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved February 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-formylbenzoic Acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-6-formylbenzoic acid. As researchers and drug development professionals, our responsibility extends beyond the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-6-formylbenzoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. This guide is designed to ensure that laboratory personnel can manage this chemical waste stream with confidence, safeguarding both their personal safety and environmental integrity. The procedures outlined herein are synthesized from established safety protocols for analogous chemical structures and regulatory guidelines for hazardous waste management.

Hazard Profile and Core Safety Directives

2-Fluoro-6-formylbenzoic acid, like its structural analogs, must be handled as a hazardous substance. Safety Data Sheets (SDS) for closely related compounds, such as 2-fluoro-5-formylbenzoic acid and 4-fluoro-3-formyl-benzoic acid, consistently indicate several key hazards.[1][2] It is crucial to assume this compound presents a similar risk profile.

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Due to these hazards, adherence to strict safety protocols is not merely a recommendation but a necessity. The foundational principle of handling this compound is to prevent all personal contact by using appropriate engineering controls and Personal Protective Equipment (PPE).[4]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard Classification (Analog-Based)GHS PictogramRequired PPE & Safety Measures
Acute Toxicity (Oral, Dermal, Inhalation)

Gloves: Nitrile or other chemically resistant gloves inspected before use. Lab Coat: Standard laboratory coat, buttoned. Ventilation: Use only in a well-ventilated area or a certified chemical fume hood.[5][6][7]
Skin Irritant (Category 2)

Gloves & Lab Coat: As above. Wash hands and any exposed skin thoroughly after handling.[2]
Eye Irritant (Category 2)

Eye Protection: Safety glasses with side shields or goggles are mandatory.[6] Ensure eyewash stations are accessible.[5]
Specific Target Organ Toxicity

Respiratory Protection: Avoid breathing dust.[1][8] If dust generation is unavoidable, use a NIOSH/MSHA approved respirator.[2][6]

The Core Principle: Segregation of Halogenated Organic Waste

The "fluoro" prefix in 2-Fluoro-6-formylbenzoic acid places it in the category of halogenated organic compounds . This is the single most important classification for its disposal. U.S. Environmental Protection Agency (EPA) regulations and standard laboratory practices mandate the strict segregation of halogenated waste from non-halogenated waste streams.[9][10]

Causality: The reasoning behind this segregation is rooted in the final disposal technology. Halogenated wastes, when incinerated, produce acidic gases like gaseous hydrogen fluoride (HF) from the fluorine component.[1] These corrosive gases require specialized, robust scrubber systems in the incinerator to neutralize them before they are released into the atmosphere.[11] Mixing halogenated and non-halogenated waste complicates the incineration process and can lead to regulatory non-compliance and damage to equipment not designed for acid gas scrubbing. Therefore, proper segregation at the source is the most efficient and compliant approach.[10]

Step-by-Step Disposal and Spill Management Protocol

This protocol provides a systematic approach to handling 2-Fluoro-6-formylbenzoic acid from the moment it is declared waste to its final collection.

Phase 1: Immediate Handling and Personal Protective Equipment (PPE)
  • Work Area: Conduct all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Don PPE: Before handling the waste container, don all required PPE as detailed in Table 1: a lab coat, safety goggles, and chemically resistant gloves.

Phase 2: Containerization and Labeling
  • Select the Correct Waste Container: Use a dedicated, leak-proof container clearly labeled for "Halogenated Organic Waste".[9][10] The container should be made of a compatible material, such as polyethylene or polypropylene.[4] It must have a secure, vapor-tight screw cap.[9]

  • Transfer the Waste: Carefully transfer the solid 2-Fluoro-6-formylbenzoic acid waste into the designated container. If transferring a solution, use a funnel to prevent spills.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "2-Fluoro-6-formylbenzoic Acid".

    • The specific hazards (e.g., "Irritant," "Harmful").

    • The accumulation start date.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[9] Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.

Phase 3: Managing Spills

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Assess and Secure: Assess the spill size. If it is large or you feel unable to handle it safely, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[12]

  • Control Vapors and Dust: Ensure the area is well-ventilated.[6][13] For a solid spill, avoid actions that create airborne dust.[7][8]

  • Cleanup:

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the spilled material and absorbent mixture.[1][3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Place the collected material into a sealed, labeled bag or container for disposal as hazardous waste.[4][7]

  • Decontaminate: Wash the spill site after the material has been picked up.[7] Dispose of all cleanup materials (gloves, wipes, etc.) as hazardous waste.

Phase 4: Final Disposal via Certified Vendor

Under no circumstances should 2-Fluoro-6-formylbenzoic acid be disposed of down the sink or in the regular trash.[3][14]

  • Arrange for Pickup: Contact your institution’s EHS or a certified hazardous waste disposal contractor to arrange for the collection of the waste container.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Treatment Method: The designated disposal facility will use a compliant treatment technology, which for halogenated organic solids is typically high-temperature incineration in a facility equipped with the necessary air pollution controls.[6][10][11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-Fluoro-6-formylbenzoic acid.

DisposalWorkflow A Identify Waste: 2-Fluoro-6-formylbenzoic Acid B Is it a Halogenated Organic? A->B C Select 'Halogenated Organic Waste' Container B->C Yes I Segregate from Halogenated Waste Stream B->I No E Transfer Waste to Container in Fume Hood C->E D Don Full PPE (Gloves, Goggles, Lab Coat) D->E F Securely Cap and Label Container (Name, Hazards, Date) E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H

Caption: Decision workflow for disposal of 2-Fluoro-6-formylbenzoic acid.

Incompatible Materials: A Critical Safety Note

To prevent dangerous reactions, 2-Fluoro-6-formylbenzoic acid waste must be stored away from incompatible materials. Based on data for analogous compounds, these include:

  • Strong Oxidizing Agents [1][8]

  • Strong Bases [1][8]

  • Amines [1]

  • Strong Reducing Agents [1][8]

Accidental mixing can lead to vigorous reactions, heat generation, and the release of hazardous gases. Always consult chemical incompatibility charts and maintain strict segregation in storage and waste accumulation areas.[15][16][17]

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public health.

References

  • Safety Data Sheet - 2-Acetoxybenzoic acid. MetaSci Inc. [Link]

  • Safety Data Sheet - Benzoic acid. (2022). Carl ROTH. [Link]

  • Safety Data Sheet - benzoic acid. Chemos GmbH & Co.KG. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Benzoic acid AGR - Safety Data Sheet. Labbox. [Link]

  • Safety Data Sheet - BENZOIC ACID. (2021). Alpha Resources. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]

  • FORMIC ACID. Occupational Safety and Health Administration (OSHA). [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). Chemical & Engineering News. [Link]

  • TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University. [Link]

  • Hazardous Waste Disposal Policy. (2018). Webster University. [Link]

  • Table of Incompatible Chemicals. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Fluoro-6-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1289266-50-7 Molecular Formula: C₈H₅FO₃ Role: Senior Application Scientist Note

Part 1: Executive Safety Summary

Immediate Action Required: Treat as a Severe Irritant and Potential Sensitizer .

As a Senior Application Scientist, I often see researchers underestimate "intermediate" building blocks like 2-Fluoro-6-formylbenzoic acid. While it shares the general stability of benzoic acids, the ortho-formyl group introduces reactivity similar to benzaldehydes, increasing the risk of respiratory sensitization and contact dermatitis beyond simple acid burns.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

Part 2: Risk Assessment & PPE Matrix

The "Why" Behind the Gear

We do not select PPE based on generic lists. We select it based on the Functional Group Hazard Analysis :

  • Carboxylic Acid (-COOH): Proton donor. Corrosive to mucous membranes.[6] implication: Eye protection is non-negotiable.

  • Formyl Group (-CHO): Electrophilic. Capable of Schiff base formation with proteins (skin sensitization). Implication: Double-gloving recommended for solutions.

  • Fluorine Substituent (-F): Increases lipophilicity, potentially aiding skin absorption compared to non-fluorinated analogues. Implication: Extended cuff length.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Goggles (Not Safety Glasses)Powder fines can bypass side shields. Acidic dust in the eye requires immediate, high-volume irrigation; prevention via seal is superior.
Dermal (Hand) Nitrile (Minimum 0.11 mm / 4 mil) Nitrile offers excellent resistance to organic acids. Latex is not recommended due to poor resistance to aldehyde permeation [1].
Respiratory Fume Hood (Face Velocity > 0.5 m/s) The vapor pressure of the solid is low, but static dust is an inhalation hazard (H335). N95 is insufficient if the powder is micronized.
Body Tyvek® Sleeves or Lab Coat Standard cotton coats absorb organic acids. If handling >10g, use Tyvek sleeves to prevent cuff contamination.

Part 3: Operational Protocols

Workflow Logic: Handling & Synthesis

The following decision tree illustrates the safety logic for handling this compound in different states (Solid vs. Solution).

HandlingWorkflow Start Start: 2-Fluoro-6-formylbenzoic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution Weighing Weighing Protocol: Anti-static gun usage Draft shield ON Solid->Weighing Static Risk SolventCheck Check Solvent Permeation: DCM/THF require laminate gloves Solution->SolventCheck Permeation Risk Transfer Transfer to Reaction Vessel: Use wide-mouth funnel Avoid spatula scraping (aerosol risk) Weighing->Transfer Reaction Reaction Initiation Transfer->Reaction Addition Addition via Syringe/Cannula: Closed system preferred SolventCheck->Addition Addition->Reaction

Figure 1: Operational decision tree for handling 2-Fluoro-6-formylbenzoic acid based on physical state. Note the specific solvent check for solutions.

Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize dust generation (H335 prevention).[1]

  • Engineering Control: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Fluorinated aromatics often carry high static charges. Use an anti-static gun or ionizer bar before inserting the spatula.

  • Transfer: Do not dump. Use a weighing boat with a narrow pour spout. If the solid is caked, break it gently; do not grind it in an open mortar, as this aerosolizes the irritant.

Protocol B: Emergency Spill Response

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate & Ventilate: Clear the immediate 3-meter radius.

  • PPE Upgrade: Don a half-mask respirator with P100 cartridges (organic vapor/acid gas combo preferred due to aldehyde presence) and double nitrile gloves.

  • Containment: Do not dry sweep.[3] Dry sweeping generates dust.

  • Neutralization/Cleanup:

    • Cover spill with wet paper towels (water dampens dust).

    • Scoop up the wet slurry.

    • Wipe surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize residual acid, followed by water.

Part 4: Disposal & Waste Management

Critical Scientist Note: Do not confuse this with standard organic waste. The Fluorine atom dictates the disposal path.

Waste Classification Logic
  • Organic Acid: Yes.

  • Halogenated: YES . (This is the critical differentiator).

If you dispose of this in "Non-Halogenated" waste streams, you risk regulatory fines and damaging the incinerator's catalytic converters (HF formation).

DisposalLogic Waste Waste: 2-Fluoro-6-formylbenzoic Acid HalogenCheck Contains F, Cl, Br, I? Waste->HalogenCheck YesPath YES (Fluorine) HalogenCheck->YesPath Stream Halogenated Organic Waste YesPath->Stream Labeling Label: 'Acidic, Fluorinated' Stream->Labeling

Figure 2: Waste stream classification logic ensuring compliance with halogenated waste protocols.

Disposal Steps:

  • Segregation: Collect in a dedicated carboy for "Halogenated Organic Solvents/Solids."

  • Labeling: Explicitly write "Contains Fluorinated Benzoic Acid Derivatives."

  • pH Adjustment: If disposing of an aqueous quench layer, check pH. If < 2, neutralize to pH 5-9 before adding to the aqueous waste drum to prevent drum corrosion.

References

  • PubChem Compound Summary: 2-Fluoro-6-formylbenzoic acid. (CID 99769826). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Laboratory Safety Guidance. (Occupational Exposure to Hazardous Chemicals in Laboratories). United States Department of Labor. Retrieved from [Link]

  • ECHA Registration Dossier: Benzoic Acid. (General toxicology for benzoic acid derivatives). European Chemicals Agency. Retrieved from [Link]

Sources

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